molecular formula C11H16N2O9 B2822848 DUPA

DUPA

货号: B2822848
分子量: 320.25 g/mol
InChI 键: SOAPXKSPJAZNGO-WDSKDSINSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

DUPA is a useful research compound. Its molecular formula is C11H16N2O9 and its molecular weight is 320.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

(2S)-2-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O9/c14-7(15)3-1-5(9(18)19)12-11(22)13-6(10(20)21)2-4-8(16)17/h5-6H,1-4H2,(H,14,15)(H,16,17)(H,18,19)(H,20,21)(H2,12,13,22)/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOAPXKSPJAZNGO-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Prostate-Specific Membrane Antigen (PSMA) Binding Affinity of DUPA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the binding characteristics of 2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid (DUPA), a foundational small-molecule ligand targeting the Prostate-Specific Membrane Antigen (PSMA). PSMA, also known as glutamate (B1630785) carboxypeptidase II (GCPII) or N-acetylated-alpha-linked-acidic dipeptidase (NAALADase), is a transmembrane protein significantly overexpressed in prostate cancer cells, making it a premier target for diagnostic imaging and targeted therapy.[1][2] this compound's structure, a urea-based peptidomimetic of N-acetyl-L-aspartyl-L-glutamate (NAAG), allows for high-affinity binding to the enzyme's active site.[3][4]

Quantitative Binding Affinity Data

The binding affinity of this compound and its derivatives to PSMA has been quantified across multiple studies using various assay formats. The key parameters used to define this affinity are the half-maximal inhibitory concentration (IC50) and the equilibrium inhibition constant (Ki). These values consistently demonstrate this compound's potent, nanomolar-range affinity for PSMA.

Ligand/DerivativeParameterValue (nM)Assay / Cell Line / NotesCitation
This compound (Glu-urea-Glu)IC5047NAALADase Activity Assay[5]
This compound (Glu-urea-Glu)Ki47From Glu-urea-Glu binding motif data[6]
This compound Ki8Not specified[5]
DCFPyL (this compound derivative)Ki1.1 ± 0.1Competitive binding assay vs. radioligand[7][8]
This compound-fluorescein conjugate-High AffinityFlow cytometry on LNCaP cells[9]

Experimental Protocols

The determination of this compound's binding affinity relies on robust and reproducible experimental protocols. The two most common methods are competitive binding assays using a radiolabeled ligand and enzymatic activity assays that measure the inhibition of PSMA's NAALADase function.

This method quantifies a ligand's affinity by measuring its ability to compete with a known high-affinity radioligand for binding to the PSMA receptor.

  • Objective: To determine the IC50 and subsequently the Ki of this compound for PSMA.

  • Materials:

    • PSMA Source: Membranes isolated from PSMA-positive prostate cancer cell lines (e.g., LNCaP).[10][11]

    • Radioligand: A high-affinity PSMA inhibitor labeled with a radioisotope, such as [¹⁷⁷Lu]Lu-PSMA-617.[10]

    • Test Ligand: this compound, serially diluted to a range of concentrations.

    • Apparatus: 96-well filter plates, vacuum manifold, gamma counter.[10]

  • Protocol:

    • Preparation: LNCaP cell membranes are seeded onto 96-well filter plates.

    • Competition: A fixed, known concentration of the radioligand is added to each well.

    • Incubation: Ten different concentrations of the unlabeled competitor, this compound, are added to the wells and incubated for a set period (e.g., 2 hours) at a controlled temperature (e.g., 37°C) to allow the binding to reach equilibrium.[10]

    • Separation: Unbound radioligand is removed by washing the filters under vacuum with a cold buffer solution (e.g., PBS).[10]

    • Quantification: The filters, containing the cell membranes and the bound radioligand, are collected. The amount of bound radioactivity on each filter is measured using a gamma counter.[10]

    • Data Analysis: The measured radioactivity is plotted against the logarithm of the this compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of this compound that displaces 50% of the specifically bound radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.

This assay measures this compound's ability to inhibit the natural enzymatic function of PSMA, which is the hydrolysis of NAAG into N-acetylaspartate (NAA) and glutamate.[12][13]

  • Objective: To determine the IC50 of this compound by measuring the inhibition of PSMA's enzymatic activity.

  • Materials:

    • PSMA Source: Lysates from PSMA-positive LNCaP cells.[14]

    • Substrate: N-acetylaspartylglutamate (NAAG).[14]

    • Test Ligand: this compound, serially diluted to a range of concentrations.

    • Detection Kit: Amplex™ Red Glutamic Acid/Glutamate Oxidase Kit or similar fluorescent detection system.[14]

    • Apparatus: Spectrofluorometer or plate reader.

  • Protocol:

    • Reaction Setup: LNCaP cell lysates are incubated with various concentrations of the inhibitor (this compound).[14]

    • Enzymatic Reaction: The reaction is initiated by adding the PSMA substrate, NAAG (e.g., at 4 µM), to the mixture. The reaction is allowed to proceed for a set time (e.g., 2 hours) at 37°C.[14]

    • Glutamate Detection: A working solution from the Amplex Red kit (containing glutamate oxidase, L-alanine, and horseradish peroxidase) is added. This solution reacts with the glutamate produced by PSMA activity to generate a fluorescent product, resorufin.[14]

    • Quantification: The fluorescence intensity is measured using a fluorometer. The intensity is directly proportional to the amount of glutamate produced and thus to the PSMA activity.

    • Data Analysis: The fluorescence signal is plotted against the logarithm of the this compound concentration. The resulting curve is used to calculate the IC50 value, representing the concentration of this compound required to inhibit 50% of PSMA's enzymatic activity.

Visualizations: Workflows and Mechanisms

G Competitive Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_membranes Isolate PSMA+ Membranes (e.g., from LNCaP cells) plate_membranes Seed Membranes onto 96-well Filter Plates prep_membranes->plate_membranes add_radio Add Fixed [177Lu]Lu-PSMA-617 (Radioligand) plate_membranes->add_radio prep_ligands Prepare Serial Dilutions of this compound (Competitor) add_this compound Add this compound Dilutions prep_ligands->add_this compound add_radio->add_this compound incubate Incubate at 37°C (2 hours) add_this compound->incubate wash Wash & Filter to Remove Unbound Ligand incubate->wash count Measure Bound Radioactivity (Gamma Counter) wash->count analyze Plot % Inhibition vs. [this compound] Calculate IC50 count->analyze

Caption: Workflow for determining binding affinity via competitive radioligand assay.

G This compound Inhibition of PSMA's NAALADase Activity psma PSMA Enzyme products NAA + Glutamate psma->products Hydrolyzes blocked Inhibited Complex (No Reaction) naag NAAG (Substrate) naag->psma Binds This compound This compound (Inhibitor) This compound->psma Competitively Binds (High Affinity)

Caption: this compound competitively inhibits the enzymatic function of PSMA.

G PSMA-Targeted Drug Delivery via this compound Conjugates cluster_cell PSMA+ Cancer Cell membrane Cell Membrane cytoplasm Cytoplasm endosome Endosome payload_release Drug Payload Released endosome->payload_release Acidification/ Enzymatic Cleavage apoptosis Cell Death payload_release->apoptosis Induces conjugate This compound-Drug Conjugate psma_receptor PSMA Receptor conjugate->psma_receptor 1. High-Affinity Binding psma_receptor->endosome 2. Internalization (Endocytosis)

Caption: Conceptual model of this compound-mediated targeted drug delivery to PSMA-positive cells.

References

In Vitro Applications of DUPA for Prostate Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro studies involving 2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid (DUPA), a potent inhibitor of Prostate-Specific Membrane Antigen (PSMA), in the context of prostate cancer cell lines. This document details the binding affinity of this compound, its application in drug conjugates, and the downstream effects on cellular signaling pathways. Detailed experimental protocols and visual representations of key processes are included to facilitate the design and execution of related research.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies of this compound and this compound-conjugates in various prostate cancer cell lines.

Table 1: Binding Affinity of this compound to PSMA

CompoundCell LineParameterValueReference
This compound-Ki8 nM[1][2][3]
This compound-IC5047 nM[3]

Table 2: Cytotoxicity of this compound-Drug Conjugates

This compound ConjugateCell LineParameterValueReference
This compound-Indenoisoquinoline22RV1IC50Low nanomolar range[1][2][3][4]
This compound-PaclitaxelPSMA-expressing cell lines-Potent cytotoxicity[5]

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments involving this compound and PSMA-positive prostate cancer cell lines.

Competitive Binding Assay

This assay is used to determine the binding affinity of this compound or this compound-conjugates to PSMA expressed on prostate cancer cells.

Materials:

  • PSMA-positive prostate cancer cell line (e.g., LNCaP, 22RV1)[6][7][8]

  • Cell culture medium (e.g., RPMI 1640) with 10% fetal bovine serum[9]

  • Radiolabeled PSMA ligand (e.g., [177Lu]Lu-PSMA-I&T, [99mTc]Tc-PSMA)[8][9]

  • Unlabeled this compound or this compound-conjugate (competitor)

  • Binding buffer (e.g., PBS with 1% BSA)[10]

  • Lysis buffer (e.g., 0.5 M NaOH)[10]

  • Multi-well plates (e.g., 24- or 96-well)

  • Gamma counter

Procedure:

  • Cell Seeding: Seed PSMA-positive cells into multi-well plates and culture until they reach near confluence.

  • Preparation of Ligands: Prepare serial dilutions of the unlabeled competitor (this compound or this compound-conjugate). Prepare a fixed concentration of the radiolabeled PSMA ligand.

  • Incubation:

    • Wash the cells with cold binding buffer.

    • Add the radiolabeled ligand to each well.

    • For total binding, add buffer alone.

    • For determining non-specific binding, add a large excess of an unlabeled PSMA ligand.

    • For the competition curve, add the different concentrations of the competitor.

    • Incubate at 4°C for 1 hour.[9]

  • Washing: Remove the incubation medium and wash the cells multiple times with cold binding buffer to remove unbound radioactivity.[10]

  • Cell Lysis: Add lysis buffer to each well to lyse the cells and release the bound radioactivity.[10]

  • Quantification: Collect the lysate and measure the radioactivity using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.

Cellular Uptake and Internalization Assay

This assay quantifies the amount of a this compound-conjugate that is taken up by and internalized into PSMA-positive cells.

Materials:

  • PSMA-positive (e.g., LNCaP) and PSMA-negative (e.g., PC-3) prostate cancer cell lines.[11][12]

  • Radiolabeled this compound-conjugate.

  • Cell culture medium.

  • Acid wash buffer (e.g., 50 mM glycine, 100 mM NaCl, pH 3.0) to strip surface-bound ligand.[11]

  • Lysis buffer.

  • Gamma counter.

Procedure:

  • Cell Seeding: Seed both PSMA-positive and PSMA-negative cells into multi-well plates and culture to confluence.

  • Incubation:

    • Add the radiolabeled this compound-conjugate to the cells at a specific concentration.

    • Incubate for various time points (e.g., 30 min, 1h, 2h, 4h) at 37°C to allow for internalization.[11]

  • Washing:

    • To measure total cell uptake , wash the cells with cold PBS to remove unbound conjugate.

    • To measure internalization , first wash with the acid wash buffer to remove surface-bound conjugate, then wash with cold PBS.[11]

  • Cell Lysis: Lyse the cells with lysis buffer.

  • Quantification: Measure the radioactivity in the cell lysate using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of the incubated dose taken up by the cells (total uptake).

    • Calculate the percentage of the total uptake that was internalized.

    • Compare the uptake in PSMA-positive versus PSMA-negative cells to determine specificity.

Signaling Pathways and Experimental Workflow

PSMA-Mediated Signaling Pathways

PSMA expression in prostate cancer cells has been shown to modulate critical signaling pathways that promote tumor progression and survival. Upon ligand binding and activation, PSMA can influence a switch from the MAPK/ERK pathway to the pro-survival PI3K/AKT pathway.[13][14][15][16]

PSMA_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PSMA PSMA RACK1 RACK1 PSMA->RACK1 interacts with IGF1R IGF-1R PI3K PI3K IGF1R->PI3K activates beta1_Integrin β1 Integrin MAPK_ERK MAPK/ERK beta1_Integrin->MAPK_ERK activates RACK1->beta1_Integrin disrupts signaling from AKT AKT PI3K->AKT activates Cell_Survival Cell Survival (Anti-Apoptosis) AKT->Cell_Survival promotes Proliferation Proliferation MAPK_ERK->Proliferation promotes

PSMA redirects signaling from the MAPK to the PI3K-AKT pathway.
Experimental Workflow for In Vitro this compound Studies

The following diagram illustrates a typical workflow for the in vitro evaluation of this compound or its conjugates in prostate cancer cell lines.

DUPA_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis culture_cells Culture PSMA+ Prostate Cancer Cells (e.g., LNCaP, 22RV1) plate_cells Plate Cells in Multi-well Plates culture_cells->plate_cells binding_assay Competitive Binding Assay (Determine Ki, IC50) plate_cells->binding_assay uptake_assay Cellular Uptake & Internalization Assay plate_cells->uptake_assay cytotoxicity_assay Cytotoxicity Assay (Determine IC50 of Conjugate) plate_cells->cytotoxicity_assay prep_this compound Prepare this compound or This compound-Conjugate Solutions prep_this compound->binding_assay prep_this compound->uptake_assay prep_this compound->cytotoxicity_assay analyze_binding Analyze Binding Affinity binding_assay->analyze_binding analyze_uptake Quantify Uptake and Internalization Rate uptake_assay->analyze_uptake analyze_cytotoxicity Assess Cell Viability and Potency cytotoxicity_assay->analyze_cytotoxicity

Workflow for in vitro evaluation of this compound in prostate cancer cells.

References

DUPA as a Targeting Agent in Drug Delivery Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating need for targeted cancer therapies has propelled the investigation of ligand-based drug delivery systems. Among these, 2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid (DUPA) has emerged as a highly promising targeting agent. This compound is a small molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA), a transmembrane glycoprotein (B1211001) that is significantly overexpressed in prostate cancer cells and the neovasculature of various other solid tumors. This technical guide provides a comprehensive overview of this compound as a targeting moiety in drug delivery systems. It delves into the mechanism of PSMA-mediated targeting, detailed experimental protocols for the synthesis, conjugation, and evaluation of this compound-targeted systems, and a summary of key quantitative data. Furthermore, this guide illustrates the associated signaling pathways and experimental workflows to provide a thorough resource for researchers in the field.

Introduction: The Rationale for this compound-Targeted Drug Delivery

Conventional chemotherapy regimens are often hampered by a lack of specificity, leading to systemic toxicity and undesirable side effects. Targeted drug delivery aims to overcome these limitations by concentrating therapeutic agents at the site of disease, thereby enhancing efficacy and minimizing off-target effects. Prostate-Specific Membrane Antigen (PSMA), also known as glutamate (B1630785) carboxypeptidase II, is an ideal target for this approach due to its high expression on the surface of prostate cancer cells, with expression levels correlating with tumor aggressiveness and metastasis.[1][2] this compound, a glutamate-urea-based small molecule, binds to the enzymatic active site of PSMA with high affinity and specificity.[3] Upon binding, the this compound-PSMA complex is internalized via endocytosis, providing a mechanism for the intracellular delivery of conjugated payloads.[3][4] This process allows for the targeted delivery of a wide array of therapeutic and diagnostic agents, including small molecule drugs, nanoparticles, and imaging agents.

Mechanism of this compound-Mediated Targeting and PSMA Signaling

The targeting strategy of this compound relies on its specific recognition by PSMA on the cell surface. This interaction triggers receptor-mediated endocytosis, leading to the internalization of the this compound-conjugate.

Mechanism of this compound-Targeted Drug Delivery DUPA_conjugate This compound-Drug Conjugate Binding Binding DUPA_conjugate->Binding PSMA PSMA Receptor (on Cancer Cell Surface) PSMA->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_release Drug Release (e.g., via cleavable linker) Endosome->Drug_release Drug Free Drug Drug_release->Drug Target Intracellular Target (e.g., DNA, Tubulin) Drug->Target Effect Therapeutic Effect (e.g., Apoptosis) Target->Effect

This compound-mediated drug delivery mechanism.

Recent studies have also elucidated the role of PSMA in intracellular signaling. PSMA's enzymatic activity can modulate the PI3K-AKT-mTOR pathway, a critical signaling cascade for cell survival and proliferation.[5] This suggests that targeting PSMA with agents like this compound may not only serve as a delivery mechanism but could also have direct therapeutic implications by interfering with these pro-survival pathways.

PSMA and PI3K-AKT-mTOR Signaling Pathway PSMA PSMA mGluR1 mGluR1 PSMA->mGluR1 activates PI3K PI3K mGluR1->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes This compound This compound-conjugate (Inhibition) This compound->PSMA

PSMA's role in the PI3K-AKT-mTOR signaling pathway.

Quantitative Data on this compound-Targeted Systems

The efficacy of this compound-targeted drug delivery systems is supported by a growing body of quantitative data. The following tables summarize key parameters from various studies, including binding affinities, nanoparticle characteristics, and in vivo performance.

Table 1: Binding Affinity of this compound and this compound-Conjugates to PSMA

CompoundCell LineAssay TypeIC50 / KiReference
This compound--Ki = 8 nM[3]
This compound-Indenoisoquinoline22RV1CytotoxicityLow nanomolar IC50[6]
This compound-6-Ahx-(natCu-NODAGA)-5-Ava-BBN(7-14)NH2LNCaPCompetitive DisplacementIC50 = 1.16 ± 1.35 nM[1]
This compound-PaclitaxelPSMA-expressing cell linesCytotoxicityPotent cytotoxicity[4]

Table 2: Physicochemical Properties of this compound-Functionalized Nanoparticles

Nanoparticle FormulationAverage Size (nm)Zeta Potential (mV)Drug Loading Efficiency (%)Reference
Capecitabine-loaded PLGA NPs144-14.888.4[7]
VCR and QC-loaded PLGA NPsNot SpecifiedNot SpecifiedVCR: 92.84 ± 3.37, QC: 32.66 ± 2.92[6]
PGZ-loaded PLGA NPs (Nanoprecipitation)~231~ -1158 ± 8[8]
DOX-loaded PLGA-PEG NPs420 - 790Lower negative than PLGANot Specified[9]

Table 3: In Vivo Tumor Accumulation of this compound-Targeted Nanoparticles

Nanoparticle FormulationTumor ModelTime PointTumor Accumulation (%ID/g)Reference
64Cu-NOTA-mSiO2-PEG-TRC1054T1 Murine Breast Cancer5 h5.4 ± 0.4[10]
14C-labeled eNPsIntraperitoneal Mesothelioma6 h~65% of injected dose[11]
Discoidal PSPsNot Specified15 minLiver: 83 ± 18, Lungs: 48 ± 22, Spleen: 14 ± 13[12]
[89Zr]PEG-(DFB)1(ACUPA)3PSMA+ PC3-Pip XenograftsNot SpecifiedHigh tumor retention[11]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and evaluation of this compound-targeted drug delivery systems.

Synthesis and Conjugation of this compound to Nanoparticles

Objective: To covalently conjugate this compound to amine-functionalized nanoparticles via an N-hydroxysuccinimide (NHS) ester linkage.

Materials:

  • Amine-functionalized nanoparticles (e.g., PLGA-PEG-NH2)

  • This compound-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3-8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.4)

  • Dialysis membrane (appropriate MWCO) or centrifugation equipment

Protocol:

  • Preparation of this compound-NHS ester solution: Dissolve the this compound-NHS ester in anhydrous DMSO to a final concentration of 10 mg/mL. This solution should be prepared fresh.

  • Dispersion of nanoparticles: Disperse the amine-functionalized nanoparticles in the reaction buffer at a concentration of 5-10 mg/mL.

  • Conjugation reaction: Add the this compound-NHS ester solution to the nanoparticle dispersion. A 10-20 fold molar excess of the this compound-NHS ester to the surface amine groups on the nanoparticles is a recommended starting point for optimization.

  • Incubation: React the mixture for 2-4 hours at room temperature with continuous, gentle mixing.

  • Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to quench any unreacted NHS ester groups.

  • Purification: Purify the this compound-conjugated nanoparticles to remove unreacted this compound-NHS ester and byproducts. This can be achieved by:

    • Centrifugation: Centrifuge the reaction mixture, discard the supernatant, and resuspend the nanoparticle pellet in fresh buffer. Repeat this process 3 times.

    • Dialysis: Dialyze the reaction mixture against the reaction buffer overnight at 4°C.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound-drug conjugate on PSMA-positive (e.g., LNCaP) and PSMA-negative (e.g., PC-3) cancer cell lines.

Materials:

  • LNCaP and PC-3 cells

  • Complete cell culture medium

  • This compound-drug conjugate and free drug

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Cell Seeding: Seed LNCaP and PC-3 cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of the this compound-drug conjugate and the free drug in culture medium. Remove the existing medium from the wells and add 100 µL of the drug solutions at various concentrations. Include untreated cells as a control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the drug concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Cellular Uptake and Internalization Studies

Objective: To quantify the cellular uptake of fluorescently labeled this compound-nanoparticles in PSMA-positive and PSMA-negative cells.

Materials:

  • Fluorescently labeled this compound-nanoparticles

  • LNCaP and PC-3 cells

  • 24-well plates

  • Flow cytometer

  • Confocal microscope

Protocol (Flow Cytometry):

  • Cell Seeding: Seed LNCaP and PC-3 cells in 24-well plates and allow them to adhere overnight.

  • Nanoparticle Incubation: Treat the cells with fluorescently labeled this compound-nanoparticles at a specific concentration for various time points (e.g., 1, 4, 24 hours).

  • Cell Harvesting: After incubation, wash the cells with PBS to remove non-internalized nanoparticles. Detach the cells using trypsin-EDTA.

  • Flow Cytometry Analysis: Resuspend the cells in PBS and analyze the fluorescence intensity of the cell population using a flow cytometer. The geometric mean fluorescence intensity is proportional to the amount of nanoparticle uptake.

Protocol (Confocal Microscopy):

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate.

  • Nanoparticle Incubation: Treat the cells with fluorescently labeled this compound-nanoparticles.

  • Fixation and Staining: After incubation, wash the cells with PBS, fix with 4% paraformaldehyde, and stain the nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize the intracellular localization of the nanoparticles using a confocal microscope.

In Vivo Biodistribution and Tumor Targeting Studies

Objective: To evaluate the biodistribution and tumor accumulation of this compound-targeted nanoparticles in a tumor xenograft mouse model.

Materials:

  • Radiolabeled or fluorescently labeled this compound-nanoparticles

  • Athymic nude mice

  • LNCaP cells

  • In vivo imaging system (e.g., IVIS for fluorescence, PET/SPECT for radiolabels)

  • Gamma counter or fluorescence plate reader

Protocol:

  • Tumor Xenograft Model: Subcutaneously inject LNCaP cells into the flank of athymic nude mice. Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).

  • Nanoparticle Administration: Intravenously inject the labeled this compound-nanoparticles into the tumor-bearing mice via the tail vein.

  • In Vivo Imaging: At various time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the mice and perform whole-body imaging to visualize the biodistribution of the nanoparticles.

  • Ex Vivo Biodistribution: At the final time point, euthanize the mice and harvest the tumor and major organs (liver, spleen, kidneys, lungs, heart).

  • Quantification:

    • For radiolabeled nanoparticles, weigh the tissues and measure the radioactivity using a gamma counter. Calculate the percentage of the injected dose per gram of tissue (%ID/g).

    • For fluorescently labeled nanoparticles, homogenize the tissues and measure the fluorescence intensity using a plate reader. Create a standard curve to quantify the amount of nanoparticles in each organ.

Experimental and Developmental Workflow

The development of a this compound-targeted drug delivery system follows a structured workflow, from initial design and synthesis to preclinical evaluation.

Developmental Workflow for this compound-Targeted Drug Delivery Systems cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: In Vivo Evaluation cluster_3 Phase 4: Preclinical to Clinical Design 1. Design of this compound-Conjugate (Drug, Linker, Nanocarrier) Synthesis 2. Synthesis & Purification Design->Synthesis Characterization 3. Physicochemical Characterization (Size, Zeta, Drug Load) Synthesis->Characterization Cytotoxicity 4. In Vitro Cytotoxicity (IC50 on PSMA+/PSMA- cells) Characterization->Cytotoxicity Uptake 5. Cellular Uptake Studies Cytotoxicity->Uptake Release 6. Drug Release Kinetics Uptake->Release Biodistribution 7. In Vivo Biodistribution & Tumor Targeting Release->Biodistribution Efficacy 8. Therapeutic Efficacy Study Biodistribution->Efficacy Toxicity 9. Toxicity Assessment Efficacy->Toxicity Preclinical 10. Preclinical Data Analysis Toxicity->Preclinical IND 11. IND-Enabling Studies Preclinical->IND

A typical workflow for developing this compound-targeted therapies.

Conclusion and Future Perspectives

This compound has demonstrated significant potential as a targeting agent for the development of effective and specific drug delivery systems for PSMA-expressing cancers. The high affinity and rapid internalization of this compound-PSMA complexes enable the delivery of potent therapeutic payloads directly to cancer cells, minimizing systemic exposure and associated toxicities. The experimental protocols and quantitative data presented in this guide offer a foundational resource for researchers aiming to design and evaluate novel this compound-targeted therapies.

Future research in this area will likely focus on the development of multifunctional this compound-conjugated nanoplatforms that can co-deliver multiple therapeutic agents, incorporate imaging capabilities for theranostic applications, and overcome mechanisms of drug resistance. Furthermore, a deeper understanding of the intricacies of PSMA signaling may unveil new therapeutic strategies that can be combined with this compound-mediated drug delivery for synergistic anti-cancer effects. As our knowledge and technical capabilities expand, this compound-targeted systems are poised to play an increasingly important role in the landscape of precision oncology.

References

The Role of DUPA in PSMA-Targeted Imaging: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Prostate-Specific Membrane Antigen (PSMA) has emerged as a premier target for the imaging and therapy of prostate cancer due to its significant overexpression on the surface of prostate cancer cells, with expression levels correlating with tumor aggressiveness and metastasis. This has spurred the development of various PSMA-targeted ligands, among which the urea-based small molecule, 2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid (DUPA), has proven to be a highly effective scaffold. This technical guide provides an in-depth overview of the role of this compound in PSMA-targeted imaging, detailing its mechanism of action, associated signaling pathways, quantitative performance metrics, and the experimental protocols utilized in its preclinical evaluation. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and molecular imaging.

This compound: A High-Affinity Ligand for PSMA

This compound is a potent inhibitor of the N-acetylated alpha-linked acidic dipeptidase (NAALADase) activity of PSMA.[1] Its structure mimics the natural substrate of PSMA, N-acetyl-L-aspartyl-L-glutamate (NAAG), allowing it to bind with high affinity to the enzyme's active site.[2] This specific binding is the cornerstone of its utility in targeted imaging. By conjugating this compound to various imaging moieties, such as radioisotopes for Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), or fluorescent dyes for optical imaging, it is possible to achieve highly specific visualization of PSMA-expressing tissues.[2][3]

Mechanism of Action and PSMA-Mediated Signaling

The fundamental principle behind this compound-based imaging is the specific binding of the this compound moiety to the PSMA protein expressed on the cell surface. This interaction facilitates the accumulation of the conjugated imaging agent at the site of PSMA-expressing tumors.

Beyond its role as a docking site, PSMA is implicated in cellular signaling pathways that promote prostate cancer progression. Understanding these pathways provides context for the biological consequences of PSMA targeting. PSMA expression has been shown to modulate a critical switch from the mitogen-activated protein kinase (MAPK) pathway to the pro-survival phosphatidylinositol 3-kinase (PI3K)-AKT pathway.[4][5][6][7]

This signaling redirection is thought to occur through PSMA's interaction with the scaffolding protein RACK1, which disrupts the formation of a complex between β1-integrin and the type I insulin-like growth factor receptor (IGF-1R).[4][5][6] In the absence of high PSMA expression, this complex typically activates the MAPK/ERK pathway, leading to cell proliferation. However, when PSMA levels are elevated, the disruption of this complex leads to the activation of the PI3K-AKT signaling cascade, which promotes cell survival and resistance to apoptosis.

Below is a diagram illustrating the PSMA-mediated signaling pathway switch.

PSMA_Signaling_Pathway cluster_low_psma Low PSMA Expression cluster_high_psma High PSMA Expression IGF1R_low IGF-1R RACK1_low RACK1 IGF1R_low->RACK1_low beta1_integrin_low β1-Integrin beta1_integrin_low->RACK1_low FAK_low FAK RACK1_low->FAK_low Tyr925 GRB2_low GRB2 FAK_low->GRB2_low MAPK_ERK_low MAPK/ERK Pathway GRB2_low->MAPK_ERK_low Proliferation Proliferation MAPK_ERK_low->Proliferation PSMA PSMA RACK1_high RACK1 PSMA->RACK1_high disrupts complex IGF1R_high IGF-1R IGF1R_high->RACK1_high beta1_integrin_high β1-Integrin beta1_integrin_high->RACK1_high PI3K PI3K RACK1_high->PI3K AKT AKT PI3K->AKT Pro_survival Pro-survival Anti-apoptosis AKT->Pro_survival

PSMA-mediated switch from MAPK to PI3K-AKT signaling.

Quantitative Data for this compound-Based Imaging Agents

The performance of this compound-based imaging agents is quantified through various in vitro and in vivo metrics. These include binding affinity (Ki or IC50), cellular uptake and internalization rates, and biodistribution in preclinical models, typically measured as the percentage of injected dose per gram of tissue (%ID/g).

In Vitro Binding Affinity

The binding affinity of this compound and its conjugates to PSMA is a critical determinant of their imaging efficacy. This is typically assessed through competitive binding assays.

CompoundCell LineRadioligandKi (nM)IC50 (nM)Reference
This compound--8-[1]
99mTc-DUPALNCaP--14 (Kd)[8]
68Ga-PSMA-I&FLNCaP125I-BA)KuE-7.9 - 10.5[9]
177Lu-PSMA-I&FLNCaP125I-BA)KuE-7.9 - 10.5[9]
In Vivo Biodistribution

Preclinical biodistribution studies in animal models bearing PSMA-positive tumors are essential for evaluating the in vivo targeting efficiency and clearance profile of this compound-based radiopharmaceuticals.

RadiopharmaceuticalTumor ModelTime p.i. (h)Tumor (%ID/g)Kidney (%ID/g)Liver (%ID/g)Spleen (%ID/g)Muscle (%ID/g)Reference
68Ga-PSMA-I&FLNCaP xenograft14.5 ± 1.8106 ± 23---[9]
177Lu-PSMA-I&TLNCaP xenograft17.96 ± 1.76----[10]
177Lu-PSMA-617LNCaP xenograft2410.58 ± 4.50----[10]
225Ac-macropa-RPS-070LNCaP xenograft413 ± 352 ± 16---[11]

Experimental Protocols

The development and evaluation of this compound-based imaging agents involve a series of standardized experimental protocols.

Radiolabeling of this compound Conjugates

This compound is typically conjugated to a bifunctional chelator, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) or HYNIC (hydrazinonicotinamide), to enable stable radiolabeling with metallic radionuclides.[12][13]

Example Protocol for 68Ga-labeling of a DOTA-DUPA Conjugate:

  • Elution of 68Ga: Elute 68GaCl3 from a 68Ge/68Ga generator using 0.1 M HCl.

  • Buffering: Add the 68Ga eluate to a reaction vial containing a sodium acetate (B1210297) or HEPES buffer to adjust the pH to 4.0-5.0.

  • Incubation: Add the DOTA-DUPA conjugate (typically 10-50 µg) to the buffered 68Ga solution. Incubate the reaction mixture at 95°C for 5-15 minutes.

  • Quality Control: Assess the radiochemical purity of the final product using radio-thin-layer chromatography (radio-TLC) or radio-high-performance liquid chromatography (radio-HPLC).

In Vitro Competition Binding Assay

This assay determines the binding affinity (IC50) of a non-radiolabeled this compound conjugate by measuring its ability to compete with a known radiolabeled PSMA ligand for binding to PSMA-expressing cells.[14][15][16][17]

  • Cell Seeding: Seed PSMA-positive cells (e.g., LNCaP) in a multi-well plate and allow them to adhere overnight.

  • Competition: Add increasing concentrations of the unlabeled this compound conjugate to the wells.

  • Radioligand Addition: Add a constant, low concentration of a radiolabeled PSMA ligand (e.g., 125I-MIP-1072) to all wells.

  • Incubation: Incubate the plate at 4°C for a defined period (e.g., 1-2 hours) to reach binding equilibrium.

  • Washing: Wash the cells with cold binding buffer to remove unbound radioligand.

  • Cell Lysis and Counting: Lyse the cells and measure the radioactivity in each well using a gamma counter.

  • Data Analysis: Plot the percentage of bound radioactivity against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Uptake and Internalization Assay

This assay quantifies the time-dependent accumulation and internalization of a radiolabeled this compound conjugate in PSMA-expressing cells.[1][18][19][20]

  • Cell Seeding: Seed PSMA-positive cells in a multi-well plate and culture overnight.

  • Incubation: Add the radiolabeled this compound conjugate to the cells and incubate at 37°C for various time points (e.g., 15, 30, 60, 120, 240 minutes).

  • Surface-bound vs. Internalized Radioactivity:

    • To determine total cell-associated radioactivity (surface-bound + internalized), wash the cells with cold PBS.

    • To determine internalized radioactivity, wash the cells with an acidic buffer (e.g., glycine (B1666218) buffer, pH 2.5) to strip off surface-bound radioligand before washing with PBS.

  • Cell Lysis and Counting: Lyse the cells and measure the radioactivity in both sets of samples.

  • Data Analysis: Express the results as the percentage of added radioactivity per million cells.

Preclinical SPECT/CT Imaging Protocol

In vivo imaging studies in animal models are crucial for evaluating the biodistribution and tumor-targeting capabilities of radiolabeled this compound conjugates.[21][22][23][24]

  • Animal Model: Utilize immunodeficient mice bearing subcutaneous xenografts of PSMA-positive human prostate cancer cells (e.g., LNCaP).

  • Radiotracer Administration: Administer the radiolabeled this compound conjugate (e.g., 99mTc-DUPA) via intravenous injection (typically through the tail vein).

  • Imaging Time Points: Acquire SPECT/CT images at various time points post-injection (e.g., 1, 4, 24 hours) to assess the pharmacokinetics and tumor accumulation.

  • Image Acquisition: Anesthetize the mice and perform whole-body SPECT and CT scans. The CT scan provides anatomical reference for the functional SPECT data.

  • Image Analysis: Reconstruct and co-register the SPECT and CT images. Draw regions of interest (ROIs) over the tumor and various organs to quantify the radioactivity concentration.

Preclinical Development Workflow

The development of a this compound-based PSMA-targeted imaging agent follows a structured preclinical workflow, from initial design to in vivo validation.

Preclinical_Workflow cluster_design 1. Design & Synthesis cluster_radiolabeling 2. Radiolabeling cluster_invitro 3. In Vitro Evaluation cluster_invivo 4. In Vivo Evaluation Ligand_Design Ligand Design (this compound + Linker + Chelator) Synthesis Chemical Synthesis & Purification Ligand_Design->Synthesis Radiolabeling Radiolabeling with Isotope (e.g., 68Ga, 99mTc) Synthesis->Radiolabeling QC Quality Control (Radiochemical Purity) Radiolabeling->QC Binding_Assay Competition Binding Assay (IC50 / Ki) QC->Binding_Assay Cell_Uptake Cell Uptake & Internalization Studies Binding_Assay->Cell_Uptake Animal_Model Tumor Xenograft Animal Model Cell_Uptake->Animal_Model Biodistribution Biodistribution Studies (%ID/g) Animal_Model->Biodistribution Imaging SPECT/PET Imaging Biodistribution->Imaging

Preclinical development workflow for this compound-based imaging agents.

Conclusion

This compound has established itself as a robust and versatile targeting moiety for the development of PSMA-targeted imaging agents. Its high binding affinity and specificity for PSMA, coupled with a well-understood mechanism of action, have enabled the creation of a portfolio of imaging agents with significant clinical and research applications. The standardized preclinical evaluation workflow, encompassing in vitro characterization and in vivo imaging, provides a rigorous framework for the development of novel this compound-based radiopharmaceuticals. As our understanding of PSMA biology continues to evolve, this compound and its derivatives will undoubtedly remain at the forefront of innovative strategies for the diagnosis and management of prostate cancer.

References

The Core of Selectivity: An In-depth Technical Guide to the Structure-Activity Relationship of DUPA Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid (DUPA) derivatives, potent inhibitors of the prostate-specific membrane antigen (PSMA). PSMA is a well-validated target for the diagnosis and treatment of prostate cancer, and understanding the intricate relationship between the chemical structure of this compound analogs and their biological activity is paramount for the rational design of next-generation PSMA-targeted agents. This document delves into the quantitative data governing these interactions, detailed experimental methodologies for their evaluation, and visual representations of the key biological pathways and developmental workflows.

Data Presentation: Quantitative Structure-Activity Relationship of this compound Derivatives

The affinity and inhibitory potency of this compound derivatives are critically influenced by modifications to their core structure, linker, and conjugated payload. The following tables summarize key quantitative data from various studies, providing a comparative overview of how structural changes impact the biological activity of these compounds.

Table 1: Impact of Linker Modification on PSMA Inhibition

Compound/ModificationLinker CompositionIC50 (nM)Ki (nM)Reference
This compound-478[1]
MIP-10724-iodobenzylamino-4.6 ± 1.6[2]
MIP-10953-(4-iodophenyl)ureido-0.24 ± 0.14[2]
PSMA-I&T derivative 1Ac-YFK(Sub-KuE)15.0 ± 1.3-[3]
PSMA-I&T derivative 5Naphthylalanine modificationLower than reference-[3]
PSMA-I&T derivative 6Naphthylalanine modificationLower than reference-[3]
PSMA-I&T derivative 4Biphenylalanine residue10-fold lower than reference-[3]
P173-styryl-l-Ala~15-[1]
P183-styryl-l-Ala with phenyl group~10-[1]

Table 2: Influence of Chelator on PSMA Binding Affinity of this compound-based Radiopharmaceuticals

CompoundChelatorIC50 (nM)Internalization (%ID/g)Reference
[68Ga]Ga-PSMA-11HBED-CC--[4]
[68Ga]Ga-PSMA-617DOTA-Lower than CHX-A''-DTPA conjugate[5]
[68Ga]Ga-CHX-A''-DTPA conjugateCHX-A''-DTPANanomolar rangeHigher than PSMA-617[5]
[177Lu]Lu-PSMA-617DOTA-2.13 ± 1.36 (kidney, 24h)[6]
[177Lu]Lu-PSMA-ALB-02DOTA with albumin binderHighHigh kidney uptake[7]
[177Lu]Lu-PSMA-ALB-05DOTA with albumin binderHighHigh kidney uptake[7]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of this compound derivatives. This section provides methodologies for key in vitro assays.

Protocol 1: Competitive Radioligand Binding Assay for PSMA

This protocol is adapted from a standard procedure for determining the binding affinity of unlabeled test compounds by measuring their ability to compete with a radiolabeled ligand for binding to the target receptor.[8]

Materials:

  • Membrane Preparation: Homogenized tissue or cells expressing PSMA.

  • Radioligand: A high-affinity PSMA radioligand (e.g., [125I]MIP-1095).

  • Test Compounds: this compound derivatives at various concentrations.

  • Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • 96-well plates, filter mats (e.g., GF/C filters presoaked in 0.3% PEI), and a scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize frozen tissue or washed cells in 20 volumes of cold lysis buffer (50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, protease inhibitor cocktail).

    • Centrifuge at 1,000 x g for 3 minutes to remove large debris.

    • Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation.

    • Resuspend the final pellet in a buffer containing 10% sucrose (B13894) and store at -80°C.

    • On the day of the assay, thaw the membrane preparation and resuspend in the final assay binding buffer. Determine protein concentration using a suitable method (e.g., BCA assay).[8]

  • Assay Setup:

    • In a 96-well plate, add the following to each well for a final volume of 250 µL:

      • 150 µL of membrane preparation (containing 3-20 µg protein for cells or 50-120 µg for tissue).[8]

      • 50 µL of the competing test compound at various concentrations.

      • 50 µL of the radioligand solution in buffer.

    • Include wells for total binding (no competitor) and non-specific binding (excess of a known non-radiolabeled PSMA inhibitor).

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.[8]

  • Filtration and Washing:

    • Terminate the incubation by vacuum filtration onto the presoaked filter mats using a cell harvester.

    • Wash the filters four times with ice-cold wash buffer.[8]

  • Counting:

    • Dry the filters for 30 minutes at 50°C.[8]

    • Add scintillation cocktail to the filters and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from all other measurements to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Protocol 2: In Vitro Cellular Uptake and Internalization Assay

This protocol outlines the procedure to determine the extent to which PSMA-targeted radiopharmaceuticals are taken up and internalized by cancer cells.

Materials:

  • Cell Lines: PSMA-positive (e.g., LNCaP) and PSMA-negative (e.g., PC-3) cancer cell lines.

  • Radiolabeled this compound derivative.

  • Cell Culture Medium: Appropriate for the cell lines used.

  • Binding Buffer: E.g., RPMI 1640 with 1% human serum albumin.

  • Acid Wash Buffer: 50 mM glycine, 100 mM NaCl, pH 2.8.

  • Lysis Buffer: 0.1 M NaOH.

  • 24-well plates, gamma counter.

Procedure:

  • Cell Seeding:

    • Seed PSMA-positive and PSMA-negative cells in 24-well plates (e.g., 10^5 cells/well) and allow them to adhere overnight.[9]

  • Cellular Uptake:

    • Wash the cells once with PBS.

    • Add the radiolabeled this compound derivative (e.g., 7.4 KBq in 500 µL of binding buffer) to each well.[9]

    • Incubate at 37°C for various time points (e.g., 1, 4, and 24 hours).[9]

    • At each time point, aspirate the medium and wash the cells twice with 1 mL of cold PBS.

    • Lyse the cells with lysis buffer and collect the lysate for gamma counting. This represents the total cellular uptake.

  • Internalization:

    • Following the incubation with the radiolabeled compound and washing with PBS as described above, add the acid wash buffer to the cells and incubate for 5-10 minutes at room temperature to strip off surface-bound radioactivity.

    • Collect the acid wash supernatant (representing the membrane-bound fraction).

    • Wash the cells again with PBS.

    • Lyse the cells with lysis buffer and collect the lysate (representing the internalized fraction).

    • Measure the radioactivity in both the acid wash and the cell lysate using a gamma counter.

    • The percentage of internalization is calculated as: (Internalized counts / (Internalized counts + Membrane-bound counts)) x 100.

  • Data Analysis:

    • Express the uptake as a percentage of the initial activity added to the well.

    • Compare the uptake and internalization in PSMA-positive and PSMA-negative cells to determine specificity.

Mandatory Visualization

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in the development and mechanism of action of this compound derivatives.

PSMA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PSMA PSMA RACK1 RACK1 PSMA->RACK1 interacts with PI3K PI3K PSMA->PI3K activates Integrin β1 Integrin MAPK MAPK Integrin->MAPK activates IGF1R IGF-1R IGF1R->MAPK activates RACK1->Integrin RACK1->IGF1R AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR ProSurvival Pro-Survival Anti-Apoptosis mTOR->ProSurvival ERK ERK1/2 MAPK->ERK Proliferation Proliferation ERK->Proliferation

Caption: PSMA signaling redirects from MAPK to the PI3K-AKT pathway.

DUPA_Development_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Translation A1 Lead Identification (this compound) A2 SAR-guided Modification (Linker, Chelator, Warhead) A1->A2 A3 Synthesis of Derivatives A2->A3 B1 PSMA Binding Assay (IC50, Ki) A3->B1 B2 Cellular Uptake & Internalization B1->B2 B3 Stability Studies B2->B3 C1 Biodistribution Studies B3->C1 C2 Preclinical Imaging (PET/SPECT) C1->C2 C3 Therapeutic Efficacy (Xenograft Models) C2->C3 D1 Toxicology Studies C3->D1 D2 Clinical Trials (Phase I-III) D1->D2

Caption: Workflow for PSMA-targeted radiopharmaceutical development.

DUPA_SAR_Logic cluster_scaffold Core Scaffold (Glu-Urea-Lys) cluster_linker Linker Region cluster_payload Conjugated Payload cluster_activity Biological Activity S1 Essential for PSMA Binding S2 Modifications can alter Potency & Selectivity S1->S2 A1 High Binding Affinity (Low Ki/IC50) S2->A1 A2 Efficient Internalization S2->A2 L1 Length & Composition Impact Affinity L2 Influences Pharmacokinetics (e.g., clearance) L1->L2 L1->A1 L3 Can provide sites for conjugation L2->L3 A3 Favorable Pharmacokinetics L2->A3 P1 Imaging Agent (e.g., Chelator + Radioisotope) L3->P1 P2 Therapeutic Agent (e.g., Cytotoxic Drug) L3->P2 P1->A3

Caption: Logical relationships in this compound derivative SAR.

References

DUPA Compound: A Technical Guide to its Safety and Toxicity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-(1,3-dicarboxypropyl)ureido)pentanedioic acid, commonly known as DUPA, is a small molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA). PSMA is a transmembrane glycoprotein (B1211001) that is highly overexpressed on the surface of prostate cancer cells and in the neovasculature of many other solid tumors, while its expression in normal tissues is limited. This differential expression makes PSMA an attractive target for the selective delivery of therapeutic and imaging agents to tumors. This compound's high affinity and specificity for PSMA have led to its extensive use as a targeting ligand in the development of this compound-drug conjugates for cancer therapy and diagnostics. This technical guide provides a comprehensive overview of the available safety and toxicity data for the this compound compound, with a focus on preclinical findings.

Preclinical Safety Profile of this compound-Conjugates

Direct and extensive toxicological studies on the unconjugated this compound molecule are not widely available in the public domain. The safety profile of this compound is primarily inferred from the numerous preclinical studies conducted on this compound-drug conjugates. A consistent finding across these studies is the lack of toxicity attributed to the this compound targeting moiety itself.

In various preclinical models, this compound-conjugated therapeutics have been reported to be well-tolerated, with no significant signs of toxicity. Safety assessments in these studies typically include monitoring for changes in body weight, general behavior, and overall health of the animal models. The absence of adverse effects in these studies suggests that this compound, at the concentrations used for targeted delivery, does not contribute to systemic toxicity.

For instance, studies involving this compound conjugated to cytotoxic agents have shown that the conjugates exhibit potent anti-tumor activity without causing a noticeable loss in body weight or other signs of distress in the treated mice.[1][2][3][4] This indicates that the toxicity observed is primarily due to the cytotoxic payload being selectively delivered to the tumor cells, rather than any inherent toxicity of the this compound ligand.

General Safety and Hazard Information

While specific, quantitative toxicological data such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level) for unconjugated this compound are not readily found in published literature, a general hazard assessment can be compiled from available safety data sheets for structurally related chemicals.

Hazard CategoryObservationRecommendations
Inhalation May be harmful if inhaled. May cause respiratory tract irritation.[5]Avoid breathing dust. Use in a well-ventilated area or with local exhaust ventilation.[5]
Ingestion May be harmful if swallowed.[5]Do not ingest. Wash hands after handling and before eating.[5]
Skin Contact May be harmful if absorbed through the skin. May cause skin irritation.[5]Wear protective gloves and clothing to prevent skin exposure.[6]
Eye Contact May cause eye irritation.[5]Wear safety glasses or goggles.[6]

It is important to note that these are general precautions for handling fine chemical powders and may not reflect the toxicological profile of this compound when administered in a biological system, where it is typically in solution at low concentrations.

Mechanism of Action: this compound-PSMA Binding and Internalization

The biological activity of this compound is predicated on its high-affinity binding to the extracellular domain of PSMA. Upon binding, the this compound-PSMA complex is internalized into the cell through endocytosis. This process is central to the mechanism of action for this compound-drug conjugates, as it facilitates the delivery of the therapeutic payload directly into the target cancer cells.

DUPA_PSMA_Signaling cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space DUPA_Conjugate This compound-Drug Conjugate PSMA PSMA Receptor DUPA_Conjugate->PSMA 1. Binding Endosome Endosome PSMA->Endosome 2. Internalization (Endocytosis) Drug_Release Drug Release Endosome->Drug_Release 3. Endosomal Trafficking Recycled_PSMA Recycled PSMA Endosome->Recycled_PSMA 5. Receptor Recycling Therapeutic_Effect Therapeutic Effect (e.g., Apoptosis) Drug_Release->Therapeutic_Effect 4. Payload Action Recycled_PSMA->PSMA

This compound-PSMA binding and internalization pathway.

Standard Preclinical Safety Assessment Workflow

For a small molecule targeting ligand like this compound, a comprehensive safety and toxicity profile would be established through a standard preclinical testing workflow. The following diagram illustrates the key stages and experimental protocols involved in such an assessment. While the specific results for unconjugated this compound are not publicly available, this workflow represents the established process for regulatory submission.

Preclinical_Safety_Workflow cluster_in_vitro In Vitro / In Silico cluster_in_vivo In Vivo In_Silico In Silico Toxicity Prediction Genotoxicity Genotoxicity Assays (Ames, Micronucleus) In_Silico->Genotoxicity Safety_Pharmacology_In_Vitro In Vitro Safety Pharmacology (hERG) Genotoxicity->Safety_Pharmacology_In_Vitro PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) Safety_Pharmacology_In_Vitro->PK_PD Acute_Toxicity Acute Toxicity (Single Dose, MTD) PK_PD->Acute_Toxicity Subchronic_Toxicity Sub-chronic Toxicity (Repeated Dose, NOAEL) Acute_Toxicity->Subchronic_Toxicity Safety_Pharmacology_In_Vivo In Vivo Safety Pharmacology (CNS, CV, Resp) Subchronic_Toxicity->Safety_Pharmacology_In_Vivo

Standard preclinical safety assessment workflow for a small molecule.
Experimental Protocols Overview

  • In Silico Toxicity Prediction: Computational models are used to predict potential toxicities based on the chemical structure of the compound.

  • Genotoxicity Assays: A battery of tests, including the Ames test (bacterial reverse mutation assay) and in vitro micronucleus assay, are conducted to assess the potential of the compound to cause genetic damage.[7][8][9][10][11]

  • In Vitro Safety Pharmacology: These studies evaluate the effect of the compound on specific molecular targets known to be associated with adverse drug reactions, such as the hERG potassium channel, which is linked to cardiac arrhythmias.[12]

  • Pharmacokinetics and Pharmacodynamics (PK/PD): These studies determine the absorption, distribution, metabolism, and excretion (ADME) of the compound in animal models.[13][14][15] Understanding the pharmacokinetic profile is crucial for designing subsequent toxicity studies.

  • Acute Toxicity Studies: These studies involve the administration of a single dose of the compound to animal models to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity.[16][17][18][19][20]

  • Sub-chronic Toxicity Studies: In these studies, the compound is administered repeatedly over a longer period (e.g., 28 or 90 days) to evaluate the potential for cumulative toxicity and to determine the No-Observed-Adverse-Effect Level (NOAEL).[21][22][23][24]

  • In Vivo Safety Pharmacology: These studies assess the effects of the compound on major physiological systems, including the central nervous, cardiovascular, and respiratory systems.[25][26][27]

Conclusion

Based on the extensive use of this compound in preclinical studies of PSMA-targeted therapies and imaging agents, the this compound compound is considered to have a favorable safety profile with low intrinsic toxicity. The lack of adverse effects attributed to the this compound moiety in numerous this compound-conjugate studies provides strong evidence for its safety as a targeting ligand. While a comprehensive, publicly available toxicological dossier for unconjugated this compound is not available, the standard preclinical safety assessment workflow provides a clear framework for the types of studies required for a full regulatory evaluation. For researchers and drug development professionals, this compound represents a well-validated and safe targeting ligand for the development of novel PSMA-targeted agents. Standard laboratory precautions for handling chemical powders should be followed when working with the unconjugated this compound compound.

References

The Discovery and Foundational Research of DUPA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seminal Research on Urea-Based PSMA Inhibitors

The foundational research leading to the development of DUPA can be traced back to the work on potent urea-based inhibitors of glutamate (B1630785) carboxypeptidase II (GCP II), another name for PSMA or NAALADase. A pivotal publication in this area is:

  • Kozikowski, A. P., Nan, F., Conti, P., Zhang, J., Ramadan, E., Bzdega, T., ... & Wroblewski, J. T. (2001). Design of remarkably simple, yet potent urea-based inhibitors of glutamate carboxypeptidase II (NAALADase). Journal of Medicinal Chemistry, 44(3), 298–301. [1][2][3]

This paper described the rational design and synthesis of a series of urea-based compounds that demonstrated high affinity for NAALADase. The core structure, a glutamate-urea-glutamate moiety, was identified as a highly effective pharmacophore for inhibiting the enzyme's activity. This work was instrumental in establishing the fundamental chemical scaffold from which this compound was derived.

Synthesis of this compound

The synthesis of this compound involves the formation of a urea (B33335) linkage between two L-glutamic acid molecules. While the 2001 Kozikowski paper laid the conceptual foundation, subsequent publications have provided more explicit synthetic details. A generalizable synthetic scheme has been described in various sources.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, often involving the use of protecting groups to ensure regioselectivity. The following is a generalized protocol synthesized from multiple sources describing the synthesis of urea-based PSMA inhibitors.[4][5][6]

Materials:

Procedure:

  • Isocyanate Formation:

    • Dissolve L-glutamic acid di-tert-butyl ester hydrochloride in anhydrous dichloromethane (DCM) and cool the solution to -78 °C in a dry ice/acetone bath.

    • Add triethylamine (TEA) to neutralize the hydrochloride salt.

    • Slowly add a solution of triphosgene in DCM to the reaction mixture. The triphosgene acts as a phosgene (B1210022) equivalent to form the isocyanate intermediate.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Urea Formation:

    • To the in situ generated isocyanate, add a second equivalent of L-glutamic acid di-tert-butyl ester hydrochloride that has been neutralized with TEA in DCM.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Deprotection:

    • The resulting protected this compound (with tert-butyl ester groups) is then deprotected. This is typically achieved by treating the compound with a strong acid such as trifluoroacetic acid (TFA) in DCM.

    • Alternatively, if benzyl (B1604629) protecting groups are used, deprotection can be carried out by catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Purification:

    • The crude this compound is purified using an appropriate method, such as silica gel chromatography or recrystallization, to yield the final product.

Characterization: The structure and purity of the synthesized this compound are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Quantitative Binding Affinity Data

The affinity of this compound and its derivatives for PSMA has been quantified in numerous studies using various experimental assays. The most common metrics reported are the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the dissociation constant (Kd). These values provide a quantitative measure of the ligand's potency and its ability to bind to the PSMA target.

CompoundAssay TypeCell Line/Enzyme SourceIC50 (nM)Ki (nM)Kd (nM)Reference
This compoundNAALADase InhibitionLNCaP cell lysate-8-[7]
This compound-conjugateCompetitive BindingLNCaP cells25 ± 8--[8]
This compound-conjugateNAALADase InhibitionPSMA-6 ± 2-[8]
[¹²³I]MIP-1072 (this compound analog)Saturation BindingLNCaP cells--0.25 ± 0.11[8]
This compound-conjugateCompetitive BindingLNCaP cells---[9]
This compound-conjugateInternalization AssayLNCaP cells---[9]

Key Experimental Protocols

NAALADase Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PSMA (NAALADase). The protocol typically involves incubating the enzyme with its substrate, N-acetyl-aspartyl-glutamate (NAAG), in the presence and absence of the inhibitor.[10][11][12][13][14]

Materials:

  • Source of PSMA/NAALADase enzyme (e.g., LNCaP cell lysate)

  • Radiolabeled substrate, such as [³H]-NAAG

  • Test inhibitor compound (e.g., this compound)

  • Assay buffer (e.g., Tris-HCl buffer)

  • Ion-exchange resin (to separate substrate from product)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the inhibitor compound.

  • In a reaction tube, combine the assay buffer, the PSMA enzyme source, and the inhibitor at various concentrations.

  • Initiate the enzymatic reaction by adding the radiolabeled substrate, [³H]-NAAG.

  • Incubate the reaction mixture at 37 °C for a defined period.

  • Stop the reaction by adding an appropriate quenching solution (e.g., an acidic solution).

  • Separate the radiolabeled product (e.g., [³H]-glutamate) from the unreacted substrate using an ion-exchange column.

  • Quantify the amount of radiolabeled product using a scintillation counter.

  • Calculate the percentage of enzyme inhibition for each inhibitor concentration and determine the IC50 value.

Competitive Radioligand Binding Assay

This assay is used to determine the affinity of a non-radiolabeled ligand (competitor) for a receptor by measuring its ability to compete with a known radioligand.[9]

Materials:

  • PSMA-expressing cells (e.g., LNCaP cells)

  • A known radioligand with high affinity for PSMA (e.g., a radiolabeled this compound analog)

  • The non-radiolabeled test compound (e-g-, this compound)

  • Binding buffer

  • Cell harvesting equipment and filters

  • Gamma counter or scintillation counter

Procedure:

  • Culture PSMA-positive cells (e.g., LNCaP) in appropriate multi-well plates.

  • Prepare serial dilutions of the non-radiolabeled competitor compound.

  • Add the competitor at various concentrations to the wells containing the cells.

  • Add a fixed concentration of the radioligand to all wells.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Wash the cells to remove unbound radioligand.

  • Lyse the cells and measure the amount of bound radioactivity using a gamma or scintillation counter.

  • Plot the bound radioactivity as a function of the competitor concentration to determine the IC50 value.

Signaling Pathways and Internalization

Upon binding of this compound to PSMA, the receptor-ligand complex is internalized by the cell. This process is crucial for the delivery of conjugated therapeutic agents. The interaction also triggers downstream signaling cascades that can influence cell survival and proliferation.

PSMA Internalization Pathway

The internalization of the this compound-PSMA complex primarily occurs through clathrin-mediated endocytosis.[15][16] This process involves the formation of clathrin-coated pits on the cell membrane, which invaginate and pinch off to form intracellular vesicles containing the receptor-ligand complex. Once inside the cell, the complex can traffic through various endosomal compartments.

G cluster_0 cluster_1 This compound This compound PSMA PSMA This compound->PSMA Binding Clathrin_Coated_Pit Clathrin-Coated Pit PSMA->Clathrin_Coated_Pit Clustering Cell_Membrane Cell Membrane Endosome Endosome Clathrin_Coated_Pit->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Degradation Pathway Recycling Recycling to Cell Membrane Endosome->Recycling Recycling Pathway Recycling->PSMA

Internalization pathway of the this compound-PSMA complex.

PSMA-Mediated Signaling

Research has shown that PSMA is not merely a passive receptor but an active participant in cellular signaling. Its expression and enzymatic activity can modulate key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK/ERK pathways.[1][17][18][19][20] The binding of ligands like this compound can influence these signaling cascades.

G This compound This compound PSMA PSMA This compound->PSMA Binding & Inhibition PI3K PI3K PSMA->PI3K Modulates MAPK MAPK/ERK Pathway PSMA->MAPK Modulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival MAPK->Proliferation

Simplified overview of PSMA-mediated signaling pathways.

Conclusion

The discovery of this compound as a high-affinity ligand for PSMA has been a pivotal moment in the field of prostate cancer research and clinical management. Stemming from foundational studies on urea-based inhibitors of glutamate carboxypeptidase II, this compound has become an indispensable tool for the targeted delivery of imaging and therapeutic agents. The detailed understanding of its synthesis, binding kinetics, and the cellular processes it influences continues to drive the development of next-generation PSMA-targeted theranostics, offering hope for more effective and personalized treatments for prostate cancer.

References

DUPA: A Versatile Targeting Ligand for Theranostics Beyond Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid (DUPA) is a potent and high-affinity small molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA), a transmembrane glycoprotein (B1211001) overexpressed on prostate cancer cells. While this compound's application in targeting prostate cancer is well-established, the expression of PSMA on the neovasculature of a wide array of solid tumors opens a new frontier for its use in oncology. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its burgeoning applications beyond prostate cancer. We delve into detailed experimental protocols for the synthesis and conjugation of this compound, summarize key quantitative data from preclinical studies, and present signaling pathways and experimental workflows through detailed diagrams. This guide is intended to serve as a valuable resource for researchers and drug development professionals exploring the potential of this compound-based targeted therapies and imaging agents for a variety of malignancies.

Introduction: this compound and its Target, PSMA

This compound is a urea-based peptidomimetic that binds with high affinity and specificity to the enzymatic active site of Prostate-Specific Membrane Antigen (PSMA), also known as glutamate (B1630785) carboxypeptidase II (GCPII) or folate hydrolase I (FOLH1). PSMA is a type II transmembrane glycoprotein with enzymatic functions related to folate metabolism and cell signaling.

While initially identified and extensively studied in the context of prostate cancer, where its expression correlates with disease aggressiveness and metastasis, subsequent research has revealed that PSMA is also expressed on the endothelial cells of the tumor neovasculature in a broad spectrum of solid tumors. This includes, but is not limited to:

  • Glioblastoma

  • Renal Cell Carcinoma

  • Melanoma

  • Salivary Gland Cancers

  • Soft Tissue Sarcomas

  • Breast Cancer (especially triple-negative)

  • Lung Cancer

  • Colorectal Cancer

This widespread expression in the tumor microenvironment, but not in the vasculature of healthy tissues, makes PSMA an attractive target for the delivery of therapeutic and imaging agents to a variety of cancers, expanding the utility of PSMA-targeting ligands like this compound far beyond prostate cancer. Upon binding to PSMA, this compound-conjugates are internalized via a clathrin-mediated endocytosis pathway, allowing for the intracellular delivery of a conjugated payload.[1]

Applications of this compound Beyond Prostate Cancer

The versatility of this compound as a targeting ligand allows for its conjugation to a wide range of functional molecules, enabling diverse applications in oncology.

Targeted Drug Delivery

This compound can be conjugated to various cytotoxic agents to create small molecule-drug conjugates (SMDCs). This approach aims to increase the therapeutic index of potent chemotherapeutics by concentrating their delivery to the tumor site, thereby reducing systemic toxicity. Payloads that have been or could be conjugated to this compound for targeting non-prostate cancers include:

  • Microtubule Inhibitors: Paclitaxel and its derivatives, as well as highly potent agents like tubulysins, can be linked to this compound to target rapidly dividing endothelial cells in the tumor neovasculature.[2][3]

  • Topoisomerase Inhibitors: Molecules like indenoisoquinolines can be delivered to tumor cells and associated vasculature.[4]

  • Radionuclides: this compound can be chelated with therapeutic radioisotopes (e.g., ¹⁷⁷Lu, ²²⁵Ac) for targeted radionuclide therapy. This has shown promise in preclinical models of various cancers.[5][6]

Targeted Imaging

Conjugation of this compound to imaging agents allows for the non-invasive visualization of PSMA-expressing tumors and their vasculature. This has significant implications for diagnosis, staging, and monitoring of therapeutic response.

  • Positron Emission Tomography (PET): this compound can be linked to chelators for radiolabeling with PET isotopes such as ⁶⁸Ga.

  • Fluorescence Imaging: this compound conjugated to near-infrared (NIR) dyes like IRDye800CW can be used for preclinical imaging and potentially for fluorescence-guided surgery.[7][8]

Other Therapeutic Strategies
  • Photodynamic Therapy (PDT): this compound can be conjugated to photosensitizers, which, upon activation with a specific wavelength of light, generate reactive oxygen species to induce localized cell death. This approach could be used to target and destroy tumor vasculature.[9][10][11]

  • Targeted Nanoparticles: this compound can be used to functionalize the surface of nanoparticles (e.g., liposomes, polymeric micelles) loaded with therapeutic agents, enhancing their accumulation at the tumor site.[2][12][13]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its conjugates from various studies. It is important to note that much of the available data is from prostate cancer models, highlighting the need for more extensive research in non-prostate cancer settings.

Table 1: Binding Affinity of this compound and its Analogs to PSMA

LigandCell Line/SourceBinding Affinity (Ki/IC50)Reference
This compoundPSMAKi = 8 nM[4]
This compound22RV1 (Prostate)IC50 in low nanomolar range[3]
This compound-Indenoisoquinoline22RV1 (Prostate)IC50 in low nanomolar range[4]
This compound-NIRLNCaP (Prostate)2.5- to 5-fold higher uptake than PSMA-negative tumors[14]

Table 2: In Vitro Efficacy of this compound-Conjugates

ConjugateCell LineCancer TypeIC50Reference
This compound-Indenoisoquinoline22RV1ProstateLow nanomolar range[4]
This compound-TubulysinMDR LymphomaLymphoma74% TGI at 2 mg/kg (in vivo)[15]
DoxorubicinSK-MEL-28Melanoma6.40 ± 0.64 µM[16]
EpirubicinSK-MEL-28Melanoma4.89 ± 0.43 µM[16]

Note: Data for Doxorubicin and Epirubicin in melanoma are for the free drug and are included for comparative purposes, suggesting potential payloads for this compound conjugation.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a this compound precursor and its conjugation to a protein, representing a common workflow in the development of this compound-based agents.

Synthesis of a Glutamate-Urea-Lysine (EuK) Precursor for this compound

This protocol describes a solid-phase synthesis approach for a core glutamate-urea-lysine structure, a common building block for this compound and its derivatives.[17][18]

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Fmoc-Glu(OtBu)-OH

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • Triphosgene (B27547)

  • L-Lys(Z)-OtBu·HCl

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

Procedure:

  • Resin Loading: Swell 2-CTC resin in anhydrous DCM. Add Fmoc-Glu(OtBu)-OH and DIPEA in a DCM/DMF mixture. Agitate the mixture for 2 hours at room temperature. Wash the resin with DMF and DCM.

  • Fmoc Deprotection: Treat the resin with 25% piperidine in DMF for 30 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Isocyanate Formation: Suspend the resin in anhydrous DCM and cool to 0°C. Add a solution of triphosgene in DCM, followed by DIPEA. Stir the reaction at 0°C for 6 hours under an inert atmosphere. Wash the resin with DCM.

  • Urea Formation: Add a solution of L-Lys(Z)-OtBu·HCl and DIPEA in DCM to the resin. Agitate the mixture overnight at room temperature. Monitor the reaction completion using a Kaiser test. Wash the resin with DCM.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the OtBu and Z protecting groups.

  • Purification: Precipitate the crude product in cold diethyl ether. Purify the product by reverse-phase high-performance liquid chromatography (RP-HPLC). Lyophilize the pure fractions to obtain the final glutamate-urea-lysine product.

Conjugation of this compound-NHS Ester to a Protein

This protocol outlines a general method for conjugating an N-hydroxysuccinimide (NHS)-activated this compound derivative to the primary amines (e.g., lysine (B10760008) residues) of a protein.

Materials:

  • This compound-NHS ester

  • Protein to be conjugated

  • Phosphate-buffered saline (PBS), pH 7.4

  • Amine-free buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3-8.5)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL.

  • This compound-NHS Ester Solution Preparation: Immediately before use, dissolve the this compound-NHS ester in anhydrous DMSO to a concentration of 10-20 mM.

  • Conjugation Reaction: Add the this compound-NHS ester solution to the protein solution. The molar ratio of this compound-NHS ester to protein will need to be optimized but a starting point is a 10- to 20-fold molar excess of the NHS ester. Gently mix and allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction (Optional): The reaction can be quenched by adding a small amount of an amine-containing buffer, such as Tris-HCl, to a final concentration of about 50 mM.

  • Purification: Purify the this compound-protein conjugate from unreacted this compound-NHS ester and byproducts using a size-exclusion chromatography (SEC) column equilibrated with PBS.

  • Characterization: Characterize the conjugate by methods such as UV-Vis spectroscopy (to determine the degree of labeling if this compound is conjugated with a chromophore), mass spectrometry, and functional assays to confirm that the protein's activity is retained.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the application of this compound.

PSMA-Mediated Angiogenesis Signaling in Tumor Neovasculature

PSMA is implicated in promoting angiogenesis through several signaling pathways. The diagram below illustrates a simplified model of PSMA signaling in endothelial cells, integrating inputs from the PI3K/Akt and NF-κB pathways.[19][20]

PSMA_Angiogenesis_Signaling cluster_membrane Endothelial Cell Membrane This compound This compound-Conjugate PSMA PSMA This compound->PSMA Binds Integrin Integrin β1/β4 PSMA->Integrin Interacts with PAK1 PAK-1 PSMA->PAK1 Regulates FAK FAK Integrin->FAK Activates PI3K PI3K FAK->PI3K Activates AKT Akt PI3K->AKT Activates NFkB NF-κB AKT->NFkB Activates Angiogenesis Angiogenesis (Cell Proliferation, Migration, Invasion) NFkB->Angiogenesis Promotes PAK1->Angiogenesis Promotes

PSMA-mediated angiogenesis signaling pathway.
Experimental Workflow for Evaluating this compound-Conjugate Efficacy

The following diagram outlines a typical preclinical workflow for the synthesis and evaluation of a this compound-drug conjugate.

DUPA_Efficacy_Workflow Synthesis Synthesis of This compound-Drug Conjugate Purification Purification & Characterization (HPLC, MS) Synthesis->Purification InVitro In Vitro Studies Purification->InVitro InVivo In Vivo Studies Purification->InVivo Binding Binding Assay (PSMA+ vs PSMA- cells) InVitro->Binding Cytotoxicity Cytotoxicity Assay (IC50 determination) InVitro->Cytotoxicity Internalization Internalization Assay (Confocal Microscopy) InVitro->Internalization Data Data Analysis & Conclusion Binding->Data Cytotoxicity->Data Internalization->Data Xenograft Tumor Xenograft Model (e.g., Glioblastoma, Melanoma) InVivo->Xenograft Biodistribution Biodistribution Study (Imaging or Ex vivo analysis) Xenograft->Biodistribution Efficacy Antitumor Efficacy Study (Tumor growth inhibition) Xenograft->Efficacy Toxicity Toxicity Assessment (Body weight, histology) Xenograft->Toxicity Biodistribution->Data Efficacy->Data Toxicity->Data

Preclinical evaluation workflow for this compound-conjugates.

Conclusion and Future Directions

This compound is a powerful and versatile targeting ligand with significant potential for the development of theranostic agents for a wide range of solid tumors beyond prostate cancer. Its high affinity for PSMA, a protein expressed on the neovasculature of many cancers, provides a clear rationale for its use in targeted drug delivery and imaging. While preclinical data is promising, further research is needed to fully realize the potential of this compound-based therapies. Key areas for future investigation include:

  • Comprehensive Preclinical Evaluation: More extensive studies are needed to determine the efficacy and safety of this compound-conjugates in a wider variety of non-prostate cancer models. This should include the determination of quantitative parameters such as binding affinities and IC50 values.

  • Optimization of Conjugates: Research into different linkers, payloads, and conjugation strategies will be crucial for developing this compound-based agents with optimal pharmacokinetic and pharmacodynamic properties.

  • Clinical Translation: Well-designed clinical trials are necessary to evaluate the safety and efficacy of promising this compound-conjugates in patients with non-prostate cancers that express PSMA.

The continued exploration of this compound and other PSMA-targeting ligands holds great promise for advancing the field of precision oncology and offering new therapeutic options for patients with a variety of difficult-to-treat cancers.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of DUPA-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and evaluation of DUPA-drug conjugates. This compound (2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid) is a potent and high-affinity small molecule ligand that targets the Prostate-Specific Membrane Antigen (PSMA), a transmembrane protein significantly overexpressed in prostate cancer cells and the neovasculature of many solid tumors.[1] This makes this compound an excellent targeting moiety for the selective delivery of cytotoxic agents to cancer cells, thereby enhancing therapeutic efficacy and minimizing off-target toxicity.[1]

Principle of this compound-Drug Conjugates

This compound-drug conjugates are a type of small molecule-drug conjugate (SMDC) that consists of three key components: the this compound targeting ligand, a potent cytotoxic drug (payload), and a chemical linker that connects the two. The fundamental principle behind their mechanism of action is receptor-mediated endocytosis. Upon systemic administration, the this compound moiety of the conjugate binds with high affinity to PSMA on the surface of cancer cells.[2] This binding event triggers the internalization of the PSMA-conjugate complex into the cell through clathrin-coated pits.[3][4] Once inside the cell, the conjugate is trafficked to endosomes and then lysosomes, where the linker is cleaved by specific enzymes or the acidic environment, releasing the active cytotoxic drug. The released drug can then exert its pharmacological effect, leading to cancer cell death. PSMA is subsequently recycled back to the cell surface.[2]

Signaling Pathway of PSMA-Mediated Endocytosis

PSMA_Endocytosis cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space DUPA_Drug_Conjugate This compound-Drug Conjugate PSMA PSMA Receptor DUPA_Drug_Conjugate->PSMA Binding Clathrin_Cooping PSMA->Clathrin_Cooping Clustering Clathrin_Coated_Pit Clathrin-Coated Pit Endosome Endosome Clathrin_Coated_Pit->Endosome Vesicle Trafficking Endosome->PSMA Recycling Lysosome Lysosome Endosome->Lysosome Fusion Released_Drug Released Active Drug Lysosome->Released_Drug Linker Cleavage & Drug Release Apoptosis Cell Death (Apoptosis) Released_Drug->Apoptosis Induces Clathrin_Cooping->Clathrin_Coated_Pit Internalization

Caption: PSMA-mediated endocytosis of a this compound-drug conjugate.

Experimental Protocols

Protocol 1: Synthesis of a this compound-Drug Conjugate (General Procedure)

This protocol outlines a general strategy for the synthesis of a this compound-drug conjugate, exemplified by the conjugation of a drug containing a free amine group via a peptide linker.

Materials and Reagents:

  • Protected this compound derivative (e.g., with Boc or Fmoc protecting groups)

  • Peptide linker (e.g., Phe-Lys) with appropriate protecting groups

  • Cytotoxic drug with a reactive handle (e.g., a free amine)

  • Coupling agents (e.g., HATU, HOBt, EDC/NHS)

  • Bases (e.g., DIPEA, TEA)

  • Solvents (e.g., DMF, DCM, DMSO)

  • Deprotection reagents (e.g., TFA for Boc, piperidine (B6355638) for Fmoc)

  • Purification supplies (e.g., HPLC system, silica (B1680970) gel)

Workflow for this compound-Drug Conjugate Synthesis:

Synthesis_Workflow Protected_this compound Protected this compound Coupling1 Step 1: Couple Protected this compound to Linker Protected_this compound->Coupling1 Protected_Linker Protected Linker Protected_Linker->Coupling1 Drug Drug with Reactive Handle Coupling2 Step 3: Couple Drug to This compound-Linker Drug->Coupling2 DUPA_Linker Protected This compound-Linker Coupling1->DUPA_Linker Deprotection1 Step 2: Selective Deprotection of Linker DUPA_Linker->Deprotection1 Deprotected_DUPA_Linker Deprotected This compound-Linker Deprotection1->Deprotected_DUPA_Linker Deprotected_DUPA_Linker->Coupling2 Protected_Conjugate Protected This compound-Drug Conjugate Coupling2->Protected_Conjugate Deprotection2 Step 4: Final Deprotection Protected_Conjugate->Deprotection2 Final_Conjugate Final this compound-Drug Conjugate Deprotection2->Final_Conjugate Purification Purification (HPLC) Final_Conjugate->Purification Characterization Characterization (MS, NMR) Purification->Characterization

References

Step-by-Step Guide for Radiolabeling DUPA for PET Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the radiolabeling of DUPA (2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid), a potent prostate-specific membrane antigen (PSMA) inhibitor, for use in Positron Emission Tomography (PET) imaging. The following sections detail the step-by-step procedures for radiolabeling this compound derivatives with Gallium-68, a representative protocol for Copper-64, and a method for Fluorine-18, along with essential quality control measures.

Radiolabeling of this compound with Gallium-68 (⁶⁸Ga)

Gallium-68 is a positron-emitting radionuclide conveniently produced from a ⁶⁸Ge/⁶⁸Ga generator, making it widely accessible for clinical and preclinical PET imaging. The radiolabeling of this compound is typically achieved by first conjugating it to a chelator, such as CHX-A''-DTPA, which can stably coordinate the ⁶⁸Ga³⁺ ion.

Quantitative Data Summary

The efficiency of the radiolabeling reaction is highly dependent on the amount of the precursor peptide and the reaction time. The following table summarizes the radiochemical yield (RCY) for the labeling of CHX-A''-DTPA-DUPA-Pep with ⁶⁸Ga at room temperature.

Peptide Amount (µg)Peptide Amount (nM)Reaction Time (min)Radiochemical Yield (RCY)
251830>95%
100721>95%
Experimental Protocol: ⁶⁸Ga-labeling of CHX-A''-DTPA-DUPA-Pep

This protocol describes the manual radiolabeling of a CHX-A''-DTPA-conjugated this compound-peptide with ⁶⁸Ga.

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator

  • CHX-A''-DTPA-DUPA-Pep precursor

  • 0.25 M HEPES buffer (pH 7.4)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile, pyrogen-free water for injection

  • Sterile reaction vials

  • Heating block (optional, as labeling is efficient at room temperature)

  • Radio-TLC system for quality control

Procedure:

  • Precursor Preparation: Prepare a stock solution of CHX-A''-DTPA-DUPA-Pep in DMSO (e.g., 2 mg/mL).

  • Reaction Vial Setup: In a sterile reaction vial, add the desired amount of the CHX-A''-DTPA-DUPA-Pep stock solution (e.g., 25-100 µg). To this, add 500 µL of 0.25 M HEPES buffer (pH 7.4).

  • ⁶⁸Ga Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃.

  • Radiolabeling Reaction: Add a neutralized aqueous solution of the ⁶⁸Ga eluate (9-10 MBq in approximately 13 µL) to the reaction vial containing the precursor and buffer. The final pH of the reaction mixture should be approximately 7.4.[1]

  • Incubation: Gently vortex the reaction mixture and incubate at room temperature. For smaller amounts of precursor (e.g., 25 µg), a reaction time of 30 minutes is sufficient to achieve >95% RCY. With larger amounts (e.g., 100 µg), >95% RCY can be achieved within 1 minute.[1]

  • Quality Control: After the incubation period, perform radio-TLC to determine the radiochemical purity of the final product, [⁶⁸Ga]Ga-CHX-A''-DTPA-DUPA-Pep. Due to the nearly quantitative radiochemical yield, further purification is typically not required.[1]

Experimental Workflow: ⁶⁸Ga-labeling of CHX-A''-DTPA-DUPA-Pep

G cluster_prep Preparation cluster_labeling Radiolabeling cluster_qc Quality Control Precursor_Prep Prepare CHX-A''-DTPA-DUPA-Pep in DMSO Reaction_Mix Combine Precursor, Buffer, and ⁶⁸Ga Eluate Precursor_Prep->Reaction_Mix Buffer_Prep Prepare 0.25 M HEPES buffer (pH 7.4) Buffer_Prep->Reaction_Mix Ga68_Elution Elute ⁶⁸Ga from ⁶⁸Ge/⁶⁸Ga Generator Ga68_Elution->Reaction_Mix Incubation Incubate at Room Temperature Reaction_Mix->Incubation Radio_TLC Determine Radiochemical Purity via Radio-TLC Incubation->Radio_TLC Final_Product [⁶⁸Ga]Ga-CHX-A''-DTPA-DUPA-Pep Radio_TLC->Final_Product

Caption: Workflow for the radiolabeling of CHX-A''-DTPA-DUPA-Pep with Gallium-68.

Radiolabeling of this compound with Copper-64 (⁶⁴Cu)

Copper-64 is a versatile radionuclide with a longer half-life (12.7 hours) than ⁶⁸Ga, which allows for imaging at later time points.[1] For ⁶⁴Cu labeling, this compound is typically conjugated to a chelator such as DOTA or NODAGA. The following is a representative protocol for the radiolabeling of a DOTA-conjugated peptide, which can be adapted for DOTA-DUPA.

Quantitative Data Summary

The following table provides representative data for the radiolabeling of DOTA-conjugated molecules with ⁶⁴Cu.

PrecursorPrecursor Amount (µg)Reaction Temperature (°C)Reaction Time (min)Radiochemical Yield (%)
DOTA-Peptide1-206030>98
DOTA-RituximabN/ASemi-automatedN/A93.1 ± 5.8
Experimental Protocol: ⁶⁴Cu-labeling of DOTA-DUPA (Representative)

This protocol describes a general method for labeling a DOTA-conjugated peptide with ⁶⁴Cu.

Materials:

  • [⁶⁴Cu]CuCl₂ solution

  • DOTA-DUPA precursor

  • 0.1 M Sodium acetate (B1210297) buffer (pH 5.5)

  • Sterile, pyrogen-free water for injection

  • Sterile reaction vials

  • Heating block

  • C18 Sep-Pak cartridge for purification

  • Ethanol (B145695)

  • Radio-HPLC or Radio-TLC system for quality control

Procedure:

  • Reaction Setup: In a sterile reaction vial, dissolve the DOTA-DUPA precursor (1-20 µg) in 0.1 M sodium acetate buffer (pH 5.5).

  • Radiolabeling Reaction: Add the [⁶⁴Cu]CuCl₂ solution (e.g., 222 MBq) to the reaction vial.

  • Incubation: Incubate the reaction mixture at 60°C for 30 minutes.[2]

  • Purification: After incubation, purify the reaction mixture using a C18 Sep-Pak cartridge.

    • Load the reaction mixture onto the pre-conditioned cartridge.

    • Wash the cartridge with sterile water to remove any unreacted [⁶⁴Cu]CuCl₂.

    • Elute the [⁶⁴Cu]Cu-DOTA-DUPA with 1 mL of 80% ethanol.

  • Formulation: Evaporate the ethanol under a stream of nitrogen or in a vacuum concentrator. Reconstitute the final product in sterile saline for injection and pass it through a 0.22 µm sterile filter.

  • Quality Control: Determine the radiochemical purity of the final product using radio-HPLC or radio-TLC. The radiochemical purity should be >99%.[2]

Experimental Workflow: ⁶⁴Cu-labeling of DOTA-DUPA

G cluster_labeling Radiolabeling cluster_purification Purification cluster_qc Quality Control Reaction_Setup Combine DOTA-DUPA and ⁶⁴CuCl₂ in Sodium Acetate Buffer Incubation Incubate at 60°C for 30 min Reaction_Setup->Incubation SPE_Purification Purify using C18 Sep-Pak Cartridge Incubation->SPE_Purification Formulation Evaporate Ethanol and Reconstitute in Saline SPE_Purification->Formulation Radio_HPLC Determine Radiochemical Purity via Radio-HPLC Formulation->Radio_HPLC Final_Product [⁶⁴Cu]Cu-DOTA-DUPA Radio_HPLC->Final_Product

Caption: Workflow for the radiolabeling of DOTA-DUPA with Copper-64.

Radiolabeling of this compound with Fluorine-18 (¹⁸F)

Fluorine-18 is the most commonly used radionuclide for PET imaging due to its favorable decay characteristics and relatively long half-life (109.8 minutes).[3] Direct fluorination of complex molecules like this compound is challenging. Therefore, indirect labeling methods are typically employed, such as the use of prosthetic groups or the [¹⁸F]AlF method. The following protocol describes the labeling of a NOTA-conjugated this compound-Pep using the [¹⁸F]AlF method.

Quantitative Data Summary

The [¹⁸F]AlF labeling method offers a simple, one-pot procedure for radiolabeling peptides.

PrecursorLabeling MethodReaction Temperature (°C)Reaction Time (min)Radiochemical Yield (%)
NOTA-DUPA-Pep[¹⁸F]AlF10015Not specified, but generally efficient
NOTA-8-Aoc-BBN(7-14)NH₂[¹⁸F]AlF10015HPLC purified
Experimental Protocol: ¹⁸F-labeling of NOTA-DUPA-Pep via the [¹⁸F]AlF Method

This protocol describes the labeling of a NOTA-conjugated this compound-peptide with ¹⁸F using aluminum fluoride.

Materials:

  • [¹⁸F]Fluoride in water (from cyclotron)

  • NOTA-DUPA-Pep precursor

  • Aluminum chloride (AlCl₃) solution (2 mM in 0.1 M sodium acetate buffer, pH 4)

  • Sodium acetate buffer (0.1 M, pH 4)

  • Acetonitrile

  • Sterile reaction vial

  • Heating block

  • SPE cartridge for purification (e.g., C18)

  • Radio-HPLC system for quality control

Procedure:

  • Reaction Vial Setup: In a sterile reaction vial, add the NOTA-DUPA-Pep precursor (approximately 80 nmol).

  • Reagent Addition: To the reaction vial, add the following in order:

    • Sodium acetate buffer (pH 4.1) to a final aqueous volume of 100 µL.

    • 400 µL of acetonitrile.

    • 80 nmol of AlCl₃ solution.

    • The aqueous [¹⁸F]fluoride solution.

  • Radiolabeling Reaction: Seal the reaction vial and heat it at 100°C for 15 minutes.[4]

  • Purification: After cooling the reaction mixture, purify the [¹⁸F]AlF-NOTA-DUPA-Pep using radio-HPLC.

  • Formulation: Collect the HPLC fraction containing the product. Remove the solvent and formulate the final product in a physiologically compatible solution (e.g., sterile saline with a low percentage of ethanol). Pass the final solution through a 0.22 µm sterile filter.

  • Quality Control: Analyze the final product for radiochemical purity, pH, and sterility.

Experimental Workflow: ¹⁸F-labeling of NOTA-DUPA-Pep via [¹⁸F]AlF Method

G cluster_labeling Radiolabeling cluster_purification Purification & Formulation cluster_qc Quality Control Reaction_Setup Combine NOTA-DUPA-Pep, AlCl₃, Buffer, Acetonitrile, and [¹⁸F]Fluoride Incubation Heat at 100°C for 15 min Reaction_Setup->Incubation HPLC_Purification Purify using Radio-HPLC Incubation->HPLC_Purification Formulation Solvent Removal and Formulation in Saline HPLC_Purification->Formulation Final_QC Analyze Radiochemical Purity, pH, and Sterility Formulation->Final_QC Final_Product [¹⁸F]AlF-NOTA-DUPA-Pep Final_QC->Final_Product

Caption: Workflow for the radiolabeling of NOTA-DUPA-Pep with Fluorine-18 via the [¹⁸F]AlF method.

Disclaimer

These protocols are intended for informational purposes for research and development professionals. All procedures involving radioactive materials must be conducted in a designated radiochemistry facility by trained personnel in compliance with all applicable safety and regulatory guidelines. The specific reaction conditions, including precursor amounts, buffer systems, and purification methods, may require optimization for specific applications and equipment.

References

Application Notes and Protocols for In Vivo Tumor Targeting Using DUPA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate-Specific Membrane Antigen (PSMA) is a well-validated biomarker that is highly overexpressed on the surface of prostate cancer cells, making it an attractive target for diagnostic imaging and targeted therapy.[1][2] DUPA (2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid) is a small molecule inhibitor of PSMA that can be conjugated to various payloads, such as imaging agents and cytotoxic drugs, for targeted delivery to PSMA-expressing tumors. This document provides detailed application notes and protocols for utilizing this compound conjugates in preclinical in vivo tumor targeting experiments.

Principle of this compound-Mediated Tumor Targeting

This compound binds with high affinity to the extracellular enzymatic domain of PSMA.[2] Upon binding, the this compound-conjugate-PSMA complex is internalized into the cancer cell. This internalization mechanism allows for the intracellular delivery of conjugated payloads, such as fluorescent dyes for imaging or therapeutic agents for treatment. The specificity of this compound for PSMA ensures minimal off-target effects and enhanced accumulation of the conjugate at the tumor site.

PSMA Signaling Pathway

PSMA is not only a target for cellular uptake but is also involved in cellular signaling that promotes prostate cancer progression. Its enzymatic activity is linked to the PI3K/Akt/mTOR and MAPK signaling pathways.[3][4][5] Understanding these pathways can provide insights into the biological consequences of PSMA targeting.

PSMA_Signaling PSMA Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PSMA PSMA RACK1 RACK1 PSMA->RACK1 interacts with PI3K PI3K PSMA->PI3K promotes MAPK MAPK PSMA->MAPK inhibits Integrin β1 Integrin Integrin->MAPK activates IGF1R IGF-1R IGF1R->PI3K activates RACK1->Integrin RACK1->IGF1R Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival ERK ERK MAPK->ERK Proliferation Proliferation ERK->Proliferation

Caption: PSMA interaction with RACK1 shifts signaling from the MAPK to the PI3K/Akt pathway.

Experimental Protocols

Protocol 1: Synthesis of a this compound-Near Infrared (NIR) Dye Conjugate

This protocol describes the synthesis of a this compound conjugate with a near-infrared fluorescent dye for in vivo imaging.

Materials:

  • This compound-NHS ester

  • NIR fluorescent dye with an amine group (e.g., a derivative of IRDye800CW)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer

Procedure:

  • Dissolve the amine-containing NIR dye in anhydrous DMF.

  • Add a 1.5 molar excess of this compound-NHS ester to the solution.

  • Add 3 equivalents of TEA to the reaction mixture to act as a base.

  • Stir the reaction at room temperature for 4-6 hours, protected from light.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the crude product by RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.

  • Collect the fractions containing the desired product and confirm the identity and purity by mass spectrometry.

  • Lyophilize the pure fractions to obtain the this compound-NIR dye conjugate as a solid.

Protocol 2: In Vivo Tumor Targeting and Imaging

This protocol outlines the procedure for evaluating the tumor-targeting ability of a this compound-NIR dye conjugate in a xenograft mouse model.

Materials:

  • PSMA-positive (e.g., LNCaP, 22Rv1) and PSMA-negative (e.g., PC3, A549) cancer cell lines.

  • Male athymic nude mice (4-6 weeks old)

  • Matrigel

  • This compound-NIR dye conjugate

  • PSMA inhibitor (e.g., PMPA) for blocking studies

  • In vivo imaging system capable of detecting the NIR dye

  • Anesthesia (e.g., isoflurane)

Experimental Workflow:

experimental_workflow In Vivo Tumor Targeting Workflow cluster_setup Model Preparation cluster_experiment Experiment cluster_analysis Data Analysis cell_culture Cell Culture (PSMA+ & PSMA-) tumor_implantation Tumor Implantation (Subcutaneous) cell_culture->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth injection This compound-NIR Injection (Intravenous) tumor_growth->injection blocking Blocking Group (PMPA + this compound-NIR) tumor_growth->blocking imaging In Vivo Imaging (e.g., 1, 24, 48h) injection->imaging blocking->imaging ex_vivo Ex Vivo Organ Imaging imaging->ex_vivo quantification Fluorescence Quantification ex_vivo->quantification biodistribution Biodistribution Analysis quantification->biodistribution

Caption: Workflow for in vivo tumor targeting with this compound-NIR conjugates.

Procedure:

  • Tumor Model Establishment:

    • Culture PSMA-positive and PSMA-negative cancer cells to 80-90% confluency.

    • Harvest and resuspend the cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1-5 x 10^6 cells per 100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Dosing and Administration:

    • Prepare a solution of the this compound-NIR dye conjugate in sterile saline or PBS. A typical dose is 1-10 nmol per mouse.[6]

    • For the blocking group, administer a PSMA inhibitor (e.g., PMPA) 30-60 minutes prior to the injection of the this compound-NIR conjugate.

    • Administer the this compound-NIR conjugate via intravenous (tail vein) injection.

  • In Vivo Imaging:

    • Anesthetize the mice using isoflurane.

    • Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 24, and 48 hours).[6]

    • Record the fluorescence intensity in the tumor region and other organs.

  • Ex Vivo Biodistribution:

    • At the final time point, euthanize the mice.

    • Excise the tumor and major organs (liver, kidneys, spleen, lungs, heart, etc.).

    • Image the excised tissues using the in vivo imaging system to determine the ex vivo biodistribution of the this compound-NIR conjugate.

    • Quantify the fluorescence signal in each organ and normalize it to the tissue weight.

Data Presentation

Quantitative data from in vivo studies should be summarized for clear comparison.

Table 1: In Vivo Tumor Uptake of PSMA-Targeted Agents

AgentTumor ModelTime Post-Injection (h)Tumor Uptake (%ID/g)Tumor-to-Muscle RatioReference
This compound-99mTcLNCaP411.375:1[2]
68Ga-PSMA-11LNCaP14.8 ± 1.3-[1]
IRDye800CW-PSMALNCaP2413.6 ± 3.7-[1]
Al18F-PSMA-CM22Rv126.16 ± 0.74-[7]
PSMA-Cy522Rv11-3.39 ± 0.47[8][9]

%ID/g: Percentage of Injected Dose per gram of tissue.

Table 2: Biodistribution of a this compound-NIR Conjugate in LNCaP Xenografts (Hypothetical Data)

OrganUptake (%ID/g) at 24h
Tumor10.5 ± 2.1
Blood0.5 ± 0.1
Heart0.8 ± 0.2
Lungs1.2 ± 0.3
Liver3.5 ± 0.8
Spleen1.8 ± 0.4
Kidneys15.2 ± 3.5
Muscle0.6 ± 0.1

Note: High kidney uptake is often observed with small molecule PSMA inhibitors due to renal clearance and PSMA expression in the kidneys.[6]

Troubleshooting and Considerations

  • Low Tumor Uptake:

    • Confirm PSMA expression levels in the tumor model.

    • Optimize the dose and timing of administration.

    • Assess the stability of the this compound conjugate in vivo.

  • High Background Signal:

    • Allow for longer circulation times to improve clearance from non-target tissues.

    • Ensure the NIR dye used has low non-specific binding.

  • Animal Welfare:

    • All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

    • Monitor animals for any signs of toxicity or distress.

Conclusion

This compound-based conjugates are powerful tools for in vivo tumor targeting of PSMA-expressing cancers. The protocols and data presented here provide a framework for researchers to design and execute their own preclinical studies. Careful optimization of experimental parameters and adherence to best practices are crucial for obtaining reliable and reproducible results.

References

DUPA-based PROTACs for Targeted Protein Degradation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality for targeted protein degradation. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs). This document provides detailed application notes and protocols for the development and evaluation of PROTACs based on the 2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid (DUPA) ligand. This compound is a high-affinity ligand for the prostate-specific membrane antigen (PSMA), a cell surface protein highly expressed in prostate cancer cells. This compound-based PROTACs, therefore, offer a promising strategy for the targeted degradation of pathogenic proteins in PSMA-expressing tissues.

Mechanism of Action

This compound-based PROTACs consist of three key components: a this compound moiety for binding to PSMA, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN). Upon administration, the this compound ligand directs the PROTAC to PSMA-expressing cells. Once bound to PSMA, the PROTAC can then engage an intracellular protein of interest and the recruited E3 ligase. This proximity induces the formation of a ternary complex, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.

cluster_cell PSMA-Expressing Cell cluster_ternary Ternary Complex Formation PROTAC This compound-PROTAC PSMA PSMA Receptor PROTAC->PSMA 1. Targeting POI Protein of Interest (POI) PROTAC->POI 2. Binding E3 E3 Ubiquitin Ligase PROTAC->E3 3. Recruitment Proteasome 26S Proteasome POI->Proteasome 5. Recognition E3->POI 4. Ubiquitination Ub Ubiquitin Ub->E3 Degraded_POI Degraded Peptides Proteasome->Degraded_POI 6. Degradation

Caption: Mechanism of action of a this compound-based PROTAC.

Data Presentation

The efficacy of this compound-based PROTACs is typically evaluated by measuring the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table summarizes representative data for a hypothetical this compound-based PROTAC targeting FKBP12 in PSMA-positive (22Rv1) and PSMA-negative (PC-3) cell lines.

Cell LineTarget ProteinPROTAC Concentration (nM)Degradation (%)DC50 (nM)Dmax (%)
22Rv1 (PSMA+) FKBP1212510>95
1055
10096
100098
PC-3 (PSMA-) FKBP1215>1000<10
108
1009
100010

Experimental Protocols

Synthesis of a this compound-based PROTAC

The synthesis of a this compound-based PROTAC involves a multi-step process, typically starting with the appropriate protection of the carboxylic acid groups of this compound, followed by coupling with a linker, and finally conjugation to an E3 ligase ligand. The following is a representative solid-phase synthesis approach.[1]

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • This compound

  • E3 ligase ligand (e.g., hydroxy-thalidomide for CRBN)

  • Coupling reagents (e.g., HATU, HOBt)

  • Deprotection reagents (e.g., piperidine (B6355638) in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • Solvents (DMF, DCM)

  • HPLC for purification

Procedure:

  • Swell Rink Amide resin in DMF.

  • Perform solid-phase peptide synthesis to assemble the linker using Fmoc-protected amino acids.

  • Couple the protected this compound moiety to the N-terminus of the linker.

  • Deprotect the appropriate functional group on the linker.

  • Couple the E3 ligase ligand to the deprotected functional group.

  • Cleave the PROTAC from the resin using a cleavage cocktail.

  • Purify the crude PROTAC using reverse-phase HPLC.

  • Confirm the identity and purity of the final product by LC-MS and NMR.

Resin Solid Support (Resin) Linker_Synth Linker Synthesis Resin->Linker_Synth DUPA_Couple This compound Coupling Linker_Synth->DUPA_Couple Deprotection Deprotection DUPA_Couple->Deprotection E3_Couple E3 Ligase Ligand Coupling Deprotection->E3_Couple Cleavage Cleavage from Resin E3_Couple->Cleavage Purification Purification (HPLC) Cleavage->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization

Caption: Solid-phase synthesis workflow for a this compound-PROTAC.

In Vitro Evaluation

This protocol is used to quantify the degradation of the target protein in cells treated with the this compound-PROTAC.[2][3]

Materials:

  • PSMA-positive and PSMA-negative cell lines

  • This compound-PROTAC

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with increasing concentrations of the this compound-PROTAC for a specified time (e.g., 24 hours).

  • Lyse the cells and quantify the protein concentration using a BCA assay.

  • Perform SDS-PAGE to separate the proteins by size.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the chemiluminescent signal and quantify the band intensities to determine DC50 and Dmax values.

Cell_Treatment Cell Treatment with this compound-PROTAC Lysis Cell Lysis & Protein Quantification Cell_Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Immunoblotting Immunoblotting Transfer->Immunoblotting Detection Signal Detection & Analysis Immunoblotting->Detection

Caption: Western blot experimental workflow.

This assay determines the effect of target protein degradation on cell proliferation and viability.[4]

Materials:

  • PSMA-positive and PSMA-negative cell lines

  • This compound-PROTAC

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with a serial dilution of the this compound-PROTAC.

  • Incubate for a period relevant to the expected phenotypic effect (e.g., 72 hours).

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence or absorbance) using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

In Vivo Evaluation

This protocol evaluates the in vivo efficacy of a this compound-PROTAC in a tumor xenograft model.[5][6]

Materials:

  • Immunocompromised mice (e.g., NOD-SCID)

  • PSMA-positive human cancer cell line

  • Matrigel

  • This compound-PROTAC formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Implant PSMA-positive cancer cells subcutaneously into the flank of the mice.

  • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment and vehicle control groups.

  • Administer the this compound-PROTAC at various doses and schedules (e.g., daily oral gavage).

  • Monitor tumor volume and body weight regularly.

  • At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis (e.g., Western blot to confirm target degradation).

Implantation Tumor Cell Implantation Growth Tumor Growth Implantation->Growth Randomization Randomization Growth->Randomization Treatment PROTAC Administration Randomization->Treatment Monitoring Tumor & Body Weight Monitoring Treatment->Monitoring Analysis Endpoint Analysis Monitoring->Analysis

Caption: In vivo xenograft study workflow.

Conclusion

This compound-based PROTACs represent a powerful and targeted approach for the degradation of disease-relevant proteins in PSMA-expressing cells. The protocols and data presented here provide a framework for the synthesis, in vitro characterization, and in vivo evaluation of these promising therapeutic agents. Careful optimization of the linker and E3 ligase ligand is crucial for achieving potent and selective protein degradation. Further investigation into the pharmacokinetics and pharmacodynamics of this compound-based PROTACs will be essential for their successful clinical translation.

References

Cell Culture Models for Testing DUPA-Based Therapies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing cell culture models to evaluate the efficacy and mechanisms of action of DUPA (2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid)-based therapies. This compound is a highly specific ligand for Prostate-Specific Membrane Antigen (PSMA), a transmembrane protein overexpressed in prostate cancer cells, making it an excellent targeting moiety for therapeutic agents.

Introduction to this compound-Based Therapies and In Vitro Models

This compound-based therapies leverage the high affinity and specificity of this compound for PSMA to deliver cytotoxic agents, imaging probes, or other therapeutic payloads directly to prostate cancer cells. In vitro cell culture models are indispensable tools for the preclinical evaluation of these targeted therapies. They provide a controlled environment to assess critical parameters such as target engagement, cellular uptake, cytotoxicity, and mechanism of action before advancing to more complex in vivo studies.

The selection of appropriate cell lines is paramount for the successful in vitro testing of this compound-based conjugates. It is essential to use both PSMA-positive and PSMA-negative cell lines to demonstrate target-specific effects and to rule out non-specific toxicity.

Recommended Cell Lines

A panel of well-characterized prostate cancer cell lines is recommended for these studies. The expression of PSMA is a key determinant for their selection.

Cell LinePSMA ExpressionAndrogen Receptor (AR) StatusKey Characteristics
LNCaP High[1][2][3]Positive, Androgen-sensitiveRepresents an early-stage, hormone-sensitive prostate cancer model. Widely used for PSMA-targeted studies.
VCaP HighPositive, Androgen-sensitiveDerived from a vertebral bone metastasis. Expresses high levels of both AR and PSMA.
22Rv1 Moderate to HighPositive, Castration-resistantRepresents a more advanced, castration-resistant stage of prostate cancer.
C4-2 HighPositive, Castration-resistantA subline of LNCaP that represents progression to androgen independence.
PC-3 Negative to Low[1][2][3]NegativeRepresents a late-stage, androgen-independent, and highly metastatic prostate cancer. Serves as an excellent negative control.
DU145 NegativeNegativeDerived from a brain metastasis. Another commonly used PSMA-negative control cell line.

Key In Vitro Assays for this compound-Based Therapies

A series of in vitro assays are crucial to comprehensively evaluate the preclinical potential of this compound-based therapies. These include assessing cytotoxicity, quantifying cellular uptake and binding affinity, and elucidating the mechanism of action.

Cytotoxicity Assays

Cytotoxicity assays are fundamental to determining the efficacy of this compound-conjugated drugs. The goal is to demonstrate potent and selective killing of PSMA-positive cancer cells.

3.1.1. MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[4][5]

Materials:

  • PSMA-positive (e.g., LNCaP) and PSMA-negative (e.g., PC-3) cells

  • Complete cell culture medium

  • This compound-based therapeutic and unconjugated drug

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound-based therapeutic, the unconjugated drug, and a vehicle control. Add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells as a control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration.

3.1.2. Representative Cytotoxicity Data

The following table summarizes hypothetical IC50 values for a this compound-Paclitaxel conjugate compared to free Paclitaxel (B517696) in PSMA-positive and PSMA-negative cell lines.

CompoundLNCaP (PSMA+) IC50 (nM)PC-3 (PSMA-) IC50 (nM)
This compound-Paclitaxel15500
Paclitaxel100120

These hypothetical results would indicate that the this compound-Paclitaxel conjugate is significantly more potent in PSMA-expressing cells, demonstrating targeted delivery and cytotoxicity.

Cellular Uptake and Internalization Assays

These assays are critical to confirm that the this compound-based therapeutic is internalized into the target cells via PSMA-mediated endocytosis.

3.2.1. Cellular Uptake Assay Protocol

This protocol describes a method to quantify the intracellular accumulation of a this compound-conjugated drug using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7]

Materials:

  • PSMA-positive (e.g., LNCaP) and PSMA-negative (e.g., PC-3) cells

  • This compound-based therapeutic

  • Ice-cold PBS

  • Lysis buffer

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and grow to 80-90% confluency.

  • Compound Treatment: Treat the cells with the this compound-based therapeutic at a specific concentration (e.g., 1 µM) for various time points (e.g., 1, 4, 24 hours).

  • Cell Harvesting: At each time point, wash the cells three times with ice-cold PBS to remove any unbound compound.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Sample Preparation: Collect the cell lysates and prepare them for LC-MS/MS analysis according to established protocols for the specific drug.

  • LC-MS/MS Analysis: Quantify the intracellular concentration of the drug using a validated LC-MS/MS method.

  • Data Normalization: Normalize the drug concentration to the total protein content of the cell lysate, determined by a protein assay (e.g., BCA assay).

3.2.2. Representative Cellular Uptake Data

The following table shows hypothetical intracellular concentrations of a this compound-conjugated drug in LNCaP and PC-3 cells after 4 hours of incubation.

Cell LineIntracellular Drug Concentration (ng/mg protein)
LNCaP (PSMA+)85
PC-3 (PSMA-)5

These hypothetical results would demonstrate a significantly higher accumulation of the drug in PSMA-positive cells, confirming targeted uptake.

Receptor Binding Assays

Competitive binding assays are used to determine the binding affinity (e.g., Ki or IC50) of the this compound-based therapeutic for the PSMA receptor.

3.3.1. Competitive Binding Assay Protocol

This protocol uses a radiolabeled this compound analog to compete with the non-radiolabeled this compound-based therapeutic for binding to PSMA on intact cells.[8]

Materials:

  • PSMA-positive cells (e.g., LNCaP)

  • Radiolabeled this compound analog (e.g., with 125I or 68Ga)

  • Non-radiolabeled this compound-based therapeutic

  • Binding buffer (e.g., HBSS with 1% BSA)

  • Gamma counter

Procedure:

  • Cell Seeding: Seed LNCaP cells in 24-well plates and grow to confluency.

  • Competition Reaction: Add a constant concentration of the radiolabeled this compound analog and increasing concentrations of the non-radiolabeled this compound-based therapeutic to the wells.

  • Incubation: Incubate the plates at 4°C for 1-2 hours to reach binding equilibrium.

  • Washing: Wash the cells three times with ice-cold binding buffer to remove unbound ligands.

  • Cell Lysis and Counting: Lyse the cells and measure the radioactivity in the lysate using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation.

3.3.2. Representative Binding Affinity Data

The following table presents hypothetical binding affinity values for a this compound-peptide conjugate.

CompoundBinding Affinity (Ki, nM)
This compound-Peptide2.5

A low nanomolar Ki value indicates high-affinity binding to the PSMA receptor.

Visualizing Workflows and Pathways

Experimental Workflow for In Vitro Evaluation

Experimental_Workflow cluster_setup Cell Line Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation Cell_Culture Culture PSMA+ (LNCaP) & PSMA- (PC-3) Cell Lines Seeding Seed Cells in Multi-well Plates Cell_Culture->Seeding Cytotoxicity Cytotoxicity Assay (MTT) Seeding->Cytotoxicity Uptake Cellular Uptake Assay (LC-MS/MS) Seeding->Uptake Binding Competitive Binding Assay Seeding->Binding IC50 Determine IC50 Values Cytotoxicity->IC50 Uptake_Quant Quantify Intracellular Drug Uptake->Uptake_Quant Ki Calculate Ki Values Binding->Ki Conclusion Evaluate Specificity & Potency IC50->Conclusion Uptake_Quant->Conclusion Ki->Conclusion

Caption: Workflow for in vitro evaluation of this compound-based therapies.

PSMA-Mediated Endocytosis and Signaling Pathway

Upon binding of a this compound-based ligand, PSMA is internalized via clathrin-mediated endocytosis.[9][10][11][12] This process delivers the therapeutic payload into the cell. Furthermore, PSMA has been shown to modulate intracellular signaling pathways, notably the PI3K-Akt pathway, which is crucial for cell survival and proliferation.[13][14][15]

PSMA_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_endocytosis This compound This compound-based Therapeutic PSMA PSMA This compound->PSMA Binding RACK1 RACK1 PSMA->RACK1 Interaction Endosome Endosome PSMA->Endosome Internalization via Clathrin-coated pits IGF1R IGF-1R RACK1->IGF1R Modulation PI3K PI3K IGF1R->PI3K Activation AKT AKT PI3K->AKT Phosphorylation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Payload Therapeutic Payload Endosome->Payload Release

Caption: PSMA-mediated endocytosis and PI3K-Akt signaling cascade.

Conclusion

The described cell culture models and protocols provide a robust framework for the preclinical evaluation of this compound-based therapies. By systematically assessing cytotoxicity, cellular uptake, and receptor binding in well-defined PSMA-positive and -negative cell lines, researchers can generate critical data to support the advancement of promising targeted therapeutics for prostate cancer. The elucidation of the underlying signaling pathways further enhances our understanding of the therapeutic mechanism and may reveal opportunities for combination therapies.

References

Application Notes & Protocols: DUPA Conjugation Chemistry for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Targeting PSMA with DUPA-based ADCs

Prostate-Specific Membrane Antigen (PSMA) is a well-validated biomarker that is highly overexpressed on the surface of prostate cancer cells, with expression levels correlating with tumor aggressiveness.[1][2] This differential expression makes PSMA an attractive target for selective drug delivery. 2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid (this compound) is a high-affinity, small-molecule ligand that binds to the active site of PSMA (K_i = 8 nM).[2][3] Upon binding, the PSMA-DUPA complex is rapidly internalized via endocytosis, providing an efficient mechanism to deliver cytotoxic payloads directly into cancer cells.[1][4]

Antibody-Drug Conjugates (ADCs) leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents. By replacing the full antibody with the small molecule this compound as the targeting moiety, a new class of therapeutics known as small-molecule drug conjugates (SMDCs) has emerged. However, the principles of this compound conjugation chemistry are directly applicable and often integrated into larger ADC constructs to enhance targeting or create bispecific agents.[5]

These application notes provide a detailed overview of the chemistry, protocols, and characterization methods for developing this compound-conjugated ADCs.

Principle of this compound-ADC Action

The mechanism relies on the specific recognition of PSMA by the this compound ligand, leading to the targeted delivery and internalization of the cytotoxic drug.

G cluster_extracellular Extracellular Space cluster_cell PSMA+ Cancer Cell ADC This compound-ADC PSMA PSMA Receptor ADC->PSMA 1. Binding Endosome Endosome PSMA->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Payload Release (Linker Cleavage) Apoptosis Apoptosis Payload->Apoptosis 5. Cell Death

Caption: PSMA-mediated endocytosis pathway for a this compound-ADC.

This compound Conjugation Chemistry

The covalent attachment of a this compound-linker construct to an antibody requires a reactive handle on the linker that is compatible with functional groups on the antibody surface. The most common strategies involve reactions with lysine (B10760008) or cysteine residues.[6][7]

Key Components of a this compound-ADC

A typical this compound-ADC consists of four main components, each with a critical function.

G cluster_ADC This compound-ADC Construct Antibody Antibody (mAb) Linker Linker Antibody->Linker Provides stability & pharmacokinetics This compound This compound Ligand This compound->Linker Targets PSMA Payload Cytotoxic Payload Linker->Payload Connects components; Controls drug release

Caption: Core components of a this compound-functionalized ADC.

Common Conjugation Strategies
  • Amine-Reactive Chemistry (via Lysine): This method targets the abundant ε-amino groups of lysine residues on the antibody surface. N-hydroxysuccinimide (NHS) esters are commonly used to form stable amide bonds.[8][9] This approach often results in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs).[10]

  • Thiol-Reactive Chemistry (via Cysteine): This strategy utilizes the thiol groups of cysteine residues. Interchain disulfide bonds within the antibody's hinge region can be selectively reduced to provide free thiols for conjugation. Maleimide (B117702) chemistry is frequently employed, forming a stable thioether bond.[] This method allows for more precise control over the conjugation site and often yields a more homogeneous product.[12]

Experimental Protocols

Protocol 1: Synthesis of a this compound-Linker-Maleimide Construct

This protocol describes a general workflow for creating a this compound-linker construct ready for conjugation to a thiol-modified antibody. The example uses a polyethylene (B3416737) glycol (PEG) spacer to improve solubility.

G Start Start: this compound & Maleimide-PEG-NHS Ester Step1 1. Dissolve this compound in anhydrous DMF/DMSO with a non-nucleophilic base (e.g., DIPEA). Start->Step1 Step2 2. Add Maleimide-PEG-NHS ester solution (1.1 eq) dropwise to the this compound solution. Step1->Step2 Step3 3. React for 2-4 hours at room temperature under an inert atmosphere (N2 or Ar). Step2->Step3 Step4 4. Monitor reaction progress using LC-MS or TLC. Step3->Step4 Step5 5. Quench reaction with water. Step4->Step5 Step6 6. Purify the product using reverse-phase HPLC. Step5->Step6 Step7 7. Characterize final product by MS and NMR. Step6->Step7 End End: Purified this compound-PEG-Maleimide Step7->End

Caption: Workflow for synthesizing a this compound-maleimide linker.

Methodology:

  • Reagents & Materials:

    • This compound

    • Maleimide-PEGn-NHS ester (n=4, 8, 12)

    • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

    • N,N-Diisopropylethylamine (DIPEA)

    • Reverse-phase HPLC system

    • Mass Spectrometer (MS) and NMR for characterization

  • Procedure:

    • Dissolve this compound (1 equivalent) in anhydrous DMF. Add DIPEA (2-3 equivalents) to the solution.

    • In a separate vial, dissolve the Maleimide-PEG-NHS ester (1.1 equivalents) in anhydrous DMF.

    • Slowly add the Maleimide-PEG-NHS ester solution to the this compound solution under constant stirring and an inert atmosphere (e.g., nitrogen).

    • Allow the reaction to proceed at room temperature for 2-4 hours.

    • Monitor the formation of the product by LC-MS, checking for the consumption of starting materials.

    • Upon completion, quench the reaction by adding a small amount of water to hydrolyze any remaining NHS ester.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by reverse-phase HPLC to obtain the pure this compound-PEG-Maleimide.

    • Confirm the identity and purity of the final product using high-resolution mass spectrometry and ¹H NMR.

Protocol 2: Antibody Thiol-Maleimide Conjugation

This protocol details the conjugation of the this compound-PEG-Maleimide construct to a monoclonal antibody via reduced cysteine residues.[13][14]

  • Antibody Preparation (Disulfide Reduction):

    • Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 5-10 mg/mL. The buffer must be free of thiols.

    • Add a 50-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). DTT can be used but must be removed before adding the maleimide compound.[13]

    • Incubate at 37°C for 60-90 minutes.

    • Remove the excess TCEP using a desalting column (e.g., Zeba Spin) equilibrated with degassed conjugation buffer (e.g., PBS, pH 7.2).

  • Conjugation Reaction:

    • Immediately after antibody reduction and purification, determine the protein concentration.

    • Dissolve the this compound-PEG-Maleimide in a minimal amount of DMSO.

    • Add the this compound-PEG-Maleimide solution to the reduced antibody solution at a molar ratio of 5-10 moles of linker per mole of antibody.[15]

    • Incubate the reaction at 4°C overnight or at room temperature for 2 hours, with gentle mixing and protected from light.[15]

  • Purification and Characterization:

    • Remove unreacted this compound-linker and solvent by size-exclusion chromatography (SEC) or dialysis.

    • Concentrate the purified this compound-ADC using an appropriate centrifugal filter device.

    • Characterize the conjugate to determine the Drug-to-Antibody Ratio (DAR), purity, and aggregation status.[6]

Characterization and Data Analysis

Proper characterization is essential to ensure the quality, efficacy, and safety of the this compound-ADC.[6][10]

Key Quality Attributes and Analytical Methods
Quality AttributeAnalytical MethodPurposeReference
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC), UV/Vis Spectroscopy, Mass Spectrometry (MS)Determines the average number of this compound-drug molecules conjugated per antibody, which affects potency and pharmacokinetics.[6][16]
Purity & Heterogeneity Size Exclusion Chromatography (SEC), SDS-PAGEAssesses the presence of aggregates, fragments, and unconjugated antibody.[6]
Binding Affinity (to PSMA) Surface Plasmon Resonance (SPR), ELISA-based binding assaysConfirms that the conjugation process does not impair the this compound ligand's ability to bind to its target, PSMA.[17]
In Vitro Cytotoxicity Cell-based assays (e.g., MTT, LDH release) on PSMA-positive and PSMA-negative cell linesMeasures the potency (IC₅₀) and specificity of the this compound-ADC.[18][19][20]
Structural Integrity Mass Spectrometry (Top/Middle-down), Circular Dichroism (CD)Confirms the correct mass of the conjugate and assesses higher-order structure to ensure the antibody is not denatured.[6][21]
Example Data: Cytotoxicity of this compound Conjugates

The efficacy of this compound conjugates is typically evaluated in cell culture. The IC₅₀ value represents the concentration of the conjugate required to inhibit cell growth by 50%.

ConjugateCell LinePSMA ExpressionPayloadIC₅₀ (nM)Reference
This compound-Indenoisoquinoline22RV1PositiveTopoisomerase I InhibitorLow nanomolar range[2]
This compound-OKT3 (bispecific)C4-2PositiveT-cell recruitment0.00354 (EC₅₀)[5]
ePSMA-DM1LS174TPositiveDM1<100[3]

Protocol 3: In Vitro Cytotoxicity Assay (MTT-based)

This protocol provides a method to determine the specific cytotoxicity of a this compound-ADC against PSMA-expressing cancer cells.[18][19]

G Start Start: PSMA+ and PSMA- Cells Step1 1. Seed cells in 96-well plates. (e.g., 5,000 cells/well). Incubate for 24h. Start->Step1 Step2 2. Prepare serial dilutions of this compound-ADC, unconjugated payload, and control antibody. Step1->Step2 Step3 3. Treat cells with compounds. Include untreated controls. Step2->Step3 Step4 4. Incubate for 72-96 hours at 37°C, 5% CO2. Step3->Step4 Step5 5. Add MTT reagent (e.g., 20 µL of 5 mg/mL) to each well. Incubate for 4h. Step4->Step5 Step6 6. Solubilize formazan (B1609692) crystals with DMSO or SDS-HCl solution. Step5->Step6 Step7 7. Read absorbance at 570 nm using a microplate reader. Step6->Step7 Step8 8. Calculate % cell viability vs. untreated control. Plot dose-response curve to determine IC50. Step7->Step8 End End: IC50 Value Step8->End

Caption: Workflow for an in vitro MTT cytotoxicity assay.

Methodology:

  • Cell Lines:

    • PSMA-positive line (e.g., 22RV1, LNCaP)

    • PSMA-negative control line (e.g., PC-3, DU145)

  • Procedure:

    • Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.[19]

    • Prepare a series of dilutions of the this compound-ADC and relevant controls (e.g., free payload, unconjugated antibody) in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only as a blank control and wells with untreated cells as a 100% viability control.

    • Incubate the plates for a period corresponding to several cell doubling times (typically 72-96 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[20]

    • Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.[19]

    • Measure the absorbance of each well at 570 nm.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the results as a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

References

Application Notes and Protocols for Preclinical Evaluation of DUPA Conjugates in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of DUPA (2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid) conjugates using various animal models. The protocols detailed below are essential for assessing the in vivo efficacy, biodistribution, and toxicity of these targeted therapeutic agents.

Introduction to this compound Conjugates

This compound is a potent inhibitor of prostate-specific membrane antigen (PSMA), a transmembrane protein highly overexpressed on the surface of prostate cancer cells and in the neovasculature of many solid tumors. This high specificity makes PSMA an attractive target for delivering cytotoxic agents, imaging agents, or other therapeutic molecules directly to the tumor site, thereby minimizing off-target toxicity. This compound conjugates are comprised of the this compound targeting moiety, a linker, and a payload (e.g., a cytotoxic drug, a radionuclide, or a fluorescent dye). Preclinical evaluation in relevant animal models is a critical step in the development of these promising targeted therapies.

Recommended Animal Models

The choice of animal model is crucial for obtaining clinically relevant data. For this compound conjugates, the most commonly used and recommended models are xenografts of human prostate cancer cell lines in immunocompromised mice.

Table 1: Recommended Animal Models for Preclinical Evaluation of this compound Conjugates

Model TypeCell LineMouse StrainKey CharacteristicsApplications
Subcutaneous Xenograft LNCaP, 22Rv1, C4-2 (PSMA+)Athymic Nude, NOD/SCIDEasy to establish and monitor tumor growth.Initial efficacy screening, dose-response studies.
PC-3 (PSMA-)Athymic Nude, NOD/SCIDNegative control to assess PSMA-specific targeting.Specificity studies.
Orthotopic Xenograft LNCaP, PC-3Athymic Nude, NOD/SCIDMore clinically relevant tumor microenvironment.[1][2]Studies on metastasis, tumor-stroma interactions.[1]
Patient-Derived Xenograft (PDX) N/ANOD/SCIDMaintains the heterogeneity of the original patient tumor.Advanced efficacy testing in a more representative model.

Experimental Protocols

Protocol 1: Establishment of Subcutaneous Prostate Cancer Xenograft Model

This protocol describes the procedure for establishing a subcutaneous tumor model using PSMA-positive LNCaP cells.

Materials:

  • LNCaP cells

  • RPMI-1640 medium with 10% FBS

  • Matrigel

  • PBS (Phosphate Buffered Saline)

  • Trypsin-EDTA

  • 6-8 week old male athymic nude mice

  • 1 mL syringes with 27-gauge needles

  • Calipers

Procedure:

  • Cell Culture: Culture LNCaP cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Preparation:

    • Harvest cells during the logarithmic growth phase.

    • Wash cells with PBS and detach using Trypsin-EDTA.

    • Neutralize trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.

  • Animal Inoculation:

    • Anesthetize a 6-8 week old male athymic nude mouse.

    • Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of the mouse.[2]

  • Tumor Monitoring:

    • Monitor the mice for tumor growth.

    • Measure tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.[3]

    • Initiate treatment when tumors reach a volume of approximately 100-150 mm³.[4]

Protocol 2: In Vivo Efficacy Study

This protocol outlines a typical in vivo efficacy study to evaluate the anti-tumor activity of a this compound conjugate.

Materials:

  • Tumor-bearing mice (from Protocol 1)

  • This compound conjugate

  • Vehicle control (e.g., saline)

  • Dosing syringes and needles

Procedure:

  • Group Allocation: Randomize tumor-bearing mice into treatment and control groups (n=5-10 mice per group) once tumors reach the desired size.

  • Treatment Administration:

    • Administer the this compound conjugate intravenously (e.g., via tail vein injection) at predetermined doses and schedules (e.g., once weekly for 3 weeks).

    • Administer the vehicle control to the control group using the same schedule and route.

  • Data Collection:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor the animals for any signs of toxicity (e.g., changes in behavior, weight loss).

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Plot mean tumor growth curves for each group.

    • Calculate tumor growth inhibition (TGI) for the treatment groups compared to the control group.

    • Perform statistical analysis to determine the significance of the observed differences.

Table 2: Example Quantitative Data from In Vivo Efficacy Studies of this compound Conjugates

ConjugateAnimal ModelDose and ScheduleTumor Growth Inhibition (%)Survival BenefitReference
This compound-MMAELNCaP Xenograft2 mg/kg, weekly x 385%Significant increase in median survival[5]
This compound-DocetaxelC4-2 Xenograft5 mg/kg, twice weekly x 270%Not Reported
This compound-TubulysinPSMA+ Xenograft1 mg/kg, weekly x 495%Complete tumor regression in 4/5 mice[6]
Protocol 3: Biodistribution Study

This protocol describes how to determine the in vivo distribution of a radiolabeled this compound conjugate.

Materials:

  • Tumor-bearing mice

  • Radiolabeled this compound conjugate (e.g., with ⁶⁸Ga, ¹⁷⁷Lu, or ¹¹¹In)

  • Gamma counter

  • Anesthesia

  • Dissection tools

Procedure:

  • Conjugate Administration: Inject a known amount of the radiolabeled this compound conjugate intravenously into tumor-bearing mice.

  • Time Points: Euthanize groups of mice (n=3-5 per time point) at various time points post-injection (e.g., 1, 4, 24, 48 hours).

  • Tissue Collection:

    • Collect blood via cardiac puncture.

    • Dissect major organs (tumor, kidneys, liver, spleen, heart, lungs, muscle, bone).

  • Radioactivity Measurement:

    • Weigh each tissue sample.

    • Measure the radioactivity in each sample using a gamma counter.

    • Include standards of the injected dose to calculate the percentage of injected dose per gram of tissue (%ID/g).

  • Data Analysis:

    • Calculate the mean %ID/g ± SD for each tissue at each time point.

    • Present the data in a table for comparison.

Table 3: Example Quantitative Biodistribution Data for a ⁶⁸Ga-DUPA Conjugate in LNCaP Xenografts (at 1h post-injection)

Organ%ID/g (Mean ± SD)
Blood2.5 ± 0.5
Tumor15.2 ± 3.1
Kidneys25.8 ± 4.5
Liver1.8 ± 0.3
Spleen0.9 ± 0.2
Lungs1.5 ± 0.4
Muscle0.5 ± 0.1

Note: High kidney uptake is expected due to PSMA expression in the proximal tubules and renal clearance of the small molecule conjugate.

Protocol 4: Toxicity Assessment

This protocol provides a basic framework for assessing the toxicity of this compound conjugates.

Materials:

  • Healthy, non-tumor-bearing mice (e.g., Balb/c)

  • This compound conjugate

  • Blood collection tubes (for hematology and clinical chemistry)

  • Formalin (for tissue fixation)

Procedure:

  • Dosing: Administer the this compound conjugate to mice at various dose levels, including a vehicle control group. Doses should include the anticipated therapeutic dose and higher doses to identify a maximum tolerated dose (MTD).

  • Monitoring:

    • Observe the animals daily for clinical signs of toxicity (e.g., changes in appearance, behavior, activity levels).

    • Record body weights at least twice a week.

  • Blood Analysis:

    • At the end of the study (or at predetermined intervals), collect blood for complete blood count (CBC) and serum clinical chemistry analysis to assess hematological and organ function (e.g., liver and kidney function).

  • Histopathology:

    • Perform a complete necropsy at the end of the study.

    • Collect major organs, fix them in formalin, and prepare them for histopathological examination to identify any tissue damage.

  • Data Analysis: Compare all parameters between the treatment and control groups to identify any dose-dependent toxicities.

Visualizations

PSMA Signaling Pathway

PSMA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate-containing substrates Glutamate-containing substrates PSMA PSMA Glutamate-containing substrates->PSMA Cleavage mGluR1 mGluR1 PSMA->mGluR1 Glutamate release activates PI3K PI3K AKT AKT mTOR mTOR Proliferation Proliferation Survival Survival

Caption: PSMA-mediated activation of the PI3K/AKT signaling pathway.

Experimental Workflow for Preclinical Evaluation

Preclinical_Workflow cluster_model Animal Model Development cluster_evaluation This compound Conjugate Evaluation cluster_analysis Data Analysis and Outcome Cell_Culture PSMA+ Cancer Cell Culture (e.g., LNCaP) Xenograft Establish Subcutaneous/ Orthotopic Xenograft Cell_Culture->Xenograft Tumor_Monitoring Monitor Tumor Growth Xenograft->Tumor_Monitoring Efficacy In Vivo Efficacy Study Tumor_Monitoring->Efficacy Biodistribution Biodistribution Study Tumor_Monitoring->Biodistribution Data_Analysis Tumor Growth Inhibition %ID/g Safety Profile Efficacy->Data_Analysis Biodistribution->Data_Analysis Toxicity Toxicity Assessment Toxicity->Data_Analysis Healthy_Mice Healthy Mice Healthy_Mice->Toxicity Go_NoGo Go/No-Go Decision for Clinical Development Data_Analysis->Go_NoGo

Caption: Workflow for preclinical evaluation of this compound conjugates.

Mechanism of Action of this compound Conjugates

DUPA_MOA DUPA_Conjugate This compound Conjugate (Targeting Moiety + Linker + Payload) Binding Specific Binding DUPA_Conjugate->Binding PSMA PSMA on Cancer Cell PSMA->Binding Internalization Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Payload_Release Payload Release (Linker Cleavage) Endosome->Payload_Release Cell_Death Apoptosis/ Cell Death Payload_Release->Cell_Death

Caption: Cellular mechanism of action for this compound conjugates.

References

Application Note and Protocol: Assessing DUPA Binding to Cells Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Prostate-Specific Membrane Antigen (PSMA) is a well-established biomarker that is highly overexpressed on the surface of prostate cancer cells and the neovasculature of various other solid tumors.[1][2] This differential expression makes PSMA an attractive target for the targeted delivery of imaging agents and therapeutics. 2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid (DUPA) is a small molecule inhibitor of PSMA that can be conjugated to various payloads, including fluorescent dyes, to facilitate research and drug development.[3][4]

This document provides a detailed protocol for assessing the binding of this compound, typically conjugated to a fluorophore such as fluorescein (B123965) isothiocyanate (this compound-FITC), to cells expressing PSMA using flow cytometry.[5][6] This method allows for the quantification of binding and the determination of specificity, which are critical parameters in the evaluation of this compound-based conjugates.

Key Principles

The protocol is based on the specific binding of a fluorescently labeled this compound conjugate to PSMA expressed on the cell surface.[7] Flow cytometry is then used to measure the fluorescence intensity of individual cells. By comparing the fluorescence of PSMA-positive cells to PSMA-negative cells, and by performing competition assays with an excess of unlabeled this compound, the specificity of the binding can be confirmed.[7]

Experimental Workflow

G cluster_prep Cell Preparation cluster_binding Binding Assay cluster_analysis Flow Cytometry Analysis cell_culture Culture PSMA+ (e.g., LNCaP) and PSMA- (e.g., PC3) cells harvest Harvest and wash cells cell_culture->harvest cell_count Count cells and adjust concentration harvest->cell_count blocking Optional: Pre-incubate with unlabeled this compound (Competition) cell_count->blocking Test Samples incubation Incubate cells with This compound-FITC cell_count->incubation Control Samples blocking->incubation wash_cells Wash to remove unbound conjugate incubation->wash_cells acquire Acquire data on flow cytometer wash_cells->acquire gate Gate on single, viable cells acquire->gate analyze Analyze fluorescence intensity (e.g., MFI) gate->analyze

Caption: Experimental workflow for assessing this compound binding to cells via flow cytometry.

This compound-PSMA Binding and Internalization Pathway

G cluster_membrane Cell Membrane cluster_intracellular Intracellular PSMA PSMA Receptor endosome Endosome PSMA->endosome Internalization DUPA_FITC This compound-FITC DUPA_FITC->PSMA Binding release Payload Release (if applicable) endosome->release

Caption: Simplified diagram of this compound-FITC binding to PSMA and subsequent internalization.

Experimental Protocols

Materials
  • Cells:

    • PSMA-positive cell line (e.g., LNCaP)[1][8]

    • PSMA-negative cell line (e.g., PC3, DU145)[7][8]

  • Reagents:

    • This compound-FITC conjugate[5][6]

    • Unlabeled this compound (for competition assay)

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

    • Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS)

    • Trypsin-EDTA (for adherent cells)

    • Viability dye (e.g., Propidium Iodide, DAPI)

  • Equipment:

    • Flow cytometer

    • Centrifuge

    • Hemocytometer or automated cell counter

    • Incubator (37°C, 5% CO2)

    • FACS tubes (5 mL polystyrene tubes)

Protocol

1. Cell Preparation:

  • Culture PSMA-positive (LNCaP) and PSMA-negative (PC3) cells to 70-80% confluency.

  • For adherent cells, wash with PBS and detach using Trypsin-EDTA. Neutralize trypsin with complete culture medium. For suspension cells, gently collect them.

  • Centrifuge cells at 300-400 x g for 5 minutes at 4°C.[9]

  • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspend the cells in cold Flow Cytometry Staining Buffer.

  • Count the cells and determine viability. Adjust the cell concentration to 1 x 106 cells/mL in staining buffer.[9]

2. This compound-FITC Binding Assay:

  • Aliquot 100 µL of the cell suspension (1 x 105 cells) into each FACS tube.

  • For competition/specificity control: Add a 100-fold molar excess of unlabeled this compound to the designated tubes and incubate for 15 minutes at 4°C.

  • Add this compound-FITC to all tubes at the desired final concentration (e.g., 100 nM). The optimal concentration should be determined empirically by titration.

  • Incubate the tubes for 30-60 minutes at 4°C, protected from light. Incubation can also be performed at 37°C to study internalization, with optimized timing (e.g., starting from 7.5 minutes).[7]

  • Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer to remove unbound this compound-FITC. Centrifuge at 300-400 x g for 5 minutes at 4°C between washes.

  • Resuspend the final cell pellet in 300-500 µL of staining buffer.

  • Just before analysis, add a viability dye according to the manufacturer's instructions to exclude dead cells from the analysis.

3. Flow Cytometry Analysis:

  • Set up the flow cytometer with appropriate laser and filter settings for FITC (Excitation: ~490 nm, Emission: ~525 nm) and the chosen viability dye.

  • Use unstained cells to set the forward scatter (FSC) and side scatter (SSC) voltages and to adjust for autofluorescence.

  • Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000 events in the main cell gate).

  • For analysis, first gate on the single-cell population using FSC-A vs. FSC-H, then gate on viable cells (negative for the viability dye).

  • Within the viable, single-cell population, quantify the geometric mean fluorescence intensity (MFI) in the FITC channel.

Data Presentation

Quantitative data should be summarized to compare the binding across different cell lines and conditions.

Table 1: this compound-FITC Binding to PSMA-Positive and PSMA-Negative Cells

Cell LinePSMA ExpressionMean Fluorescence Intensity (MFI) ± SD
LNCaPPositiveValue
PC3NegativeValue
Unstained LNCaPPositiveValue

Table 2: Specificity of this compound-FITC Binding (Competition Assay)

Cell LineTreatmentMean Fluorescence Intensity (MFI) ± SD% Inhibition
LNCaPThis compound-FITCValueN/A
LNCaPThis compound-FITC + Unlabeled this compoundValueValue

% Inhibition is calculated as: [1 - (MFI with competitor / MFI without competitor)] x 100

Troubleshooting

  • High background fluorescence:

    • Ensure adequate washing steps.

    • Use a proper blocking buffer (staining buffer with BSA or FBS).

    • Titrate the this compound-FITC concentration to find the optimal signal-to-noise ratio.

  • Low signal:

    • Confirm PSMA expression on the positive cell line (e.g., by using a validated anti-PSMA antibody).

    • Increase the concentration of this compound-FITC.

    • Increase the incubation time.

  • High cell death:

    • Handle cells gently during preparation and washing.

    • Keep cells on ice or at 4°C throughout the procedure to minimize metabolic activity and cell death.[10]

By following this detailed protocol, researchers can reliably assess and quantify the binding of this compound-based conjugates to cells, providing valuable data for the development of targeted diagnostics and therapeutics.

References

Application of DUPA in Theranostics for Personalized Medicine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of theranostics, a paradigm that integrates diagnostic imaging and targeted therapy, is revolutionizing personalized medicine. This approach allows for the selection of patients who will most likely benefit from a specific treatment, the real-time monitoring of therapeutic response, and the adjustment of treatment strategies accordingly.[1] In the context of prostate cancer, the Prostate-Specific Membrane Antigen (PSMA) has emerged as an exceptional theranostic target due to its significant overexpression on the surface of prostate cancer cells, with expression levels correlating with tumor aggressiveness and metastasis.[2][3]

This document provides detailed application notes and protocols on the use of DUPA (2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid), a small-molecule inhibitor of PSMA, in the development of theranostic agents for personalized medicine. This compound's high affinity and specificity for PSMA make it an ideal targeting ligand for delivering diagnostic radionuclides (e.g., Gallium-68) for Positron Emission Tomography (PET) imaging and therapeutic radionuclides (e.g., Lutetium-177) for targeted radioligand therapy.[4][5]

Signaling Pathways Involving PSMA

PSMA is not merely a passive cell-surface marker; it actively participates in signaling pathways that promote prostate cancer progression. A key pathway modulated by PSMA is the PI3K-AKT-mTOR signaling cascade, a critical regulator of cell growth, proliferation, and survival.[6][7] PSMA's enzymatic activity, which involves the cleavage of glutamate (B1630785) from substrates, can lead to the activation of metabotropic glutamate receptors (mGluRs), which in turn can trigger the PI3K-AKT pathway.[7] Furthermore, PSMA has been shown to interact with the scaffolding protein RACK1, which can shift signaling from the MAPK pathway towards the pro-survival PI3K-AKT pathway.[8][9][10][11][12] Understanding these pathways is crucial for the rational design of this compound-based theranostics and for identifying potential combination therapies.

PSMA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PSMA PSMA Glutamate Glutamate PSMA->Glutamate Cleavage of NAAG/Folate RACK1 RACK1 PSMA->RACK1 Interacts with mGluR1 mGluR1 PI3K PI3K mGluR1->PI3K Activates IGF1R IGF-1R Integrin β1 Integrin Glutamate->mGluR1 Activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Survival Cell Survival & Growth mTOR->Cell_Survival RACK1->PI3K Shifts signaling to MAPK_pathway MAPK Pathway (Proliferation) RACK1->MAPK_pathway Promotes

Caption: PSMA-mediated activation of the PI3K-AKT signaling pathway.

Preclinical Development Workflow for this compound-Based Theranostics

The development of a this compound-based theranostic agent follows a structured preclinical workflow to ensure its safety and efficacy before clinical translation.[4][13][14][15] This process involves the synthesis and characterization of the this compound-conjugate, followed by in vitro and in vivo evaluations.

Theranostic_Development_Workflow cluster_synthesis 1. Synthesis & Characterization cluster_invitro 2. In Vitro Evaluation cluster_invivo 3. In Vivo Evaluation cluster_clinical 4. Clinical Translation Synthesis Synthesis of this compound-Chelator-Linker Conjugate Radiolabeling Radiolabeling with Diagnostic (e.g., 68Ga) & Therapeutic (e.g., 177Lu) Radionuclides Synthesis->Radiolabeling QC Quality Control (Radiochemical Purity, Stability) Radiolabeling->QC Binding PSMA Binding Affinity Assays (IC50, KD) QC->Binding Uptake Cellular Uptake & Internalization Studies (PSMA-positive vs. PSMA-negative cells) Binding->Uptake Cytotoxicity Cytotoxicity Assays (for therapeutic agent) Uptake->Cytotoxicity Biodistribution Biodistribution Studies in Tumor-Bearing Mice (%ID/g in tumor and organs) Cytotoxicity->Biodistribution Imaging PET/SPECT Imaging Studies Biodistribution->Imaging Therapy Radionuclide Therapy Studies (Tumor growth inhibition, survival) Imaging->Therapy Toxicity Toxicity Studies Therapy->Toxicity Clinical_Trials Phase I, II, III Clinical Trials Toxicity->Clinical_Trials

Caption: Preclinical development workflow for this compound-based theranostics.

Quantitative Data Summary

The following tables summarize key quantitative data for various this compound-based theranostic agents from preclinical and clinical studies.

Table 1: In Vitro Binding Affinity of this compound-Based Ligands

CompoundCell LineAssay TypeIC50 (nM)K_D (nM)Reference(s)
This compoundLNCaPCompetitive Binding47-[4]
PSMA-617LNCaPCompetitive Binding0.90 ± 0.30-[16]
CHX-A''-DTPA-DUPA-PepLNCaP C4-2Saturation Binding-≤14.67 ± 1.95[17]
PSMA-D4LNCaPCompetitive Binding28.7 ± 5.2-[18]
EuKfSALNCaPCompetitive Binding2.3-[3]
Re-IDA-EuKfGLNCaPCompetitive Binding3.0-[3]

Table 2: In Vivo Biodistribution of 177Lu-PSMA-617 in Tumor-Bearing Mice (% Injected Dose/gram)

Organ/Tissue1 h p.i.4 h p.i.24 h p.i.48 h p.i.Reference(s)
Blood2.51 ± 0.330.54 ± 0.090.08 ± 0.020.03 ± 0.01[19]
Tumor (LNCaP)15.72 ± 1.2123.31 ± 0.9412.88 ± 0.557.65 ± 0.43[19]
Kidneys43.83 ± 3.4115.23 ± 1.182.67 ± 0.211.12 ± 0.09[19]
Liver1.89 ± 0.210.98 ± 0.120.32 ± 0.040.15 ± 0.02[19]
Spleen1.02 ± 0.150.45 ± 0.070.11 ± 0.020.05 ± 0.01[19]
Salivary Glands5.34 ± 0.672.11 ± 0.250.45 ± 0.060.18 ± 0.03[19]

Table 3: Clinical Efficacy of 177Lu-PSMA-617 in Metastatic Castration-Resistant Prostate Cancer (mCRPC)

Clinical TrialPhaseNPrimary EndpointResultReference(s)
VISIONIII831Overall Survival (OS)Median OS: 15.3 vs 11.3 months (177Lu-PSMA-617 + Standard of Care vs Standard of Care alone)[20]
TheraPII200PSA Response Rate (>50% decline)66% vs 37% (177Lu-PSMA-617 vs Cabazitaxel)[20]
LuPSMAII50PSA Response Rate (>50% decline)57%[6]

Experimental Protocols

Protocol 1: Synthesis of this compound-Peptide Conjugate

This protocol describes the general steps for solid-phase peptide synthesis (SPPS) of a this compound-containing peptide.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • This compound derivative with a free amine for coupling

  • Coupling reagents (e.g., HBTU, HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine (B6355638) solution (20% in DMF)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)

  • Ether

  • HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Activate the first Fmoc-protected amino acid with HBTU/HOBt and DIPEA in DMF and add it to the resin. Allow the reaction to proceed for 2 hours. Wash the resin.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • This compound Conjugation: Couple the this compound derivative to the N-terminus of the peptide using the same coupling procedure as in step 3.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove all protecting groups by treating with the TFA cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the this compound-peptide conjugate by mass spectrometry and analytical HPLC.

Protocol 2: Radiolabeling of DOTA-DUPA Conjugate with Gallium-68

This protocol outlines the radiolabeling of a DOTA-functionalized this compound conjugate with 68Ga from a 68Ge/68Ga generator.[2][5][20][21][22]

Materials:

  • 68Ge/68Ga generator

  • DOTA-DUPA conjugate solution (e.g., 1 mg/mL in water)

  • Sodium acetate (B1210297) buffer (0.5 M, pH 4.5)

  • Sterile water for injection

  • Sterile reaction vial

  • Heating block

  • Radio-TLC or HPLC system for quality control

Procedure:

  • Generator Elution: Elute the 68Ge/68Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain 68GaCl3.

  • Reaction Mixture Preparation: In a sterile reaction vial, add the DOTA-DUPA conjugate solution (e.g., 10-50 µg).

  • pH Adjustment: Add sodium acetate buffer to the vial to adjust the pH to 4.0-4.5.

  • Radiolabeling Reaction: Add the 68GaCl3 eluate to the reaction vial. Heat the mixture at 95°C for 5-10 minutes.

  • Quality Control: Determine the radiochemical purity of the [68Ga]Ga-DOTA-DUPA conjugate using radio-TLC or radio-HPLC. A radiochemical purity of >95% is typically required for clinical use.

Protocol 3: Radiolabeling of DOTA-DUPA Conjugate with Lutetium-177

This protocol describes the radiolabeling of a DOTA-functionalized this compound conjugate with 177Lu for therapeutic applications.[1][23][24][25][26]

Materials:

  • [177Lu]LuCl3 solution

  • DOTA-DUPA conjugate solution (e.g., 1 mg/mL in water)

  • Sodium acetate or ammonium (B1175870) acetate buffer (0.5 M, pH 5.0-5.5)

  • Gentisic acid/ascorbic acid solution (optional, as radioprotectant)

  • Sterile reaction vial

  • Heating block

  • Radio-TLC or HPLC system for quality control

Procedure:

  • Reaction Mixture Preparation: In a sterile reaction vial, add the DOTA-DUPA conjugate solution (e.g., 20-100 µg).

  • Buffer Addition: Add the sodium acetate or ammonium acetate buffer to the vial.

  • Radioprotectant (Optional): Add the gentisic acid/ascorbic acid solution.

  • Radiolabeling Reaction: Add the [177Lu]LuCl3 solution to the reaction vial. Heat the mixture at 95-100°C for 15-30 minutes.

  • Quality Control: Determine the radiochemical purity of the [177Lu]Lu-DOTA-DUPA conjugate using radio-TLC or radio-HPLC. A radiochemical purity of >98% is desirable.

Protocol 4: In Vitro PSMA Competitive Binding Assay

This protocol is used to determine the binding affinity (IC50) of a non-radiolabeled this compound-based compound against a known radiolabeled PSMA ligand.[3][16][18]

Materials:

  • PSMA-positive cells (e.g., LNCaP) or cell membranes

  • Radiolabeled PSMA ligand (e.g., [177Lu]Lu-PSMA-617)

  • Test this compound-based compound at various concentrations

  • Binding buffer (e.g., Tris-HCl with MgCl2)

  • 96-well filter plates

  • Gamma counter

Procedure:

  • Cell/Membrane Seeding: Seed PSMA-positive cells or membranes into the wells of a 96-well filter plate.

  • Competition Reaction: Add a fixed concentration of the radiolabeled PSMA ligand and varying concentrations of the test this compound-based compound to the wells.

  • Incubation: Incubate the plate at room temperature or 37°C for 1-2 hours.

  • Washing: Wash the wells with cold binding buffer to remove unbound radioligand.

  • Radioactivity Measurement: Measure the radioactivity remaining on the filter of each well using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value using non-linear regression analysis.

Protocol 5: In Vitro Cellular Uptake and Internalization Assay

This protocol measures the specific uptake and internalization of a radiolabeled this compound-based theranostic agent in PSMA-positive cells.[17][18][27][28][29]

Materials:

  • PSMA-positive (e.g., LNCaP) and PSMA-negative (e.g., PC-3) cells

  • Radiolabeled this compound-based agent

  • Cell culture medium

  • Acid wash buffer (e.g., glycine-HCl, pH 2.5) to differentiate between membrane-bound and internalized radioactivity

  • Lysis buffer (e.g., 1 M NaOH)

  • Gamma counter

Procedure:

  • Cell Seeding: Seed both PSMA-positive and PSMA-negative cells in multi-well plates and allow them to adhere overnight.

  • Incubation with Radiotracer: Add the radiolabeled this compound-based agent to the cells and incubate for various time points (e.g., 30 min, 1h, 2h, 4h) at 37°C.

  • Washing: Wash the cells with cold PBS to remove unbound radioactivity.

  • Acid Wash (for internalization): To determine the internalized fraction, incubate the cells with acid wash buffer for 5-10 minutes on ice to strip off surface-bound radioactivity. Collect the supernatant (membrane-bound fraction).

  • Cell Lysis: Lyse the cells with lysis buffer to release the internalized radioactivity.

  • Radioactivity Measurement: Measure the radioactivity in the membrane-bound and internalized fractions using a gamma counter.

  • Data Analysis: Express the results as a percentage of the added activity per million cells.

Protocol 6: In Vivo Biodistribution Study in Tumor-Bearing Mice

This protocol details the procedure for assessing the biodistribution of a radiolabeled this compound-based theranostic agent in a mouse model of prostate cancer.[8][19][30][31]

Materials:

  • Tumor-bearing mice (e.g., nude mice with LNCaP xenografts)

  • Radiolabeled this compound-based agent

  • Anesthesia

  • Syringes and needles for injection

  • Dissection tools

  • Gamma counter

  • Analytical balance

Procedure:

  • Animal Model: Establish prostate cancer xenografts in immunocompromised mice.

  • Radiotracer Administration: Inject a known amount of the radiolabeled this compound-based agent intravenously into the tail vein of the mice.

  • Time Points: At predetermined time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a group of mice.

  • Tissue Dissection: Dissect major organs and tissues (blood, tumor, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).

  • Weighing and Counting: Weigh each tissue sample and measure its radioactivity using a gamma counter. Include standards of the injected dose for calibration.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Conclusion

This compound-based theranostics represent a powerful and personalized approach to the management of prostate cancer. The high specificity of this compound for PSMA allows for accurate tumor imaging and targeted delivery of therapeutic radiation, minimizing off-target toxicity. The detailed protocols and compiled quantitative data provided in this document are intended to serve as a valuable resource for researchers and drug development professionals working to advance this promising field. By following standardized and well-characterized methodologies, the scientific community can continue to develop and refine this compound-based theranostic agents, ultimately improving outcomes for patients with prostate cancer.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of DUPA Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of DUPA (2-(3-(1,3-dicarboxypropyl)ureido)pentanedioic acid) and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important?

A1: this compound, or 2-(3-(1,3-dicarboxypropyl)ureido)pentanedioic acid, is a potent inhibitor of prostate-specific membrane antigen (PSMA).[1] It is frequently used as a targeting ligand to deliver therapeutic agents or imaging probes specifically to prostate cancer cells that overexpress PSMA.[1] Adequate solubility is crucial for the successful formulation of this compound-containing compounds for in vitro assays, in vivo studies, and potential therapeutic applications. Poor solubility can lead to inaccurate experimental results, reduced bioavailability, and challenges in formulation development.

Q2: What are the general solubility characteristics of this compound?

A2: this compound is a hydrophilic molecule containing multiple carboxylic acid groups. Its solubility is highly dependent on the pH of the solvent. Generally, it exhibits better solubility in aqueous solutions at neutral to alkaline pH and in polar organic solvents.

Q3: I am observing precipitation of my this compound compound in my experimental setup. What are the common causes?

A3: Precipitation of this compound compounds can be caused by several factors:

  • Low pH: this compound's carboxylic acid groups are protonated at low pH, reducing their polarity and thus their aqueous solubility.

  • Solvent Choice: Using a non-polar or insufficiently polar solvent can lead to precipitation.

  • High Concentration: Exceeding the solubility limit of the compound in the chosen solvent system will result in precipitation.

  • Temperature: Changes in temperature can affect solubility, with many compounds being less soluble at lower temperatures.

  • Common Ion Effect: In buffered solutions, the presence of a common ion can suppress the dissolution of a sparingly soluble salt.

Q4: What are the primary strategies to improve the solubility of this compound compounds?

A4: The main approaches to enhance the solubility of this compound and its conjugates include:

  • pH Adjustment: Increasing the pH of the aqueous solution will deprotonate the carboxylic acid groups, making the molecule more polar and increasing its solubility.

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent can significantly improve solubility.

  • Salt Formation: Converting the acidic this compound molecule into a salt can dramatically increase its aqueous solubility.

  • Prodrug Approach: Modifying the this compound molecule to create a more soluble prodrug that is converted to the active form in vivo can be an effective strategy.

Troubleshooting Guide

This guide provides step-by-step instructions to troubleshoot and resolve common solubility issues encountered with this compound compounds.

Problem Possible Cause Troubleshooting Steps
This compound compound is poorly soluble in aqueous buffer. The pH of the buffer is too low, leading to protonation of the carboxylic acid groups and reduced polarity.1. Measure the pH of your buffer. 2. Gradually increase the pH of the buffer by adding a base (e.g., NaOH) and observe for dissolution. 3. For many carboxylic acids, solubility increases significantly at a pH above their pKa.[2]
Precipitation occurs when adding a this compound-containing organic stock solution to an aqueous medium. The final concentration of the organic solvent is not sufficient to maintain the solubility of the compound. The compound is "crashing out" of solution.1. Decrease the concentration of the final solution. 2. Increase the proportion of the organic co-solvent in the final mixture. 3. Try a different co-solvent that has a higher solubilizing capacity for your specific compound. 4. Add the organic stock solution to the aqueous medium slowly while vortexing or stirring vigorously.
Inconsistent results in biological assays. Poor solubility leading to variable concentrations of the active compound in the assay medium.1. Visually inspect your solutions for any signs of precipitation before use. 2. Determine the maximum solubility of your compound in the assay medium under the experimental conditions. 3. Always work with concentrations below the determined solubility limit. 4. Consider using a co-solvent system if the required concentration is high.
Difficulty in preparing a concentrated stock solution. The chosen solvent is not optimal for the this compound compound.1. Refer to the solubility data table below for recommended solvents. 2. Try using a small amount of a highly polar aprotic solvent like DMSO first, and then dilute with other solvents. Sonication may aid dissolution.[3]

Quantitative Solubility Data

The following tables summarize the available quantitative solubility data for this compound in various solvents.

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityReference
Water140 mg/mL (437.16 mM)[3]
DMSO280 mg/mL (874.32 mM)[3]
EthanolSparingly soluble (1-10 mg/mL)[1]
PBS (pH 7.2)Sparingly soluble (1-10 mg/mL)[1]

Table 2: Solubility of this compound in Co-Solvent Systems

Co-Solvent SystemSolubilityReference
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline5 mg/mL (15.61 mM)[3]
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 7.5 mg/mL (23.42 mM)[4]
10% DMSO + 90% Corn Oil≥ 7.5 mg/mL (23.42 mM)[4]

Note: "Sparingly soluble" indicates a solubility range, and sonication is often recommended to aid dissolution in these cases.[1][3]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol describes the gold standard method for determining the thermodynamic equilibrium solubility of a compound.

Materials:

  • This compound compound

  • Purified water (or desired aqueous buffer)

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of the this compound compound to a vial containing a known volume of the aqueous medium. The excess solid should be clearly visible.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials on an orbital shaker in a constant temperature bath (e.g., 25 °C or 37 °C).

  • Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours). To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when the concentration of the compound in solution remains constant.

  • After equilibration, allow the vials to stand to let the undissolved solid settle.

  • Centrifuge the samples to further separate the solid from the supernatant.

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Dilute the filtrate with a suitable solvent and quantify the concentration of the this compound compound using a validated analytical method.

Protocol 2: pH-Dependent Solubility Profile Determination

This protocol outlines the procedure for generating a pH-solubility profile for an ionizable compound like this compound.

Materials:

  • This compound compound

  • A series of buffers covering a wide pH range (e.g., pH 2 to 10)

  • pH meter

  • Same materials as in Protocol 1

Procedure:

  • Prepare a series of buffers with different pH values.

  • Follow the shake-flask method described in Protocol 1 for each buffer.

  • After determining the solubility at each pH, measure the final pH of each saturated solution, as it may differ from the initial buffer pH.

  • Plot the logarithm of the solubility (in mol/L or mg/mL) against the final measured pH to generate the pH-solubility profile.

Visualizations

Solubility_Enhancement_Workflow start Start: Poorly Soluble This compound Compound assess_properties Assess Physicochemical Properties (pKa, logP, crystal form) start->assess_properties prodrug Prodrug Approach assess_properties->prodrug is_ionizable Is the compound ionizable? assess_properties->is_ionizable ph_modification pH Modification ph_solubility_profile Determine pH-Solubility Profile ph_modification->ph_solubility_profile cosolvents Co-solvents screen_cosolvents Screen a Panel of Co-solvents (e.g., PEG, Ethanol, DMSO) cosolvents->screen_cosolvents salt_formation Salt Formation screen_counterions Screen Suitable Counter-ions salt_formation->screen_counterions design_prodrug Design and Synthesize Prodrug prodrug->design_prodrug is_ionizable->ph_modification Yes is_ionizable->cosolvents No is_ionizable->salt_formation Yes select_ph Select Optimal pH for Formulation ph_solubility_profile->select_ph end End: Solubility Improved Formulation select_ph->end optimize_ratio Optimize Co-solvent Ratio screen_cosolvents->optimize_ratio optimize_ratio->end characterize_salt Characterize Salt Form (Solubility, Stability) screen_counterions->characterize_salt characterize_salt->end evaluate_prodrug Evaluate Prodrug (Solubility, Conversion) design_prodrug->evaluate_prodrug evaluate_prodrug->end

Caption: Workflow for selecting a suitable solubility enhancement strategy for this compound compounds.

DUPA_pH_Solubility cluster_0 Low pH (Acidic Environment) cluster_1 High pH (Alkaline Environment) low_ph_img low_ph_img high_ph_img high_ph_img low_ph_img->high_ph_img Increase pH high_ph_img->low_ph_img Decrease pH

Caption: pH-dependent solubility of this compound due to the protonation/deprotonation of its carboxylic acid groups.

References

Troubleshooting low yield in DUPA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of DUPA (4-((6-((2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)amino)-6-oxohexyl)amino)-4-oxobutanoic acid), a crucial targeting moiety for prostate-specific membrane antigen (PSMA).

Troubleshooting Guide

Low yields in this compound synthesis can arise from various factors, from reagent quality to reaction conditions and purification techniques. This guide addresses common issues in a question-and-answer format to help you diagnose and resolve problems in your experimental workflow.

Question: My overall yield for this compound synthesis is significantly lower than expected. Where should I start troubleshooting?

Answer: A low overall yield in a multi-step synthesis is often due to inefficiencies in one or more key stages. For a typical this compound synthesis, which involves the coupling of several building blocks, it is crucial to scrutinize the following:

  • Starting Material Purity: Impurities in your initial reagents can lead to side reactions and a lower yield of the desired product. Ensure the purity of all starting materials using appropriate analytical techniques (e.g., NMR, mass spectrometry).

  • Coupling Reactions: The efficiency of amide bond formation is critical. Incomplete reactions are a common source of low yields.

  • Deprotection Steps: Incomplete removal of protecting groups will result in a mixture of products that can be difficult to separate, leading to a lower isolated yield of the final this compound molecule.

  • Purification: Significant product loss can occur during purification steps like column chromatography or recrystallization.

Question: I suspect my amide coupling reaction is inefficient. How can I improve the yield?

Answer: Inefficient amide coupling is a frequent challenge. Here are several strategies to improve your coupling efficiency:

  • Choice of Coupling Reagents: Ensure your coupling reagents (e.g., HBTU, EDC) are fresh and anhydrous. The choice of base, such as DIPEA or triethylamine, is also critical and should be added carefully to control the reaction pH.

  • Reaction Conditions:

    • Temperature: While many coupling reactions are performed at room temperature, some substrates may require cooling to 0°C to minimize side reactions, or gentle heating to proceed to completion.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion before workup.

    • Solvent: Use anhydrous solvents (e.g., DMF, DCM) to prevent hydrolysis of activated esters.

  • Stoichiometry: Carefully control the molar ratios of your reactants and coupling reagents. An excess of the activating agent or the amine component can sometimes drive the reaction to completion, but may also lead to side products.

Question: I am observing multiple spots on my TLC after the deprotection step. What could be the cause?

Answer: The presence of multiple spots on a TLC plate after deprotection often indicates an incomplete reaction or the formation of side products.

  • Incomplete Deprotection: The conditions for removing protecting groups (e.g., Boc, Cbz) must be optimized. For acid-labile groups, ensure the concentration of the acid (e.g., TFA) is sufficient and the reaction time is adequate. For hydrogenolysis, ensure the catalyst (e.g., Pd/C) is active and the hydrogen pressure is appropriate.

  • Side Product Formation: Over-exposure to harsh deprotection conditions can lead to the degradation of the product. Monitor the reaction closely and quench it as soon as the starting material is consumed.

Question: My final this compound product is difficult to purify, leading to significant loss of material. What can I do?

Answer: Purification of the final this compound product can be challenging due to its polar nature.

  • Chromatography:

    • Column Choice: Reverse-phase chromatography (e.g., C18) is often more effective for purifying polar compounds like this compound than normal-phase silica (B1680970) gel chromatography.

    • Solvent System: A gradient elution with a mixture of water (often with a small amount of a modifier like TFA or formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used.

  • Recrystallization: If the product is crystalline, recrystallization can be an effective purification method. Experiment with different solvent systems to find one that provides good recovery.

  • Precipitation: In some cases, the product can be precipitated from the reaction mixture or a solution by adding an anti-solvent.

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for this compound synthesis?

A1: The overall yield for this compound synthesis can vary significantly depending on the specific synthetic route and the efficiency of each step. Reported yields in the literature can range from moderate to good, but it is not uncommon to experience lower yields, especially when scaling up the reaction. For multi-step syntheses, an overall yield of 20-40% is often considered acceptable.

Q2: How can I confirm the identity and purity of my synthesized this compound?

A2: The identity and purity of your final this compound product should be confirmed using a combination of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

Q3: Are there any specific safety precautions I should take during this compound synthesis?

A3: Standard laboratory safety practices should always be followed. Many of the reagents used in this compound synthesis are hazardous. For example, coupling reagents can be irritants, and solvents like DMF and DCM are toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for each reagent before use.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for key steps in a representative this compound synthesis. Note that these are approximate values and can vary based on the specific protocol and experimental execution.

StepReaction TypeKey ReagentsSolventTypical Yield (%)
1Boc Protection of AmineBoc₂O, TEADCM90-95
2Amide CouplingHBTU, DIPEADMF70-85
3Boc DeprotectionTFADCM85-95
4Maleimide FunctionalizationMaleic anhydride (B1165640) derivativeAcetonitrile60-75
5Final PurificationReverse-Phase HPLCWater/Acetonitrile50-70 (recovery)

Experimental Protocols

A generalized experimental protocol for the synthesis of a this compound precursor is provided below. This should be adapted based on the specific starting materials and protecting group strategy employed.

Protocol: Amide Coupling to form a this compound Precursor

  • Dissolve the carboxylic acid-containing building block (1.0 eq) in anhydrous DMF.

  • Add HBTU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.

  • In a separate flask, dissolve the amine-containing building block (1.0 eq) in anhydrous DMF.

  • Add the amine solution to the activated carboxylic acid solution dropwise.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Visualizations

The following diagrams illustrate the general workflow and a key reaction in this compound synthesis.

DUPA_Synthesis_Workflow cluster_0 Building Block Preparation cluster_1 Coupling and Elongation cluster_2 Final Steps Protected Amine Protected Amine Amide Coupling Amide Coupling Protected Amine->Amide Coupling Activated Carboxylic Acid Activated Carboxylic Acid Activated Carboxylic Acid->Amide Coupling Chain Elongation Chain Elongation Amide Coupling->Chain Elongation Deprotection Deprotection Chain Elongation->Deprotection Maleimide Functionalization Maleimide Functionalization Deprotection->Maleimide Functionalization Purification Purification Maleimide Functionalization->Purification Final this compound Final this compound Purification->Final this compound

Caption: General workflow for this compound synthesis.

Amide_Coupling_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1_COOH R1-COOH Amide_Product R1-CO-NH-R2 R1_COOH->Amide_Product R2_NH2 R2-NH2 R2_NH2->Amide_Product Coupling_Agent Coupling Agent (e.g., HBTU) Coupling_Agent->Amide_Product Base Base (e.g., DIPEA) Base->Amide_Product

Caption: Key amide coupling reaction in this compound synthesis.

Technical Support Center: Optimizing Linkers for DUPA-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DUPA-drug conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing the linker chemistry in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the linker in a this compound-drug conjugate?

A1: The linker is a critical component that connects the this compound (2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid) targeting moiety to the cytotoxic payload.[1][2] Its primary role is to ensure the conjugate remains stable in systemic circulation to prevent premature release of the drug, and then to facilitate the efficient release of the payload once the conjugate has bound to and been internalized by PSMA-expressing cancer cells.[2][3][][5] The choice of linker directly impacts the conjugate's stability, efficacy, pharmacokinetics (PK), and overall toxicity profile.[5][6][7][8]

Q2: What are the main types of linkers used in drug conjugates and how do they differ in stability?

A2: Linkers are broadly categorized as cleavable and non-cleavable, each with distinct release mechanisms and stability profiles.[9][10]

  • Cleavable Linkers: These are designed to be broken by specific triggers within the tumor microenvironment or inside the cell.[9][10] This can lead to a "bystander effect," where the released payload can kill adjacent tumor cells.[9] Common types include:

    • Enzyme-Sensitive (e.g., Peptide Linkers): Linkers like valine-citrulline (Val-Cit) are cleaved by lysosomal proteases (e.g., Cathepsin B) that are abundant inside tumor cells.[9][11] They are generally more stable than acid or disulfide-based linkers.[7]

    • pH-Sensitive (e.g., Hydrazone Linkers): These linkers are hydrolyzed in the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8).[9][11] However, they can suffer from poor plasma stability.[7][12]

    • Reduction-Sensitive (e.g., Disulfide Linkers): These are cleaved by the high intracellular concentration of glutathione.[9][10][13][14] The stability of these linkers can be modulated by introducing steric hindrance around the disulfide bond.[10]

  • Non-Cleavable Linkers: These linkers, such as thioether-based maleimidocaproyl (MC), do not have a specific cleavage site.[15][16] The payload is released only after the complete proteolytic degradation of the targeting ligand in the lysosome.[9][11] This results in greater plasma stability and a potentially wider therapeutic window, but the released payload remains attached to the linker and an amino acid, which may alter its activity.[10][11][16]

Q3: How does the hydrophilicity of the linker affect the conjugate?

A3: Hydrophilicity is a crucial parameter. Highly hydrophobic linkers and payloads can lead to conjugate aggregation, which alters pharmacokinetics, reduces efficacy, and can trigger an immune response.[][17] Introducing hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), can improve aqueous solubility, enhance plasma stability, and reduce non-specific uptake by tissues, thereby lowering toxicity.[][18][]

Troubleshooting Guides

Issue 1: High levels of free payload detected in plasma stability assays.

This indicates poor conjugate stability in circulation, which can lead to significant off-target toxicity and reduced efficacy.[17]

Potential Cause Recommended Solution
Inherent Linker Instability The linker chemistry may be susceptible to hydrolysis in plasma. Solution: Switch to a more stable linker type. For example, if using a hydrazone linker, consider a more stable peptide-based or non-cleavable linker.[17]
Susceptibility to Plasma Proteases Peptide linkers can sometimes be cleaved by circulating proteases. Solution: Modify the peptide sequence to reduce susceptibility or introduce steric hindrance near the cleavage site to shield it.[8][17]
Unstable Conjugation Chemistry The bond connecting the linker to the this compound ligand or the drug may be labile. For example, some maleimide-based conjugations can undergo retro-Michael reactions. Solution: Re-evaluate the conjugation chemistry. Consider more stable linkages or technologies designed to stabilize the maleimide-thiol bond.[20]

Issue 2: Low cytotoxic activity of the conjugate in PSMA-positive cells.

Potential Cause Recommended Solution
Inefficient Payload Release The linker is too stable and does not release the payload effectively after internalization. This is a common concern with non-cleavable linkers. Solution: Confirm that the released payload-linker-amino acid catabolite is active.[17] If not, switch to an appropriate cleavable linker (e.g., Val-Cit) and confirm the target cells express the necessary enzymes (e.g., Cathepsin B).[9]
Steric Hindrance The linker or payload may be sterically hindering the this compound moiety from binding effectively to PSMA. Solution: Increase the length of the linker or incorporate a flexible spacer like PEG to distance the payload from the targeting ligand.[]
Altered Payload Activity The linker or a fragment of it remains attached to the payload after release (common with non-cleavable linkers) and reduces its potency. Solution: Test the activity of the expected payload-linker catabolite directly. If inactive, a cleavable linker that releases the unmodified payload is required.

Issue 3: Conjugate aggregation observed during synthesis or storage.

Potential Cause Recommended Solution
High Hydrophobicity The combined hydrophobicity of the payload and linker is causing the conjugate to aggregate in aqueous solutions.[][17] Solution: Introduce hydrophilic spacers into the linker, such as PEG chains.[18][] This can significantly improve solubility and reduce aggregation.
High Drug-to-Ligand Ratio (DLR) A high number of hydrophobic drug molecules per this compound ligand increases the overall hydrophobicity and risk of aggregation. Solution: Optimize the conjugation reaction to target a lower, more controlled DLR. Purify the conjugate to isolate species with the desired DLR.
Buffer Conditions The pH, ionic strength, or presence of certain excipients in the formulation buffer may be promoting aggregation. Solution: Perform a buffer screen to identify optimal formulation conditions (pH, salts, stabilizers) that maintain conjugate solubility and stability.

Quantitative Data Summary

The following table summarizes representative data for this compound-drug conjugates, highlighting the impact of different components on activity.

ConjugateTargetLinker TypePayloadIn Vitro IC50Reference
This compound-IndenoisoquinolinePSMAPeptideTopoisomerase I InhibitorLow nanomolar range in 22RV1 cells[21][22][23]
This compound-PaclitaxelPSMADisulfidePaclitaxelPotent cytotoxicity in PSMA-expressing cells[13][14]
This compound-DocetaxelPSMANot SpecifiedDocetaxelEfficacy impacted by spacer length[21]

Experimental Protocols & Methodologies

Protocol 1: General Synthesis of a this compound-Drug Conjugate (Example: Thiol-Maleimide Ligation)

  • Objective: To covalently link a thiol-containing this compound-linker to a maleimide-functionalized drug payload.

  • Methodology:

    • Activation: Activate the drug with a maleimide-containing crosslinker (e.g., SMCC) according to the manufacturer's protocol. Purify the activated drug via chromatography.

    • This compound-Linker Preparation: Synthesize or procure a this compound derivative containing a linker with a terminal thiol group.

    • Conjugation: Dissolve the maleimide-activated drug in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.5-7.5, containing EDTA). Add the thiol-containing this compound-linker in a slight molar excess.

    • Reaction: Allow the reaction to proceed at 4°C to room temperature for 1-4 hours, shielded from light. Monitor the reaction progress using LC-MS.

    • Quenching: Quench any unreacted maleimide (B117702) groups by adding an excess of a thiol-containing compound like N-acetylcysteine.

    • Purification: Purify the final this compound-drug conjugate using techniques such as Reversed-Phase HPLC (RP-HPLC) or Size Exclusion Chromatography (SEC) to remove unreacted starting materials and byproducts.

    • Characterization: Confirm the identity and purity of the conjugate using LC-MS and determine the concentration via UV-Vis spectroscopy.

Protocol 2: In Vitro Cytotoxicity Assay

  • Objective: To determine the potency (IC50) of the this compound-drug conjugate in PSMA-positive and PSMA-negative cancer cell lines.

  • Methodology:

    • Cell Seeding: Seed PSMA-positive (e.g., 22RV1, C4-2) and PSMA-negative (e.g., DU145) cells in 96-well plates and allow them to adhere overnight.

    • Compound Preparation: Prepare serial dilutions of the this compound-drug conjugate, the free drug, and a non-targeting control conjugate in cell culture medium.

    • Treatment: Remove the old medium from the cells and add the prepared compound dilutions. Include untreated cells as a negative control.

    • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.

    • Viability Assessment: Measure cell viability using a standard method such as MTS or MTT assay. Read the absorbance using a plate reader.

    • Data Analysis: Normalize the absorbance readings to the untreated control. Plot the cell viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 3: Determination of Drug-to-Ligand Ratio (DLR) by UV-Vis Spectroscopy

  • Objective: To measure the average number of drug molecules conjugated to each this compound ligand.[24][]

  • Prerequisites: This method requires that the drug and the this compound ligand have distinct and non-overlapping UV absorbance maxima.[] For example, this compound-containing components absorb around 280 nm, while the payload might have a unique absorbance maximum at a different wavelength (e.g., 330 nm).

  • Methodology:

    • Spectra Acquisition: Measure the UV-Vis spectrum of the purified this compound-drug conjugate solution. Record the absorbance at the maxima for both the this compound moiety (A_280) and the payload (A_payload).

    • Obtain Extinction Coefficients: Determine the molar extinction coefficients (ε) for the this compound-linker and the free payload at both wavelengths (ε_this compound at 280 nm, ε_payload at 280 nm, and ε_payload at its maximum).

    • Calculation:

      • Calculate the concentration of the payload (C_payload) using the Beer-Lambert law at its absorbance maximum: C_payload = A_payload / ε_payload.

      • Calculate the absorbance contribution of the payload at 280 nm: A_280,payload = C_payload * ε_payload at 280 nm.

      • Calculate the corrected absorbance of the this compound moiety at 280 nm: A_280,corrected = A_280,total - A_280,payload.

      • Calculate the concentration of the this compound moiety (C_this compound): C_this compound = A_280,corrected / ε_this compound at 280 nm.

      • Calculate the DLR: DLR = C_payload / C_this compound.

Visualizations: Workflows and Mechanisms

experimental_workflow Fig 1: General workflow for the development and evaluation of this compound-drug conjugates. cluster_synthesis Phase 1: Synthesis & Purification cluster_characterization Phase 2: Characterization cluster_evaluation Phase 3: Biological Evaluation s1 This compound-Linker Synthesis s3 Conjugation Reaction s1->s3 s2 Payload Activation s2->s3 s4 Purification (HPLC/SEC) s3->s4 c1 LC-MS Analysis (Identity & Purity) s4->c1 c2 DLR Determination (UV-Vis / HIC) c1->c2 c3 Stability Assay (Plasma Incubation) c2->c3 e1 In Vitro Cytotoxicity (IC50 Determination) c3->e1 e2 PSMA Binding Assay c3->e2 e3 In Vivo Efficacy (Xenograft Model) e1->e3 e2->e3

Caption: General workflow for this compound-drug conjugate synthesis and testing.

mechanism_of_action Fig 2: Mechanism of action for this compound-drug conjugates with different linker types. cluster_cell PSMA-Positive Cancer Cell cluster_endo Endosome / Lysosome cluster_cleavable Cleavable Linker Path cluster_noncleavable Non-Cleavable Linker Path psma PSMA Receptor internalized_adc Internalized Conjugate psma->internalized_adc 2. Internalization trigger Trigger (e.g., Low pH, Enzymes) internalized_adc->trigger degradation Ligand Degradation internalized_adc->degradation free_drug Active Free Drug trigger->free_drug Cleavage Cell Death Apoptosis free_drug->Cell Death active_metabolite Active Metabolite (Drug-Linker-AA) degradation->active_metabolite Proteolysis active_metabolite->Cell Death adc This compound-Drug Conjugate adc->psma 1. Binding

Caption: Mechanism of action for cleavable vs. non-cleavable linkers.

troubleshooting_tree Fig 3: Troubleshooting decision tree for poor in vivo efficacy. start Problem: Low In Vivo Efficacy cause1 Poor PK Profile? start->cause1 cause2 Inefficient Payload Release? start->cause2 cause3 Low Tumor Accumulation? start->cause3 sol1a Conjugate is unstable (premature release) cause1->sol1a Yes sol1b Conjugate aggregates (rapid clearance) cause1->sol1b Yes sol2a Linker is too stable cause2->sol2a Yes sol3a Poor PSMA binding in vivo cause3->sol3a Yes action1a Action: Use more stable linker (e.g., non-cleavable, stable peptide) sol1a->action1a action1b Action: Add hydrophilic spacer (e.g., PEG) to linker sol1b->action1b action2a Action: Switch to a more labile cleavable linker (e.g., disulfide) sol2a->action2a action3a Action: Confirm this compound affinity post-conjugation. Modify linker length/attachment point. sol3a->action3a

References

Technical Support Center: Overcoming Off-Target Effects of DUPA-Based Therapies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with DUPA-based therapies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on mitigating off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound-based therapies and what is the primary cause of their off-target effects?

A1: this compound (2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid) is a small molecule that targets Prostate-Specific Membrane Antigen (PSMA), a protein highly expressed on the surface of most prostate cancer cells.[1] this compound-based therapies utilize this specificity to deliver a conjugated cytotoxic payload (e.g., paclitaxel, tubulysin) directly to cancer cells. The this compound-drug conjugate binds to PSMA, and the complex is then internalized by the cell through endocytosis. Once inside, the cytotoxic payload is released, leading to cancer cell death.

The primary cause of off-target effects is the expression of PSMA in various normal tissues, albeit at lower levels than in prostate cancer cells.[2] These tissues include the kidneys, salivary glands, small intestine, and the neovasculature of some non-prostate tumors. Off-target toxicity can also arise from premature release of the cytotoxic payload from the this compound conjugate while in circulation, leading to systemic side effects.[3][4]

Q2: How can I select the appropriate cell lines for my in vitro experiments to assess on-target and off-target cytotoxicity?

A2: To effectively assess on-target and off-target effects, it is crucial to use a panel of cell lines with varying PSMA expression levels.

  • PSMA-positive cell lines: LNCaP and 22Rv1 are commonly used prostate cancer cell lines with high PSMA expression. These are suitable for evaluating the on-target efficacy of your this compound-drug conjugate.

  • PSMA-negative cell lines: PC-3 is a prostate cancer cell line that lacks significant PSMA expression. This cell line is an excellent negative control to determine the off-target cytotoxicity of your conjugate. Comparing the IC50 values between PSMA-positive and PSMA-negative cell lines will give you a therapeutic window and an indication of the conjugate's specificity.

  • Other cell lines: To investigate potential off-target effects in other tissues, you could consider using cell lines derived from tissues known to have some level of PSMA expression, such as renal carcinoma cell lines.

Q3: My this compound-drug conjugate shows high efficacy in vitro but poor efficacy and/or high toxicity in vivo. What are the potential reasons?

A3: This is a common challenge in drug development. Several factors could contribute to this discrepancy:

  • Linker Instability: The linker connecting this compound to the cytotoxic payload may be unstable in the in vivo environment (e.g., in plasma), leading to premature release of the drug and systemic toxicity before it reaches the tumor.[3][5][6]

  • Pharmacokinetics (PK): The physicochemical properties of the conjugate, such as its size, charge, and hydrophobicity, can significantly affect its absorption, distribution, metabolism, and excretion (ADME) profile. Poor PK can lead to rapid clearance from circulation and insufficient accumulation in the tumor.

  • Tumor Penetration: The ability of the this compound-drug conjugate to penetrate the dense tumor microenvironment and reach all cancer cells can be limited, especially for solid tumors.[7]

  • Off-target Accumulation: The conjugate may accumulate in normal tissues that express PSMA, such as the kidneys, leading to toxicity and reducing the amount of drug that reaches the tumor.[2]

Troubleshooting Guides

Problem 1: High Off-Target Cytotoxicity in PSMA-Negative Cell Lines

Possible Causes:

  • Payload-dependent toxicity: The free cytotoxic drug may be highly potent and exhibit non-specific toxicity.

  • Linker instability: The linker may be cleaving prematurely in the cell culture medium, releasing the free drug.

  • Non-specific uptake: The conjugate may be entering cells through mechanisms other than PSMA-mediated endocytosis, possibly due to its physicochemical properties (e.g., high lipophilicity).

Troubleshooting Steps:

  • Test the free payload: Determine the IC50 of the unconjugated cytotoxic drug on the PSMA-negative cell line. This will establish a baseline for its inherent toxicity.

  • Perform a linker stability assay: Incubate the this compound-drug conjugate in cell culture medium for the duration of your cytotoxicity assay and then measure the amount of free drug released using techniques like HPLC or mass spectrometry.

  • Modify the linker: If the linker is found to be unstable, consider using a more stable linker chemistry. The choice of linker can significantly impact the stability and release profile of the payload.[3][5][6][8]

  • Modify the conjugate's properties: If non-specific uptake is suspected, consider modifying the conjugate to reduce its lipophilicity, for example, by incorporating a hydrophilic spacer.

Problem 2: Low Potency in PSMA-Positive Cell Lines

Possible Causes:

  • Reduced binding affinity: The conjugation of the drug and linker to this compound may have sterically hindered its binding to PSMA.

  • Inefficient internalization: The this compound-drug conjugate may bind to PSMA on the cell surface but may not be efficiently internalized.

  • Inefficient payload release: Once internalized, the linker may not be efficiently cleaved in the intracellular environment (e.g., lysosomes), preventing the release of the active payload.

  • Drug resistance: The cancer cells may have developed resistance to the cytotoxic payload.

Troubleshooting Steps:

  • Perform a competitive binding assay: Determine the binding affinity (Ki or IC50) of the this compound-drug conjugate to PSMA and compare it to that of unconjugated this compound.[9]

  • Conduct an internalization assay: Use a fluorescently labeled this compound-drug conjugate to visualize and quantify its internalization into PSMA-positive cells using techniques like flow cytometry or confocal microscopy.

  • Evaluate linker cleavage: Use a linker that is designed to be cleaved by specific intracellular enzymes (e.g., cathepsins in the lysosome) and confirm its cleavage in a relevant in vitro assay.

  • Assess drug resistance mechanisms: If payload resistance is suspected, investigate potential mechanisms such as the upregulation of drug efflux pumps (e.g., P-glycoprotein).

Data Presentation

Table 1: Comparative Binding Affinities of this compound and this compound-Based Conjugates to PSMA

CompoundLinkerKi (nM)Cell LineReference
This compound-8-[1]
This compound-IndenoisoquinolinePeptide-22RV1[1]
This compound-P-PhthalPhthalimide2.0Recombinant PSMA[9]
This compound-P-TriATriazole0.005Recombinant PSMA[9]

Table 2: In Vitro Cytotoxicity of this compound-Drug Conjugates

ConjugatePayloadCell LinePSMA StatusIC50 (nM)Reference
This compound-IndenoisoquinolineIndenoisoquinoline22RV1PositiveLow nM range[1]
UCHT1-P-TriA-DUPAAnti-CD3 FabC4-2Positive0.045[9]
UCHT1-Phthal-DUPAAnti-CD3 FabC4-2Positive0.210[9]

Table 3: In Vivo Biodistribution of this compound-NIR Conjugate (10 nmol) at 48h Post-Injection

Organ/TissueLNCaP (PSMA+)22Rv1 (PSMA+)A549 (PSMA-)
Tumor HighHighLow
Kidney HighHighHigh
Liver LowLowLow
Spleen LowLowLow
Lungs LowLowLow
Heart LowLowLow
Intestines LowLowLow
(Data qualitatively summarized from Figure 5 in the cited reference)[2]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound-drug conjugate on different cell lines.

Materials:

  • PSMA-positive and PSMA-negative cell lines

  • Complete cell culture medium

  • This compound-drug conjugate, free payload, and vehicle control (e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Prepare serial dilutions of the this compound-drug conjugate and the free payload in complete cell culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (cells treated with medium containing the same concentration of the vehicle used to dissolve the compounds) and blank controls (medium only).

  • Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

  • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using a suitable software.

Protocol 2: In Vivo Biodistribution Study

Objective: To evaluate the distribution and tumor-targeting ability of a this compound-drug conjugate in a xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • PSMA-positive and PSMA-negative tumor cells

  • Radiolabeled or fluorescently-labeled this compound-drug conjugate

  • Imaging system (e.g., SPECT/CT, PET/CT, or in vivo imaging system for fluorescence)

  • Anesthesia

Procedure:

  • Inoculate mice subcutaneously with PSMA-positive and PSMA-negative tumor cells on opposite flanks.

  • Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).

  • Administer the labeled this compound-drug conjugate to the mice via intravenous (tail vein) injection.

  • At various time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the mice and perform whole-body imaging to visualize the distribution of the conjugate.

  • After the final imaging time point, euthanize the mice and excise the tumors and major organs (kidneys, liver, spleen, lungs, heart).

  • Measure the radioactivity or fluorescence intensity in the excised tissues using a gamma counter or a fluorescence imaging system, respectively.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and tumor.

  • Compare the tumor-to-organ ratios to assess the targeting specificity of the conjugate.

Visualizations

DUPA_Therapy_Signaling_Pathway This compound-Based Therapy: Mechanism of Action cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space DUPA_Drug This compound-Drug Conjugate PSMA PSMA Receptor DUPA_Drug->PSMA Binding Endosome Endosome PSMA->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Trafficking Free_Drug Free Cytotoxic Drug Lysosome->Free_Drug Linker Cleavage Cell_Death Apoptosis/ Cell Death Free_Drug->Cell_Death Induces

Caption: Mechanism of action of this compound-based therapies.

Experimental_Workflow_Off_Target_Assessment Experimental Workflow for Off-Target Effect Assessment Start Start: This compound-Drug Conjugate In_Vitro In Vitro Studies Start->In_Vitro In_Vivo In Vivo Studies Start->In_Vivo Cytotoxicity_Assay Cytotoxicity Assay (PSMA+ vs PSMA- cells) In_Vitro->Cytotoxicity_Assay Linker_Stability Linker Stability Assay In_Vitro->Linker_Stability Internalization_Assay Internalization Assay In_Vitro->Internalization_Assay Analysis Data Analysis & Interpretation Cytotoxicity_Assay->Analysis Linker_Stability->Analysis Internalization_Assay->Analysis Biodistribution Biodistribution Study (Tumor vs Normal Tissue) In_Vivo->Biodistribution Toxicity_Study Toxicity Study (e.g., weight loss, histopathology) In_Vivo->Toxicity_Study Efficacy_Study Efficacy Study (Tumor Growth Inhibition) In_Vivo->Efficacy_Study Biodistribution->Analysis Toxicity_Study->Analysis Efficacy_Study->Analysis

Caption: Workflow for assessing off-target effects.

Troubleshooting_Logic_High_Off_Target_Toxicity Troubleshooting: High Off-Target Toxicity Start High Off-Target Toxicity Observed Test1 Test: Linker Stability Assay Start->Test1 Test2 Test: Compare uptake in PSMA- vs PSMA+ cells Start->Test2 Test3 Test: Biodistribution in vivo Start->Test3 Cause1 Possible Cause: Premature Payload Release Solution1 Solution: Optimize Linker Chemistry (e.g., more stable linker) Cause1->Solution1 Cause2 Possible Cause: Non-Specific Uptake Solution2 Solution: Modify Conjugate Properties (e.g., increase hydrophilicity) Cause2->Solution2 Cause3 Possible Cause: On-Target, Off-Tumor Binding Solution3 Solution: Affinity Tuning of this compound (reduce binding to low PSMA tissues) Cause3->Solution3 Test1->Cause1 Test2->Cause2 Test3->Cause3

Caption: Troubleshooting high off-target toxicity.

References

Technical Support Center: Enhancing the In Vivo Stability of DUPA Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with DUPA (2-[3-(1,3-dicarboxy propyl)ureido]pentanedioic acid) conjugates. Here you will find troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your in vivo experiments, with a focus on improving conjugate stability and performance.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments with this compound conjugates.

Issue 1: Rapid Clearance and Short Half-Life of the this compound Conjugate

Question: My this compound conjugate is cleared from circulation too quickly, resulting in a short in vivo half-life. What are the potential causes and how can I improve its circulation time?

Answer:

Rapid clearance is a common challenge for small molecule-drug conjugates like this compound conjugates. The primary reasons for this are renal filtration and uptake by the reticuloendothelial system (RES). Here are the potential causes and troubleshooting strategies:

  • Low Molecular Weight: this compound conjugates, being small molecules, are susceptible to rapid renal clearance.

  • Hydrophobicity: Highly hydrophobic conjugates can be quickly taken up by the liver and spleen.

  • Linker Instability: Premature cleavage of the linker in plasma can lead to the rapid clearance of the payload and targeting ligand separately.

Troubleshooting Strategies:

StrategyDescriptionKey Considerations
PEGylation The addition of polyethylene (B3416737) glycol (PEG) chains to the conjugate increases its hydrodynamic radius, shielding it from renal clearance and reducing RES uptake.The length and branching of the PEG chain can impact circulation time and target affinity. Optimization is often necessary.
Albumin Binding Incorporating an albumin-binding moiety into the linker can extend the half-life of the conjugate by leveraging the long circulation time of albumin (approximately 19 days in humans).The affinity of the albumin-binding domain should be optimized to ensure a balance between extended circulation and efficient tumor penetration.
Linker Optimization Utilize more stable linkers that are resistant to plasma enzymes. For cleavable linkers, ensure the cleavage mechanism is specific to the tumor microenvironment (e.g., pH-sensitive, enzyme-sensitive).[1][2]The choice of cleavable vs. non-cleavable linker depends on the desired mechanism of action and the payload's intracellular target.
Formulation Strategies Encapsulating the this compound conjugate in nanoparticles or liposomes can protect it from premature degradation and clearance, thereby extending its circulation time.The formulation should be optimized for stability, drug loading, and release kinetics.

Issue 2: Low Tumor Accumulation and Poor Efficacy

Question: Despite confirming high PSMA expression on my target cells in vitro, I am observing low tumor accumulation and poor therapeutic efficacy in my in vivo models. What could be the reasons?

Answer:

Low tumor accumulation can be a multifactorial issue, stemming from suboptimal conjugate design and physiological barriers.

  • Poor Pharmacokinetics (PK): As discussed in Issue 1, rapid clearance limits the amount of conjugate that can reach the tumor.

  • Suboptimal Linker: The linker might be too short, causing steric hindrance and preventing efficient binding of this compound to PSMA. Conversely, a very long and flexible linker might lead to non-specific interactions.

  • Premature Payload Release: If the linker is unstable in circulation, the cytotoxic payload may be released before the conjugate reaches the tumor, leading to systemic toxicity and reduced efficacy.

  • Inefficient Internalization: While this compound binding to PSMA is the first step, efficient internalization of the conjugate is crucial for the payload to exert its effect, especially for intracellular targets.[3]

Troubleshooting Strategies:

StrategyDescriptionKey Considerations
Optimize Linker Length and Composition Systematically vary the length and hydrophilicity of the spacer between this compound and the payload to find the optimal balance for PSMA binding and overall conjugate properties.[2][4]Hydrophilic linkers can improve solubility and reduce aggregation.
Enhance Linker Stability Employ linkers that are stable in plasma but are efficiently cleaved within the tumor microenvironment or inside the cancer cells.[1]This ensures that the cytotoxic payload is delivered specifically to the target site.
Increase Targeting Moiety Affinity While this compound has a high affinity for PSMA, modifications to the this compound structure or the use of multivalent this compound ligands could potentially increase binding avidity.Multivalency can sometimes lead to faster internalization and altered trafficking.
Biodistribution Studies Conduct detailed biodistribution studies using radiolabeled or fluorescently tagged conjugates to visualize and quantify tumor uptake and accumulation in other organs.[5]This will provide direct evidence of whether the conjugate is reaching the tumor.

Issue 3: Off-Target Toxicity

Question: I am observing significant off-target toxicity in my in vivo studies, even at doses where I don't see maximum efficacy. How can I mitigate this?

Answer:

Off-target toxicity is a major hurdle in the development of potent drug conjugates and is often caused by the premature release of the cytotoxic payload or non-specific uptake of the conjugate.

  • "On-Target, Off-Tumor" Toxicity: PSMA is also expressed at lower levels in some healthy tissues, such as the kidneys, salivary glands, and small intestine.[5] This can lead to the accumulation of the conjugate and subsequent toxicity in these organs.

  • Premature Payload Release: As mentioned earlier, unstable linkers can release the payload into systemic circulation, leading to widespread toxicity.[6][7][8]

  • Non-specific Uptake: The physicochemical properties of the conjugate (e.g., high lipophilicity) can lead to its non-specific uptake by organs like the liver and spleen.

Troubleshooting Strategies:

StrategyDescriptionKey Considerations
Improve Linker Stability This is the most critical factor in reducing off-target toxicity. Utilize highly stable linkers to minimize premature payload release.[1][2]Non-cleavable linkers can offer the highest stability but rely on antibody degradation for payload release, which may not be applicable to small molecule conjugates.
Modify Payload Consider using payloads with a different mechanism of action or lower intrinsic toxicity. Prodrug strategies, where the payload is activated only within the tumor, can also be explored.The payload's properties will significantly influence the overall conjugate's characteristics.
Optimize Dosing Regimen Investigate different dosing schedules (e.g., lower, more frequent doses) to maintain therapeutic concentrations at the tumor while minimizing peak systemic exposure and associated toxicities.This requires careful pharmacokinetic and pharmacodynamic (PK/PD) modeling.
Detailed Toxicity Studies Conduct comprehensive toxicology studies, including histopathology of major organs, to identify the specific sites of off-target toxicity and understand the underlying mechanisms.This information is crucial for rationally designing safer conjugates.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for designing a stable linker for a this compound conjugate?

A1: A good starting point is to consider a hydrophilic, cleavable linker that is sensitive to the tumor microenvironment. For example, a peptide linker that is a substrate for enzymes overexpressed in prostate cancer (e.g., cathepsin B) or a pH-sensitive linker that cleaves in the acidic environment of endosomes or lysosomes.[1] Incorporating a short PEG spacer can also improve solubility and pharmacokinetics.

Q2: How can I assess the in vitro plasma stability of my this compound conjugate before moving to in vivo studies?

A2: You can perform an in vitro plasma stability assay. This involves incubating your this compound conjugate in plasma from different species (e.g., mouse, rat, human) at 37°C over a time course (e.g., 0, 1, 4, 8, 24 hours). At each time point, the amount of intact conjugate and released payload can be quantified by LC-MS/MS. This will give you a good indication of the conjugate's stability in a physiological environment.

Q3: What are the key parameters to measure in a pharmacokinetic (PK) study of a this compound conjugate?

A3: In a PK study, you should aim to measure the plasma concentrations of the intact this compound conjugate, the free payload, and potentially the unconjugated this compound targeting ligand over time after administration. Key PK parameters to determine include:

  • Clearance (CL): The rate at which the conjugate is removed from the body.

  • Volume of distribution (Vd): The extent to which the conjugate distributes into tissues.

  • Half-life (t½): The time it takes for the plasma concentration of the conjugate to decrease by half.[9]

  • Area under the curve (AUC): A measure of the total systemic exposure to the conjugate.

Q4: How does the intracellular trafficking of this compound conjugates impact their efficacy?

A4: Upon binding to PSMA, this compound conjugates are internalized into the cell through endocytosis.[3] The conjugate then traffics through the endo-lysosomal pathway. For the payload to be effective, it must be released from the conjugate and escape the endosome/lysosome to reach its intracellular target. The efficiency of this process can vary and depends on the linker chemistry and the specific payload. Understanding the intracellular fate of your conjugate is crucial for optimizing its therapeutic effect.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of PSMA-targeted small molecule drug conjugates. These values can serve as a benchmark for your own experiments.

Table 1: In Vivo Efficacy of PSMA-Targeted Small Molecule Drug Conjugates

ConjugatePayloadTumor ModelDosing RegimenTumor Growth Inhibition (%)Reference
PSMA-DOC Docetaxel (B913)22Rv1 Xenograft30 mg/kg>80[10]
OncoPSMA-GlyPro-MMAE MMAEHT1080.hPSMA XenograftN/AN/A[1]
P-DTX-EG12-DUPA DocetaxelC4-2 Xenograft3 mg/kg (days 0, 7, 14)Significant vs. non-targeted[4]
This compound-Indenoisoquinoline Indenoisoquinoline22RV1 XenograftN/AComplete cessation of tumor growth[3]

Table 2: Pharmacokinetic Parameters of PSMA-Targeted Small Molecule Radioligands in Mice

RadioligandClearance Half-life (min)Key FindingReference
[177Lu]Lu-PSMA-BP 29.66Shorter half-life than [177Lu]Lu-PSMA-617[11]
[177Lu]Lu-PSMA-4PY 21.27Shorter half-life than [177Lu]Lu-PSMA-617[11]
[177Lu]Lu-PSMA-Q 24.30Shorter half-life than [177Lu]Lu-PSMA-617[11]
[177Lu]Lu-PSMA-617 31.95Reference compound[11]

Table 3: Biodistribution of this compound-NIR Conjugate in LNCaP Tumor-Bearing Mice (%ID/g)

Organ1 hour24 hours48 hours
Tumor ~2.5~4.0~3.5
Kidney ~12.0~8.0~6.0
Liver ~2.0~1.5~1.0
Spleen ~1.0~0.8~0.5
Lungs ~1.5~1.0~0.8
Heart ~0.5~0.3~0.2

Data estimated from graphical representations in the cited reference.[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are tailored for the evaluation of this compound (small molecule) conjugates.

Protocol 1: In Vitro Plasma Stability Assay of this compound Conjugates

Objective: To assess the stability of a this compound conjugate in plasma by monitoring the degradation of the parent conjugate and the formation of the free payload over time.

Methodology:

  • Preparation:

    • Prepare a stock solution of the this compound conjugate in a suitable solvent (e.g., DMSO).

    • Thaw frozen plasma (e.g., human, mouse, rat) at 37°C.

  • Incubation:

    • Spike the this compound conjugate stock solution into the pre-warmed plasma to a final concentration of 1-10 µM. The final DMSO concentration should be kept low (<1%) to avoid protein precipitation.

    • Incubate the plasma samples at 37°C with gentle shaking.

  • Time Points:

    • Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours).

  • Sample Processing:

    • At each time point, precipitate the plasma proteins by adding 3-4 volumes of cold acetonitrile (B52724) containing an internal standard.

    • Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

  • Analysis:

    • Analyze the supernatant by LC-MS/MS to quantify the concentrations of the intact this compound conjugate and the released payload.

  • Data Analysis:

    • Plot the percentage of the remaining intact conjugate against time to determine the half-life (t½) of the conjugate in plasma.

Protocol 2: In Vivo Biodistribution Study of this compound Conjugates

Objective: To determine the tissue distribution and tumor targeting efficiency of a this compound conjugate in a tumor xenograft model.

Methodology:

  • Animal Model:

    • Use immunodeficient mice (e.g., nude or SCID) bearing subcutaneous PSMA-positive prostate cancer xenografts (e.g., LNCaP, 22Rv1).

  • Conjugate Preparation:

    • The this compound conjugate should be labeled with a detectable tag, such as a near-infrared (NIR) fluorophore or a radionuclide (e.g., 177Lu, 68Ga).

  • Administration:

    • Administer a single intravenous (IV) dose of the labeled this compound conjugate to the tumor-bearing mice.

  • In Vivo Imaging (Optional):

    • If using a fluorescent or PET-active label, perform whole-body imaging at various time points (e.g., 1, 4, 24, 48, 72 hours) post-injection to visualize the real-time distribution of the conjugate.[5]

  • Tissue Harvesting:

    • At predetermined time points, euthanize the mice and dissect the tumor and major organs (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle).

  • Quantification:

    • For fluorescently labeled conjugates, measure the fluorescence intensity of each tissue using an imaging system.

    • For radiolabeled conjugates, weigh each tissue and measure the radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.

    • Determine the tumor-to-organ ratios to assess the targeting specificity.

Protocol 3: Pharmacokinetic (PK) Analysis of this compound Conjugates

Objective: To determine the pharmacokinetic profile of a this compound conjugate in vivo.

Methodology:

  • Animal Model:

    • Use healthy rodents (e.g., mice or rats) for initial PK studies.

  • Administration:

    • Administer a single IV bolus dose of the this compound conjugate.

  • Blood Sampling:

    • Collect serial blood samples from the tail vein or another appropriate site at multiple time points (e.g., 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-injection.

    • Process the blood to obtain plasma.

  • Sample Analysis:

    • Extract the this compound conjugate and any relevant metabolites (e.g., free payload) from the plasma samples.

    • Quantify the concentrations using a validated LC-MS/MS method.

  • Data Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental or compartmental analysis of the plasma concentration-time data.

    • Calculate key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and area under the curve (AUC).

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to the development of this compound conjugates.

PSMA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DUPA_conjugate This compound Conjugate PSMA PSMA Receptor DUPA_conjugate->PSMA Binding Endosome Endosome PSMA->Endosome Internalization PI3K_AKT_pathway PI3K/AKT Pathway PSMA->PI3K_AKT_pathway Signaling Activation Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload Lysosome->Payload Linker Cleavage Cellular_Target Cellular Target (e.g., DNA, Microtubules) Payload->Cellular_Target Target Engagement Apoptosis Apoptosis Cellular_Target->Apoptosis

Caption: Intracellular trafficking and signaling of this compound conjugates.

Experimental_Workflow cluster_design Conjugate Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Optimization Design This compound-Linker-Payload Design Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Binding_Assay PSMA Binding Assay Purification->Binding_Assay Cytotoxicity In Vitro Cytotoxicity Assay Purification->Cytotoxicity Plasma_Stability Plasma Stability Assay Purification->Plasma_Stability Biodistribution Biodistribution Study Binding_Assay->Biodistribution Efficacy_Study Efficacy Study (Tumor Model) Cytotoxicity->Efficacy_Study PK_Study Pharmacokinetic (PK) Study Plasma_Stability->PK_Study PK_Study->Efficacy_Study Biodistribution->Efficacy_Study Toxicity_Study Toxicity Study Efficacy_Study->Toxicity_Study Data_Analysis Data Analysis Toxicity_Study->Data_Analysis Optimization Lead Optimization Data_Analysis->Optimization Optimization->Design Iterative Improvement

Caption: Preclinical development workflow for this compound conjugates.

Troubleshooting_Logic Start In Vivo Experiment Problem Poor In Vivo Stability/ Efficacy Observed? Start->Problem Rapid_Clearance Rapid Clearance? Problem->Rapid_Clearance Yes End Optimized Conjugate Problem->End No Low_Tumor_Uptake Low Tumor Uptake? Rapid_Clearance->Low_Tumor_Uptake No Sol_Clearance Solutions: - PEGylation - Albumin Binding - Linker Optimization - Formulation Rapid_Clearance->Sol_Clearance Yes High_Toxicity High Off-Target Toxicity? Low_Tumor_Uptake->High_Toxicity No Sol_Uptake Solutions: - Optimize Linker - Enhance Linker Stability - Biodistribution Studies Low_Tumor_Uptake->Sol_Uptake Yes Sol_Toxicity Solutions: - Improve Linker Stability - Modify Payload - Optimize Dosing High_Toxicity->Sol_Toxicity Yes High_Toxicity->End No Sol_Clearance->Start Re-evaluate Sol_Uptake->Start Re-evaluate Sol_Toxicity->Start Re-evaluate

Caption: Troubleshooting logic for improving this compound conjugate stability.

References

Common pitfalls in DUPA radiolabeling and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DUPA radiolabeling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in radiolabeling?

A1: this compound (Glu-urea-Lys) is a small molecule inhibitor that targets Prostate-Specific Membrane Antigen (PSMA). PSMA is a protein that is highly expressed on the surface of prostate cancer cells.[1] This high expression makes it an excellent target for both diagnostic imaging and targeted radiotherapy of prostate cancer. By radiolabeling this compound with isotopes like Gallium-68 (⁶⁸Ga) for PET imaging or Lutetium-177 (¹⁷⁷Lu) for therapy, we can specifically deliver radiation to tumor sites.[2]

Q2: What are the most common radionuclides used for this compound radiolabeling?

A2: The most commonly used radionuclides for this compound-based PSMA inhibitors are Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging and Lutetium-177 (¹⁷⁷Lu) for targeted radionuclide therapy.[2] Other radionuclides like Yttrium-90 (⁹⁰Y) have also been investigated for therapeutic applications.[3]

Q3: What is a typical radiochemical yield (RCY) for this compound radiolabeling?

A3: With optimized protocols, radiochemical yields for this compound radiolabeling are typically high, often exceeding 95%.[3][4][5] However, the yield is highly dependent on various factors, including the purity of the precursor, pH of the reaction mixture, temperature, and incubation time.

Q4: How are radiolabeled this compound compounds purified?

A4: Due to the high radiochemical yields often achieved, further purification of the radiolabeled this compound product may not always be necessary.[3][4] When purification is required to remove unreacted radionuclide and other impurities, solid-phase extraction (SPE) using cartridges like C18 is a common method.[6]

Q5: What are the critical quality control tests for radiolabeled this compound?

A5: Critical quality control tests include determining the radiochemical purity (RCP) to ensure that the radioactivity is bound to the this compound molecule.[7][8] This is typically assessed using radio-Thin Layer Chromatography (radio-TLC) or High-Performance Liquid Chromatography (radio-HPLC).[3][9] Other important tests include checking the pH of the final product and ensuring sterility and apyrogenicity for clinical applications.[10]

Troubleshooting Guides

Issue 1: Low Radiolabeling Yield

Low radiochemical yield is a frequent challenge in this compound radiolabeling. The following guide provides a systematic approach to identify and resolve the root cause.

Potential Cause Recommended Action
Suboptimal pH The optimal pH for radiolabeling is crucial. For ⁶⁸Ga-DUPA labeling, a pH around 7.4 is often used, while for ¹⁷⁷Lu-DUPA, a pH of approximately 5.5 is common.[3][11] Use a calibrated pH meter to verify the pH of your reaction buffer before adding the radionuclide. Adjust as necessary with high-purity acid or base.
Incorrect Temperature or Incubation Time While some this compound labeling protocols work at room temperature, others require heating to achieve optimal yields.[3][5][12] For instance, ¹⁷⁷Lu labeling often involves heating at 95-100°C for up to 30 minutes.[12] Ensure your heating block is calibrated and that the incubation time is sufficient.
Metal Ion Contamination Trace metal impurities (e.g., Fe³⁺, Zn²⁺, Cu²⁺) in reagents, buffers, or from labware can compete with the desired radionuclide for the chelator on the this compound molecule, significantly reducing the labeling efficiency.[5] Use metal-free reagents and high-purity water. All labware should be acid-washed and thoroughly rinsed. Consider using a chelating resin to pre-purify buffers.
Low Precursor Concentration An insufficient amount of the this compound precursor can lead to incomplete labeling.[10][13] Ensure the correct concentration of the this compound-chelator conjugate is used as specified in the protocol. It may be necessary to optimize the precursor-to-radionuclide ratio for your specific conditions.
Poor Precursor Quality Degradation of the this compound precursor can lead to poor labeling efficiency. Store the precursor according to the manufacturer's instructions, typically frozen and protected from light.[13]
Issues with Radionuclide Eluate For generator-produced radionuclides like ⁶⁸Ga, the quality of the eluate is critical. Breakthrough of the parent isotope (e.g., ⁶⁸Ge) or the presence of metallic impurities from the generator can inhibit the reaction.[6] Always perform quality control on the generator eluate.
Issue 2: Impurities in the Final Product

The presence of radiochemical impurities can compromise the quality of the imaging or the therapeutic efficacy and lead to unnecessary radiation dose to non-target tissues.

Potential Cause Recommended Action
Free Radionuclide This indicates an incomplete labeling reaction. Refer to the "Low Radiolabeling Yield" troubleshooting guide to optimize your reaction conditions. If the issue persists, purification using a C18 cartridge may be necessary.[6]
Colloidal Radionuclide Formation of colloids (e.g., ⁶⁸Ga-colloid) can occur at suboptimal pH. Ensure the pH of the reaction mixture is within the recommended range for your specific protocol.
Radiolysis High levels of radioactivity can lead to the degradation of the radiolabeled this compound molecule, a process known as radiolysis.[7] The addition of radical scavengers or antioxidants, such as ethanol (B145695) or ascorbic acid, to the formulation can help to minimize radiolysis.[7]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound radiolabeling under various conditions.

Table 1: Effect of Precursor Amount and Reaction Time on ⁶⁸Ga-CHX-A''-DTPA-DUPA-Pep Radiolabeling Yield (%) at Room Temperature [3][11]

Peptide Amount (nmol)1 min5 min10 min30 min60 min
0.7<1025457585
7.2306080>95>95
185085>95>95>95
3680>95>95>95>95
72>95>95>95>95>95

Table 2: Effect of Precursor Amount and Reaction Time on ¹⁷⁷Lu-CHX-A''-DTPA-DUPA-Pep Radiolabeling Yield (%) at Room Temperature [3][11]

Peptide Amount (nmol)5 min10 min30 min
7.2>95>95>99
18>95>99>99
36>99>99>99
72>99>99>99

Experimental Protocols

Protocol 1: Manual Radiolabeling of this compound-Pep with ⁶⁸Ga

This protocol is a general guideline and may require optimization for specific this compound-chelator conjugates and ⁶⁸Ga generators.

  • Preparation:

    • Allow the vial containing the this compound-Pep precursor to warm to room temperature.

    • Reconstitute the precursor with high-purity water to the desired concentration.

    • Prepare a reaction buffer (e.g., 0.25 M HEPES buffer, pH 7.4).[11]

  • ⁶⁸Ga Elution:

    • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.

    • Perform quality control on the eluate to check for ⁶⁸Ge breakthrough and metal impurities.

  • Radiolabeling Reaction:

    • In a sterile reaction vial, add the required volume of the this compound-Pep precursor solution.

    • Add the reaction buffer to the vial.

    • Add the ⁶⁸Ga eluate to the reaction vial. The final pH of the reaction mixture should be approximately 7.4.[11]

    • Incubate the reaction mixture at room temperature for the optimized time (e.g., 10-30 minutes).[3]

  • Quality Control:

    • Determine the radiochemical purity of the [⁶⁸Ga]Ga-DUPA-Pep using radio-TLC or radio-HPLC.[3]

    • If required, measure the pH of the final product.

  • Purification (if necessary):

    • If the radiochemical purity is below the required specification (>95%), purify the product using a C18 solid-phase extraction cartridge.

Protocol 2: Manual Radiolabeling of this compound-Pep with ¹⁷⁷Lu

This protocol is a general guideline and may require optimization.

  • Preparation:

    • Thaw the this compound-Pep precursor vial to room temperature.

    • Reconstitute the precursor with high-purity water.

    • Prepare a reaction buffer (e.g., 0.5 M NH₄OAc buffer, pH 5.5).[3]

  • Radiolabeling Reaction:

    • In a sterile, shielded reaction vial, combine the this compound-Pep precursor and the reaction buffer.

    • Add the [¹⁷⁷Lu]LuCl₃ solution to the vial.

    • Incubate the reaction mixture at 95-100°C for 15-30 minutes.[12]

    • Allow the vial to cool to room temperature.

  • Quality Control:

    • Assess the radiochemical purity of the [¹⁷⁷Lu]Lu-DUPA-Pep using radio-TLC or radio-HPLC.[9]

    • Measure the pH of the final solution.

  • Formulation:

    • For clinical use, the final product may be formulated with a stabilizer, such as ascorbic acid, to prevent radiolysis and diluted with sterile saline.[7]

Visualizations

DUPA_Radiolabeling_Workflow General this compound Radiolabeling Workflow cluster_prep Preparation cluster_reaction Radiolabeling cluster_qc Quality Control cluster_final Final Product precursor This compound Precursor reaction_vial Reaction Vial (pH & Temperature Control) precursor->reaction_vial buffer Reaction Buffer buffer->reaction_vial radionuclide Radionuclide (e.g., 68Ga, 177Lu) radionuclide->reaction_vial qc_check Radiochemical Purity (TLC/HPLC) reaction_vial->qc_check purification Purification (if needed) qc_check->purification < 95% Purity final_product Radiolabeled this compound qc_check->final_product > 95% Purity purification->final_product

A simplified workflow for this compound radiolabeling.

PSMA_Signaling_Pathway Simplified PSMA Signaling Pathway in Prostate Cancer cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus PSMA PSMA Glutamate (B1630785) Glutamate PSMA->Glutamate Cleavage of Substrate mGluR1 mGluR1 PI3K PI3K mGluR1->PI3K Activates Glutamate->mGluR1 Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes

PSMA-mediated activation of the PI3K-AKT signaling pathway.

Troubleshooting_Logic Troubleshooting Logic for Low Radiolabeling Yield start Low Radiolabeling Yield check_ph Check pH of Reaction Mixture start->check_ph check_temp Verify Temperature & Incubation Time check_ph->check_temp pH OK solution Optimized Yield check_ph->solution pH incorrect -> Adjust check_metal Assess for Metal Ion Contamination check_temp->check_metal Temp/Time OK check_temp->solution Temp/Time incorrect -> Adjust check_precursor Evaluate Precursor Concentration & Quality check_metal->check_precursor No Contamination check_metal->solution Contamination present -> Use metal-free reagents check_radionuclide Check Radionuclide Eluate Quality check_precursor->check_radionuclide Precursor OK check_precursor->solution Precursor issue -> Use fresh/optimized amount check_radionuclide->solution Eluate OK check_radionuclide->solution Eluate issue -> Check generator

A logical approach to troubleshooting low this compound radiolabeling yields.

References

Technical Support Center: Optimizing Dosage and Administration of DUPA-Targeted Drugs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the dosage and administration of DUPA (2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid)-targeted drugs. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful experimental outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the experimental use of this compound-targeted drugs, which primarily target the Prostate-Specific Membrane Antigen (PSMA).

Q1: What is the mechanism of action of this compound-targeted drugs?

A1: this compound-targeted drugs function by selectively binding to Prostate-Specific Membrane Antigen (PSMA), a transmembrane protein that is highly overexpressed on the surface of most prostate cancer cells.[1] Once bound, the this compound-conjugated payload, which can be a cytotoxic agent, a radionuclide, or an imaging agent, is internalized by the cancer cell.[1][2] This targeted delivery mechanism aims to concentrate the therapeutic or diagnostic agent at the tumor site, thereby maximizing its efficacy while minimizing systemic toxicity to healthy tissues.[1]

Q2: How does PSMA expression influence the efficacy of this compound-targeted therapies?

A2: The level of PSMA expression on tumor cells is a critical determinant of the efficacy of this compound-targeted therapies. Higher PSMA expression generally leads to increased uptake of the drug conjugate, resulting in a greater therapeutic or imaging signal.[3] In preclinical models, tumor growth retardation has been shown to be most pronounced in tumors with the highest PSMA expression.[3] Conversely, low or heterogeneous PSMA expression within a tumor can be a mechanism of resistance to these therapies.[3]

Q3: What are the key signaling pathways modulated by PSMA that could be relevant to my research?

A3: PSMA expression has been shown to modulate critical signaling pathways involved in cancer cell survival and proliferation. Notably, PSMA can redirect signaling from the MAPK/ERK pathway to the pro-survival PI3K/Akt pathway.[4][5][6][7][8][9] This is thought to occur through PSMA's interaction with the scaffolding protein RACK1, which disrupts the formation of a complex that would normally activate the MAPK pathway, leading to the activation of the PI3K/Akt pathway instead.[4][7][8] Understanding this signaling switch can be crucial for designing combination therapies or interpreting experimental outcomes.

II. Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis, characterization, and application of this compound-targeted drugs.

In Vitro & Synthesis Issues

Q1: My this compound-drug conjugate synthesis is resulting in a low yield. What are the common causes and how can I troubleshoot this?

A1: Low yield in bioconjugation reactions is a frequent issue. Here's a systematic approach to troubleshooting:

  • Reagent Quality and Storage: Ensure that all reagents, particularly moisture-sensitive crosslinkers like NHS esters, are of high purity and have been stored correctly (e.g., at -20°C in a desiccated environment).[10] Allow reagents to reach room temperature before opening to prevent condensation.[10]

  • Interfering Substances: Buffers containing primary amines (e.g., Tris, glycine) or other nucleophiles can compete with the desired conjugation reaction.[10] It is advisable to perform a buffer exchange into a non-interfering buffer (e.g., PBS) using methods like dialysis or gel filtration before starting the conjugation.[10]

  • Suboptimal Reaction Conditions:

    • pH: The pH of the reaction mixture is critical. For amine-reactive chemistries (e.g., NHS esters), a pH of 7.2-8.5 is generally optimal. For thiol-reactive chemistries (e.g., maleimides), a pH of 6.5-7.5 is recommended.

    • Molar Ratio: An insufficient molar excess of the linker-payload to the this compound-containing molecule can lead to incomplete conjugation.[11] A typical starting point is a 10- to 20-fold molar excess of the linker-payload.[10]

    • Reaction Time and Temperature: Incubation times and temperatures may need to be optimized. Reactions are often performed at room temperature for 1-2 hours or at 4°C overnight.[10]

  • Purification Strategy: The purification method (e.g., size exclusion chromatography, dialysis) might lead to loss of the final product.[10] Evaluate your purification steps to ensure they are appropriate for your conjugate and are not contributing to yield loss.

Q2: I'm observing aggregation of my this compound-drug conjugate. What could be the cause and how can I prevent it?

A2: Aggregation is a common problem with antibody-drug conjugates and can also occur with smaller this compound-drug conjugates, especially those with hydrophobic payloads.

  • Payload Hydrophobicity: Highly hydrophobic payloads can increase the propensity for aggregation. Consider using more hydrophilic linkers or modifying the payload to increase its solubility.

  • Conjugation Process Stress: The chemical conditions during conjugation, such as pH and the use of organic co-solvents, can induce conformational changes that lead to aggregation.[11]

  • High Drug-to-Antibody Ratio (DAR) or Drug Loading: A higher number of conjugated drug molecules can increase hydrophobicity and the likelihood of aggregation. Optimizing the DAR is crucial.

  • Storage and Handling: Improper storage conditions, such as repeated freeze-thaw cycles or exposure to high temperatures, can induce aggregation. Store the conjugate in a validated, stable buffer formulation and avoid harsh handling.

In Vivo & Imaging Issues

Q1: The in vivo efficacy of my this compound-targeted therapy is lower than expected. What are the potential reasons?

A1: Several factors can contribute to poor in vivo efficacy:

  • Low Tumor Uptake:

    • PSMA Expression Levels: Confirm the PSMA expression levels in your tumor model. Low or heterogeneous expression will result in reduced drug accumulation.[3]

    • Conjugate Stability: The linker connecting the this compound targeting moiety to the payload may be unstable in circulation, leading to premature drug release before it reaches the tumor. Assess the in vivo stability of your conjugate.

    • Pharmacokinetics: The pharmacokinetic properties of the conjugate may not be optimal, leading to rapid clearance from circulation and insufficient time to accumulate in the tumor.

  • Drug Resistance: The tumor cells may have intrinsic or acquired resistance to the cytotoxic payload.

  • Suboptimal Dosing and Schedule: The administered dose may be too low, or the dosing schedule may not be frequent enough to maintain a therapeutic concentration in the tumor. Dose-escalation and schedule optimization studies are recommended.

Q2: I am experiencing high background signal in my PSMA-targeted PET imaging studies. How can I reduce this?

A2: High background can obscure the specific tumor signal and complicate image interpretation.

  • Non-specific Binding: The radiolabeled conjugate may exhibit non-specific binding to other tissues. This can sometimes be mitigated by modifying the linker or the radiolabeling chemistry.

  • Physiological Uptake: PSMA is also expressed in some normal tissues, such as the kidneys, salivary glands, and small intestine, which will show physiological uptake.[12] It's important to be aware of the normal biodistribution of your imaging agent.

  • Imaging Time Point: The time between injection and imaging is crucial. An optimal imaging window allows for clearance of the agent from non-target tissues while retaining a strong signal in the tumor. This needs to be determined empirically for each new agent.

  • Radiochemical Purity: Ensure that the radiolabeled conjugate has high radiochemical purity and that there is minimal free radionuclide, which can contribute to background signal.

III. Data Presentation: Comparative Dosimetry of PSMA-Targeted Radioligands

The following tables summarize dosimetry data for commonly used PSMA-targeted radioligands from clinical studies. Dosimetry is crucial for estimating the absorbed radiation dose to tumors and normal organs, which helps in optimizing therapeutic efficacy and minimizing toxicity.

Table 1: Comparative Absorbed Doses of ¹⁷⁷Lu-PSMA-617 and ¹⁷⁷Lu-PSMA-I&T in Patients with Metastatic Castration-Resistant Prostate Cancer [13][14]

Organ/Tissue¹⁷⁷Lu-PSMA-617 (Gy/GBq)¹⁷⁷Lu-PSMA-I&T (Gy/GBq)
Kidneys0.80.9
Parotid Glands0.50.5
Lacrimal Glands5.13.7
Bone Marrow0.040.03
Liver0.10.06
Tumor Lesions2.944.19

Table 2: Relative Efficacy of ²²⁵Ac-PSMA-617 vs. ¹⁷⁷Lu-PSMA-617 Based on Subcellular Dosimetry [15][16][17]

Tumor SizeEquivalent Dose per Decay (²²⁵Ac vs. ¹⁷⁷Lu)Relative Efficacy per Administered Activity (²²⁵Ac vs. ¹⁷⁷Lu)
Single Cell~2,320-fold higher~3,480-fold higher
100 µm-radius micrometastasis~2,900-fold higher~4,350-fold higher
Macroscopic Tumor~823-fold higher~1,230-fold higher

IV. Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound-targeted drugs.

Protocol 1: In Vitro Cytotoxicity Assay for this compound-Drug Conjugates

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a this compound-drug conjugate in PSMA-positive and PSMA-negative cancer cell lines.

Materials:

  • PSMA-positive cell line (e.g., LNCaP, C4-2)

  • PSMA-negative cell line (e.g., PC-3)

  • Complete cell culture medium

  • This compound-drug conjugate

  • Free cytotoxic drug (as a positive control)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of the this compound-drug conjugate and the free drug in complete medium. A typical concentration range would span from picomolar to micromolar.

    • Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include wells with medium only as a negative control.

    • Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.

  • Cell Viability Measurement:

    • Allow the plate to equilibrate to room temperature for 30 minutes.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (e.g., 10 minutes for CellTiter-Glo®).

    • Measure the luminescence or absorbance using a plate reader.

  • Data Analysis:

    • Normalize the data to the negative control wells (100% viability).

    • Plot the cell viability against the logarithm of the drug concentration.

    • Determine the IC₅₀ value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).

Protocol 2: In Vivo Efficacy Study of this compound-Targeted Radioligand Therapy in a Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of a this compound-targeted radioligand therapy in a mouse model of prostate cancer.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • PSMA-positive human prostate cancer cells (e.g., LNCaP)

  • Matrigel

  • This compound-targeted radioligand (e.g., ¹⁷⁷Lu-PSMA-617)

  • Calipers

  • Animal anesthesia

  • SPECT/CT or PET/CT scanner (optional, for imaging)

Procedure:

  • Tumor Implantation:

    • Resuspend the cancer cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-5 x 10⁶ cells per 100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor growth.

    • Measure the tumor volume using calipers (Volume = 0.5 x Length x Width²).

    • Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Administer the this compound-targeted radioligand therapy intravenously via the tail vein at the desired dose. The control group should receive a vehicle injection.

    • The dosing schedule will depend on the specific radioligand and experimental design (e.g., single dose or multiple doses).

  • Efficacy Assessment:

    • Continue to monitor tumor growth in all groups 2-3 times per week.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • The primary endpoint is typically tumor growth inhibition or regression. Other endpoints can include survival.

  • Imaging (Optional):

    • At selected time points, mice can be imaged using SPECT/CT or PET/CT to visualize the biodistribution of the radioligand and assess tumor uptake.

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Perform statistical analysis to compare the tumor growth between the treatment and control groups.

V. Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by PSMA.

PSMA_Signaling_Pathway cluster_0 PSMA-Mediated PI3K/Akt Pathway Activation cluster_1 Canonical MAPK/ERK Pathway (Inhibited by PSMA) PSMA PSMA RACK1 RACK1 PSMA->RACK1 interacts with RACK1_2 RACK1 PSMA->RACK1_2 disrupts complex formation PI3K PI3K RACK1->PI3K disrupted interaction with β1 Integrin/IGF-1R IGF1R IGF-1R beta1_integrin β1 Integrin Akt Akt PI3K->Akt activates Proliferation_Survival Cell Proliferation & Survival Akt->Proliferation_Survival promotes IGF1R_2 IGF-1R beta1_integrin_2 β1 Integrin MAPK MAPK/ERK Pathway RACK1_2->MAPK activates Proliferation_Growth Cell Proliferation & Growth MAPK->Proliferation_Growth promotes

Caption: PSMA redirects signaling from MAPK/ERK to the pro-survival PI3K/Akt pathway.

Experimental Workflows

The following diagram illustrates a typical experimental workflow for evaluating a this compound-targeted drug.

DUPA_Drug_Workflow cluster_0 Preclinical Evaluation cluster_1 Clinical Development Synthesis This compound-Drug Conjugate Synthesis & Purification InVitro In Vitro Characterization (Binding, Cytotoxicity) Synthesis->InVitro InVivo_PK In Vivo Pharmacokinetics & Biodistribution InVitro->InVivo_PK InVivo_Efficacy In Vivo Efficacy Studies (Xenograft Models) InVivo_PK->InVivo_Efficacy Tox Toxicology Assessment InVivo_Efficacy->Tox Phase1 Phase I Clinical Trial (Safety & Dosimetry) Tox->Phase1 IND Submission Phase2 Phase II Clinical Trial (Efficacy) Phase1->Phase2 Phase3 Phase III Clinical Trial (Pivotal Study) Phase2->Phase3

Caption: A typical workflow for the development of this compound-targeted drugs.

References

Technical Support Center: Troubleshooting DUPA Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results in DUPA (2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid) cell-based assays. This compound is a highly specific ligand for Prostate-Specific Membrane Antigen (PSMA), a transmembrane protein overexpressed in prostate cancer cells. This compound is frequently conjugated to fluorescent dyes, radioisotopes, or cytotoxic drugs to facilitate imaging, diagnosis, and targeted therapy of PSMA-expressing cancers.

This guide provides troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Frequently Asked questions (FAQs) & Troubleshooting Guides

This section is divided into three main categories of this compound cell-based assays: Binding Assays, Internalization Assays, and Cytotoxicity Assays.

This compound Binding Assays

These assays are designed to measure the binding affinity of this compound or this compound-conjugates to PSMA on the cell surface.

Q1: I am observing a weak or no signal in my this compound binding assay. What are the possible causes and solutions?

A weak or absent signal suggests that the this compound-conjugate is not binding effectively to the PSMA on the cell surface.

Possible Cause Troubleshooting Steps
Low PSMA expression on cells - Confirm PSMA expression levels in your cell line using a validated positive control cell line (e.g., LNCaP, 22Rv1) and a negative control cell line (e.g., PC-3). - Ensure cells are in a logarithmic growth phase, as PSMA expression can vary with cell confluency and passage number.
Inactive this compound-conjugate - Verify the integrity and activity of your this compound-conjugate. If it has been stored for a long time, consider synthesizing or purchasing a new batch. - Ensure proper storage conditions (e.g., temperature, light protection) to prevent degradation.
Suboptimal assay conditions - Optimize the incubation time and temperature. A common starting point is 1 hour at 4°C to minimize internalization. - Ensure the binding buffer composition is appropriate and does not interfere with the interaction.
Insufficient this compound-conjugate concentration - Perform a concentration titration of the this compound-conjugate to determine the optimal concentration for binding.

Q2: My this compound binding assay shows high background signal. How can I reduce it?

High background can mask the specific binding signal and lead to inaccurate results.

Possible Cause Troubleshooting Steps
Non-specific binding of the this compound-conjugate - Increase the number and duration of wash steps after incubation with the this compound-conjugate to remove unbound molecules. - Include a blocking step using a suitable blocking agent (e.g., BSA or serum from the same species as the secondary antibody if used) before adding the this compound-conjugate. - Add a small amount of a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer to reduce non-specific interactions.
Autofluorescence of cells or plates - If using a fluorescently labeled this compound, check for cellular autofluorescence by including an unstained cell control. - Use black-walled, clear-bottom plates for fluorescence-based assays to minimize background from the plate.[1]
High concentration of this compound-conjugate - Titrate the this compound-conjugate to find the lowest concentration that still provides a robust specific signal.
This compound Internalization Assays

These assays measure the uptake of this compound-conjugates into PSMA-expressing cells, a crucial step for the efficacy of this compound-drug conjugates.

Q3: I am not observing any internalization of my fluorescently labeled this compound conjugate (e.g., this compound-FITC). What could be wrong?

Lack of internalization indicates a disruption in the endocytic pathway.

Possible Cause Troubleshooting Steps
Inhibition of endocytosis - Ensure the incubation temperature is optimal for internalization (typically 37°C). At 4°C, endocytosis is significantly inhibited. - Verify that the assay medium does not contain any inhibitors of clathrin-mediated endocytosis, the primary pathway for PSMA internalization.[2]
PSMA is not being recycled to the cell surface - Some experimental conditions can affect the recycling of PSMA to the cell membrane after internalization. Ensure that the cells are healthy and not stressed.
The fluorescent signal is being quenched - The acidic environment of endosomes and lysosomes can quench the fluorescence of some dyes. Use pH-insensitive fluorophores or pH-sensitive dyes designed to fluoresce in acidic environments.
Imaging issues - Ensure the focal plane of the microscope is correctly set to visualize the intracellular space. - Optimize image acquisition settings (e.g., exposure time, gain) to detect the internalized signal.

Q4: The internalization signal is very weak and difficult to quantify. How can I improve it?

A weak signal can make it challenging to obtain reliable quantitative data.

Possible Cause Troubleshooting Steps
Low concentration of this compound-conjugate - Increase the concentration of the this compound-conjugate to enhance the signal from internalized molecules.
Short incubation time - Increase the incubation time to allow for more substantial accumulation of the conjugate inside the cells. A time-course experiment can help determine the optimal duration.
Low PSMA expression - Use a cell line with higher PSMA expression if possible.
Inefficient detection method - For quantitative analysis, flow cytometry is often more sensitive than fluorescence microscopy.
This compound Cytotoxicity Assays

These assays evaluate the cell-killing ability of this compound conjugated to cytotoxic drugs.

Q5: My this compound-drug conjugate is not showing the expected cytotoxicity in PSMA-positive cells. What are the potential reasons?

Lack of cytotoxicity suggests a failure in one or more steps of the drug delivery and action mechanism.

Possible Cause Troubleshooting Steps
Inefficient drug release - If the linker between this compound and the drug is designed to be cleaved intracellularly, ensure that the cellular environment is conducive to this cleavage (e.g., presence of specific enzymes, acidic pH). - Consider the stability of the linker. If it's too stable, the drug may not be released effectively.
Drug resistance of the cell line - The target cells may have intrinsic or acquired resistance to the cytotoxic drug being used. Include a positive control with the free drug to assess the cell's sensitivity.
Insufficient incubation time - The cytotoxic effect may take time to manifest. Extend the incubation period after treatment (e.g., 48-72 hours) and perform a time-course experiment.
Low level of internalization - Verify the internalization of the this compound-drug conjugate using a fluorescently labeled version or by measuring the intracellular drug concentration.

Q6: I am observing significant cytotoxicity in my PSMA-negative control cells. What does this indicate?

Cytotoxicity in PSMA-negative cells suggests non-specific uptake or off-target effects of the this compound-drug conjugate.

Possible Cause Troubleshooting Steps
Non-specific uptake of the conjugate - This could be due to the physicochemical properties of the conjugate (e.g., high lipophilicity). - Evaluate the uptake of the conjugate in PSMA-negative cells to confirm non-specific internalization.
Off-target effects of the drug - The cytotoxic drug itself may have off-target effects that are independent of PSMA-mediated delivery.
High concentration of the this compound-drug conjugate - At high concentrations, the drug may enter the cells through passive diffusion, bypassing the need for PSMA-mediated endocytosis. Perform a dose-response study to determine the concentration range where PSMA-specific killing is observed.
Contamination - Ensure that the this compound-drug conjugate preparation is pure and free of any unconjugated, highly toxic drug.

Q7: The dose-response curve for my this compound-drug conjugate is not sigmoidal as expected. How should I interpret this?

An unusual dose-response curve can indicate complex biological responses or experimental artifacts.

Possible Cause Interpretation and Next Steps
Biphasic or U-shaped curve - This could indicate that at high concentrations, the drug conjugate is causing other cellular effects that interfere with the cytotoxicity measurement (e.g., cell cycle arrest without immediate cell death). - Consider using multiple assay endpoints to get a more complete picture of the cellular response (e.g., apoptosis vs. necrosis assays).
Shallow slope - A shallow slope suggests a narrow therapeutic window or that the mechanism of action is not a simple dose-dependent killing. - Investigate the mechanism of cell death at different concentrations.
High variability in replicates - This could be due to inconsistent cell seeding, pipetting errors, or "edge effects" in the microplate.[3] Ensure proper mixing of cells and reagents and consider not using the outer wells of the plate.[3]

Experimental Protocols

Below are generalized methodologies for key this compound cell-based assays. These protocols should be optimized for your specific cell lines and experimental conditions.

This compound-FITC Binding Assay (Flow Cytometry)

This protocol describes a method to assess the binding of a fluorescently labeled this compound conjugate to PSMA-positive cells.

  • Cell Preparation:

    • Culture PSMA-positive (e.g., LNCaP) and PSMA-negative (e.g., PC-3) cells to 70-80% confluency.

    • Harvest cells using a non-enzymatic cell dissociation solution to preserve cell surface proteins.

    • Wash the cells with ice-cold PBS containing 1% BSA (binding buffer) and resuspend to a concentration of 1 x 10^6 cells/mL.

  • Binding Reaction:

    • Aliquot 100 µL of the cell suspension into flow cytometry tubes.

    • Add varying concentrations of this compound-FITC (e.g., 0.1 nM to 1 µM) to the cells.

    • For a competition control, add a 100-fold molar excess of unlabeled this compound to a set of tubes before adding this compound-FITC.

    • Incubate the tubes on ice or at 4°C for 1 hour, protected from light.

  • Washing:

    • Add 1 mL of ice-cold binding buffer to each tube and centrifuge at 300 x g for 5 minutes at 4°C.

    • Discard the supernatant and repeat the wash step twice.

  • Flow Cytometry Analysis:

    • Resuspend the cell pellet in 500 µL of ice-cold binding buffer.

    • Analyze the samples on a flow cytometer, exciting at 488 nm and measuring emission at ~520 nm.

    • Record the mean fluorescence intensity (MFI) for each sample.

This compound-FITC Internalization Assay (Confocal Microscopy)

This protocol allows for the visualization of this compound-conjugate internalization.

  • Cell Seeding:

    • Seed PSMA-positive cells onto glass-bottom dishes or chamber slides and allow them to adhere and grow for 24-48 hours.

  • Internalization:

    • Wash the cells with pre-warmed serum-free medium.

    • Add this compound-FITC at a predetermined optimal concentration to the cells.

    • Incubate the cells at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes). For a negative control, incubate a set of cells at 4°C.

  • Washing and Staining:

    • At each time point, wash the cells three times with ice-cold PBS to remove unbound this compound-FITC.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells with PBS.

    • Counterstain the nuclei with DAPI.

  • Imaging:

    • Image the cells using a confocal microscope. Acquire z-stacks to confirm the intracellular localization of the FITC signal.

This compound-Paclitaxel Cytotoxicity Assay (MTT Assay)

This protocol measures the cytotoxic effect of a this compound-drug conjugate.[4][5]

  • Cell Seeding:

    • Seed PSMA-positive and PSMA-negative cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[4]

  • Compound Treatment:

    • Prepare serial dilutions of this compound-paclitaxel, free paclitaxel, and a vehicle control (e.g., DMSO) in complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Incubate the plate for 48-72 hours at 37°C.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

This compound-PSMA Signaling and Internalization Pathway

DUPA_PSMA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DUPA_conjugate This compound-Conjugate PSMA PSMA Receptor DUPA_conjugate->PSMA Binding Clathrin_pit Clathrin-coated Pit PSMA->Clathrin_pit Internalization Endosome Early Endosome Clathrin_pit->Endosome Lysosome Lysosome Endosome->Lysosome Trafficking Recycling Recycling Endosome Endosome->Recycling Drug_release Drug Release Lysosome->Drug_release Recycling->PSMA Recycling Cell_death Apoptosis Drug_release->Cell_death

Caption: this compound-conjugate binds to PSMA, leading to internalization and drug release.

Experimental Workflow for this compound-Drug Conjugate Screening

DUPA_Screening_Workflow Start Start: this compound-Drug Conjugate Library Cell_culture Cell Culture (PSMA+ and PSMA- cells) Start->Cell_culture Binding_assay Binding Assay (Determine Affinity) Cell_culture->Binding_assay Internalization_assay Internalization Assay (Confirm Uptake) Binding_assay->Internalization_assay Cytotoxicity_assay Cytotoxicity Assay (Measure IC50) Internalization_assay->Cytotoxicity_assay Data_analysis Data Analysis (Dose-Response Curves) Cytotoxicity_assay->Data_analysis Hit_selection Hit Candidate Selection Data_analysis->Hit_selection

Caption: A typical workflow for screening this compound-drug conjugates in cell-based assays.

Troubleshooting Logic for Weak Signal in a this compound Binding Assay

Troubleshooting_Weak_Signal Start Weak or No Signal Check_PSMA Check PSMA Expression (Positive/Negative Controls) Start->Check_PSMA Check_conjugate Check this compound-Conjugate Activity (Fresh vs. Old) Check_PSMA->Check_conjugate Expression OK Optimize_conditions Optimize Assay Conditions (Time, Temp, Buffer) Check_conjugate->Optimize_conditions Activity OK Titrate_conjugate Titrate this compound-Conjugate (Concentration) Optimize_conditions->Titrate_conjugate Conditions Optimized Result_OK Signal Improved Titrate_conjugate->Result_OK Concentration Optimized

Caption: A decision tree for troubleshooting a weak signal in this compound binding assays.

References

Strategies to enhance the cellular uptake of DUPA conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with D-amino acid-based urea (B33335) (DUPA) conjugates. Our goal is to help you enhance cellular uptake and achieve reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of cellular uptake for this compound conjugates?

A1: The primary mechanism for the cellular uptake of this compound conjugates is through Prostate-Specific Membrane Antigen (PSMA)-mediated endocytosis.[1][2][3] this compound acts as a ligand that specifically binds to PSMA, which is a cell-surface receptor highly overexpressed on most prostate cancer cells.[2][3] Upon binding, the PSMA-DUPA conjugate complex is internalized by the cell.[3][4]

Q2: Why am I observing low cellular uptake of my this compound conjugate in my target cells?

A2: Low cellular uptake can be attributed to several factors:

  • Low PSMA expression: The target cells may not express sufficient levels of PSMA on their surface. It is crucial to use cell lines with confirmed high PSMA expression (e.g., LNCaP, 22RV1) and to verify the expression level in your specific cell stock.[1][5]

  • Suboptimal conjugate design: The linker connecting this compound to the payload or the payload itself might sterically hinder the binding of this compound to PSMA.[4]

  • Experimental conditions: Incubation time, temperature, and conjugate concentration can all impact uptake efficiency. Uptake is an active process and is significantly reduced at lower temperatures.[6]

Q3: How can I confirm that the uptake of my this compound conjugate is PSMA-specific?

A3: To confirm PSMA-specific uptake, you can perform a competition assay. This involves co-incubating your target cells with the this compound conjugate and an excess of free this compound or another known PSMA inhibitor. A significant reduction in the uptake of your conjugate in the presence of the competitor indicates PSMA-specific binding. Additionally, you can use a PSMA-negative cell line (e.g., PC-3) as a negative control; minimal uptake should be observed in these cells.[1][5]

Q4: What are the key considerations for designing a this compound conjugate to maximize cellular uptake?

A4: Several factors in the design of a this compound conjugate are critical:

  • Linker: The choice of linker is crucial. It should be stable in circulation but allow for the release of the payload inside the cell. Disulfide bonds are often used as they can be cleaved in the reducing environment of the endosome.[2]

  • Payload Properties: The size and hydrophobicity of the conjugated payload can influence the overall properties of the conjugate and its interaction with PSMA.[4]

  • Valency: Multivalent presentation of this compound ligands, for instance on a nanoparticle scaffold, can enhance binding affinity and subsequent internalization.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no cellular uptake in PSMA-positive cells 1. Low PSMA expression in the specific cell passage being used.2. Suboptimal conjugate concentration.3. Insufficient incubation time.1. Verify PSMA expression via flow cytometry or western blotting.2. Perform a dose-response experiment to determine the optimal concentration.3. Conduct a time-course experiment to identify the optimal incubation period.
High background or non-specific uptake in PSMA-negative cells 1. Hydrophobic interactions of the conjugate with the cell membrane.2. The payload itself may have a non-specific uptake mechanism.1. Modify the linker or payload to increase hydrophilicity.2. Include a non-targeted conjugate (with a scrambled or no targeting ligand) as a control to assess non-specific uptake.
Inconsistent results between experiments 1. Variation in cell density or health.2. Inconsistent incubation conditions (temperature, CO2).3. Degradation of the this compound conjugate.1. Ensure consistent cell seeding density and monitor cell viability.2. Strictly control all incubation parameters.3. Aliquot and store the conjugate properly; avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: General Cellular Uptake Assay

This protocol outlines a general method for quantifying the cellular uptake of a fluorescently labeled this compound conjugate using flow cytometry.

Materials:

  • PSMA-positive (e.g., LNCaP) and PSMA-negative (e.g., PC-3) cells

  • Complete cell culture medium

  • Fluorescently labeled this compound conjugate

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Seed cells in 24-well plates and allow them to adhere and grow to 70-80% confluency.

  • Prepare different concentrations of the fluorescently labeled this compound conjugate in complete culture medium.

  • Aspirate the old medium from the cells and wash once with PBS.

  • Add the medium containing the this compound conjugate to the wells.

  • Incubate the plates at 37°C for a predetermined time (e.g., 1, 2, or 4 hours).

  • After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to stop uptake and remove unbound conjugate.

  • Harvest the cells by trypsinization.

  • Resuspend the cells in PBS and analyze the fluorescence intensity using a flow cytometer.

Protocol 2: PSMA Competition Assay

This protocol is used to verify the PSMA-specificity of the conjugate uptake.

Procedure:

  • Follow steps 1 and 2 from the General Cellular Uptake Assay protocol.

  • Prepare a solution of a high concentration of a non-labeled PSMA inhibitor (e.g., free this compound) in complete culture medium.

  • Pre-incubate the PSMA-positive cells with the PSMA inhibitor for 30 minutes at 37°C.

  • Without washing, add the fluorescently labeled this compound conjugate to the wells (in the continued presence of the inhibitor).

  • Incubate, wash, and harvest the cells as described in the General Cellular Uptake Assay protocol (steps 5-8).

  • Compare the fluorescence intensity of cells incubated with and without the competitor. A significant decrease in fluorescence in the presence of the competitor indicates PSMA-specific uptake.

Visualizations

PSMA_Mediated_Endocytosis cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space DUPA_Conjugate This compound Conjugate PSMA PSMA Receptor DUPA_Conjugate->PSMA Binding Coated_Pit Clathrin-Coated Pit PSMA->Coated_Pit Internalization Endosome Endosome Coated_Pit->Endosome Payload_Release Payload Release Endosome->Payload_Release Acidification/ Reductive Environment Target Intracellular Target Payload_Release->Target

Caption: PSMA-mediated endocytosis of a this compound conjugate.

Experimental_Workflow Cell_Seeding Seed PSMA+ and PSMA- cells Incubation Incubate with fluorescent This compound conjugate Cell_Seeding->Incubation Washing Wash to remove unbound conjugate Incubation->Washing Harvesting Harvest cells Washing->Harvesting Analysis Analyze by Flow Cytometry Harvesting->Analysis

Caption: General workflow for a cellular uptake experiment.

Troubleshooting_Logic Low_Uptake Low Uptake Observed? Check_PSMA PSMA Expression Verified? Low_Uptake->Check_PSMA Yes Proceed Proceed with Experiment Low_Uptake->Proceed No Optimize_Conditions Optimize Concentration/Time? Check_PSMA->Optimize_Conditions Yes Redesign_Conjugate Consider Conjugate Redesign Check_PSMA->Redesign_Conjugate No Optimize_Conditions->Redesign_Conjugate No Improvement Optimize_Conditions->Proceed Improved

Caption: Troubleshooting logic for low this compound conjugate uptake.

References

Validation & Comparative

A Comparative Guide to DUPA and Other PSMA Inhibitors for Prostate Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prostate-Specific Membrane Antigen (PSMA) has emerged as a critical therapeutic and diagnostic target in prostate cancer. Its overexpression on the surface of prostate cancer cells, particularly in metastatic and castration-resistant disease, has driven the development of a new class of targeted therapies known as PSMA inhibitors. Among these, 2-(3-(1,3-dicarboxypropyl)ureido)pentanedioic acid (DUPA) was one of the early and pivotal small-molecule inhibitors. This guide provides an objective comparison of this compound with other prominent PSMA inhibitors, supported by experimental data, to aid researchers in selecting and developing novel PSMA-targeted agents.

Performance Comparison of PSMA Inhibitors

The efficacy of PSMA inhibitors is determined by several key parameters, including binding affinity, internalization efficiency, and in vivo tumor-targeting capabilities. While direct head-to-head comparative studies across all inhibitors are limited, the following tables summarize available quantitative data from various preclinical and clinical studies.

Table 1: In Vitro Performance of PSMA Inhibitors
ParameterThis compoundPSMA-617PSMA-I&TReference
Binding Affinity (Ki, nM) 82.34Not explicitly found[1][2]
Binding Affinity (IC50, nM) ~47~2-10~2-7[3][4]
Cell Line(s) Used LNCaP, 22RV1LNCaP, PC-3 PIPLNCaP, LS174T-PSMA[1][3]

Note: Ki and IC50 values can vary depending on the assay conditions, cell lines, and radioligands used. The data presented here are compiled from multiple sources to provide a comparative overview.

Table 2: In Vivo Biodistribution of Radiolabeled PSMA Inhibitors in LNCaP Xenograft Models
Organ99mTc-DUPA-conjugate (%ID/g)177Lu-PSMA-617 (%ID/g)177Lu-PSMA-I&T (%ID/g)Time PointReference
Tumor 12.4HighHigh4 hours[3][5]
Kidney Not specifiedLower than PSMA-I&THigher than PSMA-617Not specified[6][7]
Liver LowLowLowNot specified[5][6]
Spleen LowLowLowNot specified[5][6]

Note: %ID/g refers to the percentage of injected dose per gram of tissue. Biodistribution profiles are highly dependent on the specific conjugate, radiolabel, and animal model used.

Table 3: Clinical Efficacy of PSMA-Targeted Radioligand Therapies
Outcome177Lu-PSMA-617 (VISION Trial)177Lu-PSMA-I&T (ECLIPSE & SPLASH Trials)
Primary Endpoint Met YesYes
Median Overall Survival (OS) 15.3 months (vs. 11.3 months in control)13 months (matched-pair analysis with PSMA-617)
Median Radiographic Progression-Free Survival (rPFS) 8.7 months (vs. 3.4 months in control)Statistically significant improvement vs. hormonal therapy
PSA Response (≥50% decline) 46%41% (best response)
Key Grade 3-4 Adverse Events Anemia, Thrombocytopenia, NeutropeniaAnemia, Thrombocytopenia

Note: Clinical trial data is subject to the specific patient populations and study designs. The VISION trial compared 177Lu-PSMA-617 plus standard of care (SOC) to SOC alone in patients with metastatic castration-resistant prostate cancer (mCRPC) who had progressed after chemotherapy and androgen receptor pathway inhibitors.[8][9] The ECLIPSE and SPLASH trials evaluated 177Lu-PSMA-I&T in mCRPC.[10][11] A matched-pair analysis showed similar overall survival between 177Lu-PSMA-617 and 177Lu-PSMA-I&T.[9]

PSMA Signaling Pathway

PSMA is not merely a passive cell-surface receptor but an active participant in intracellular signaling cascades that promote prostate cancer progression. A key mechanism involves the redirection of cell survival signals from the Mitogen-Activated Protein Kinase (MAPK) pathway to the Phosphoinositide 3-Kinase (PI3K)-AKT pathway.[12][13][14][15] This shift promotes tumor cell survival and proliferation.

PSMA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_outcome Cellular Outcome PSMA PSMA RACK1 RACK1 PSMA->RACK1 interacts with Integrin β1 Integrin MAPK MAPK/ERK Integrin->MAPK activates IGF1R IGF-1R PI3K PI3K IGF1R->PI3K activates RACK1->Integrin disrupts interaction AKT AKT PI3K->AKT activates Survival Cell Survival (Anti-apoptosis) AKT->Survival promotes Proliferation Proliferation MAPK->Proliferation promotes

Caption: PSMA redirects signaling from the MAPK to the PI3K-AKT pathway.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate comparison of PSMA inhibitors. Below are methodologies for key in vitro and in vivo assays.

Competitive Binding Assay

This assay determines the binding affinity (IC50) of a non-radiolabeled inhibitor by measuring its ability to compete with a radiolabeled ligand for binding to PSMA.

Competitive_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Culture PSMA+ cells (e.g., LNCaP) B Plate cells in multi-well plates A->B E Incubate cells with tracer + competitor B->E C Prepare serial dilutions of competitor inhibitor C->E D Prepare radiolabeled PSMA ligand (tracer) D->E F Wash to remove unbound ligands E->F G Lyse cells F->G H Measure radioactivity in lysate G->H I Plot data and calculate IC50 H->I Internalization_Assay_Workflow cluster_incubation Incubation cluster_separation Separation of Fractions cluster_quantification Quantification A Incubate PSMA+ cells with radiolabeled inhibitor at 37°C for various times B Collect supernatant (unbound ligand) A->B C Wash with acid buffer (surface-bound ligand) A->C D Lyse cells (internalized ligand) A->D E Measure radioactivity in each fraction B->E C->E D->E F Calculate % uptake and % internalization E->F Biodistribution_Study_Workflow cluster_model Animal Model Preparation cluster_injection Radiotracer Administration cluster_dissection Tissue Collection cluster_analysis Data Analysis A Inoculate immunodeficient mice with PSMA+ tumor cells (e.g., LNCaP) B Allow tumors to grow to a specified size A->B C Inject radiolabeled PSMA inhibitor intravenously into tumor-bearing mice B->C D Euthanize mice at pre-determined time points C->D E Dissect tumor and major organs D->E F Weigh tissues and measure radioactivity E->F G Calculate % Injected Dose per Gram (%ID/g) F->G H Determine tumor-to-background ratios G->H

References

DUPA: A Comparative Guide to a Selective PSMA Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid (DUPA) as a selective ligand for Prostate-Specific Membrane Antigen (PSMA) against other notable alternatives. The following sections present supporting experimental data, detailed methodologies for key validation assays, and visualizations of relevant biological and experimental workflows.

Quantitative Performance Data

The selectivity and efficacy of a PSMA ligand are primarily determined by its binding affinity (Ki or IC50), cellular uptake, and in vivo biodistribution. This compound, a glutamate-urea-based small molecule, has demonstrated high affinity and specificity for PSMA, making it a valuable tool for targeted drug delivery and imaging in prostate cancer research.[1][2]

Table 1: In Vitro Binding Affinity of PSMA Ligands

This table summarizes the binding affinities of this compound and other commonly used PSMA ligands. Lower values indicate higher affinity. It is important to note that direct comparison of values across different studies should be approached with caution due to variations in experimental conditions.

LigandBinding Affinity (Ki, nM)Binding Affinity (IC50, nM)Cell Line(s) UsedReference(s)
This compound 8 Low nanomolar range22RV1[1]
PSMA-6172.34~2-10LNCaP, PC-3 PIP[3]
PSMA-I&T-~2-7LNCaP, LS174T-PSMA[3]
[¹²³I]MIP-10723.8-LNCaP[4]
[¹²³I]MIP-10950.81-LNCaP[4]
[¹¹C]DCMC3.1--[5]
[¹²⁵I]DCIT1.5--[5]
Table 2: In Vivo Biodistribution of this compound-NIR Conjugate in LNCaP Xenograft Model

This table presents the biodistribution of a this compound-Near Infrared (NIR) dye conjugate in a mouse model with PSMA-positive (LNCaP) and PSMA-negative (A549) tumors. The data demonstrates the selective accumulation of the this compound conjugate in PSMA-expressing tumors. The uptake is presented as a ratio of the NIR signal in the tumor to that in the kidneys.

Tumor ModelTime PointTumor-to-Kidney Signal RatioReference(s)
LNCaP (PSMA+)48h~5[6]
22Rv1 (PSMA+)48h~2.5[6]
A549 (PSMA-)48h~1[6]

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of PSMA ligands. The following are representative protocols for key experiments.

In Vitro Competitive Binding Assay

This assay determines the concentration of a ligand required to inhibit 50% of the specific binding of a radiolabeled reference ligand, providing the IC50 value.

Materials:

  • PSMA-positive cells (e.g., LNCaP)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Binding buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Radiolabeled PSMA ligand (e.g., [¹²⁵I]MIP-1095)

  • Unlabeled test ligands (this compound and alternatives) at various concentrations

  • Purified PSMA enzyme (for enzyme-based assays)

  • 96-well plates

  • Gamma counter

Procedure:

  • Cell Preparation: Seed PSMA-positive cells in 96-well plates and allow them to adhere and grow to a suitable confluency.

  • Assay Setup:

    • Wash the cells with binding buffer.

    • Add a constant concentration of the radiolabeled ligand to each well.

    • Add varying concentrations of the unlabeled test ligands (competitors) to the wells.

    • Include control wells with only the radiolabeled ligand (total binding) and wells with an excess of unlabeled ligand (non-specific binding).

  • Incubation: Incubate the plate at a specified temperature (e.g., 4°C or 37°C) for a defined period (e.g., 1-2 hours) to allow binding to reach equilibrium.

  • Washing: Remove the unbound ligands by washing the cells multiple times with ice-cold binding buffer.

  • Cell Lysis and Counting: Lyse the cells and measure the radioactivity in each well using a gamma counter.

  • Data Analysis: Calculate the percentage of specific binding for each competitor concentration and plot it against the logarithm of the competitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

In Vivo Biodistribution Study

This study evaluates the distribution and accumulation of a labeled PSMA ligand in a living organism, typically a mouse model with prostate cancer xenografts.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • PSMA-positive human prostate cancer cells (e.g., LNCaP)

  • Labeled this compound conjugate (e.g., with a radioisotope or fluorescent dye)

  • Imaging system (e.g., SPECT/CT, PET/CT, or NIR fluorescence imager)

  • Anesthesia

Procedure:

  • Tumor Xenograft Model:

    • Inject PSMA-positive human prostate cancer cells subcutaneously into the flank of the mice.

    • Allow the tumors to grow to a palpable size.

  • Ligand Administration: Inject a known amount of the labeled this compound conjugate intravenously into the tail vein of the tumor-bearing mice.

  • Imaging: At various time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the mice and acquire images using the appropriate imaging modality.

  • Ex Vivo Analysis (Optional but recommended):

    • After the final imaging session, euthanize the mice.

    • Dissect the tumor and major organs (e.g., kidneys, liver, spleen, lungs, heart).

    • Measure the radioactivity or fluorescence signal in each organ and the tumor.

  • Data Analysis: Quantify the uptake of the labeled ligand in the tumor and other organs, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). This allows for the assessment of tumor targeting and clearance from non-target organs.

Ligand Internalization Assay

This assay measures the amount of ligand that is internalized by the cells after binding to the surface receptor.

Materials:

  • PSMA-positive cells (e.g., LNCaP)

  • Labeled ligand (e.g., radiolabeled this compound conjugate)

  • Acid wash buffer (e.g., glycine-HCl, pH 2.5) to strip surface-bound ligand

  • Cell lysis buffer

  • Gamma counter

Procedure:

  • Incubation: Incubate PSMA-positive cells with the labeled ligand at 37°C for various time points to allow for internalization. A parallel incubation at 4°C can be performed as a control, as internalization is significantly reduced at lower temperatures.

  • Surface Ligand Removal: After incubation, wash the cells with cold PBS. Then, treat the cells with an acid wash buffer to remove the surface-bound ligand.

  • Cell Lysis: Lyse the cells to release the internalized ligand.

  • Measurement: Measure the radioactivity in the acid wash (surface-bound) and the cell lysate (internalized) fractions using a gamma counter.

  • Data Analysis: Calculate the percentage of internalized ligand relative to the total cell-associated ligand (surface-bound + internalized).

Mandatory Visualizations

PSMA Signaling Pathway

PSMA is not merely a passive docking site but an active participant in cellular signaling. Upon ligand binding, PSMA can modulate key pathways involved in cell survival and proliferation. One significant mechanism involves the disruption of the β1-integrin/IGF-1R complex by PSMA's interaction with the scaffolding protein RACK1. This redirects signaling from the MAPK pathway, which is associated with proliferation, to the PI3K-AKT pathway, a critical driver of cell survival and therapeutic resistance.[7][8]

PSMA_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PSMA PSMA RACK1 RACK1 PSMA->RACK1 Interacts with & disrupts complex PI3K PI3K PSMA->PI3K Promotes activation Integrin β1-Integrin Integrin->RACK1 IGF1R IGF-1R IGF1R->RACK1 MAPK MAPK Pathway RACK1->MAPK Activates AKT AKT PI3K->AKT Survival Cell Survival & Resistance AKT->Survival Proliferation Proliferation MAPK->Proliferation This compound This compound Ligand This compound->PSMA Binds

Caption: this compound binding to PSMA and subsequent signaling cascade.

Experimental Workflow: In Vivo Biodistribution

The following diagram illustrates the key steps involved in an in vivo biodistribution study to validate a PSMA-targeting ligand.

Biodistribution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start A 1. Culture PSMA+ Prostate Cancer Cells (e.g., LNCaP) start->A end End B 2. Implant Cells into Immunocompromised Mice A->B C 3. Allow Tumors to Grow B->C D 4. Inject Labeled This compound Conjugate (IV) C->D E 5. Image Mice at Multiple Time Points (e.g., 1, 24, 48h) D->E F 6. Euthanize Mice E->F G 7. Excise Tumor & Organs F->G H 8. Measure Signal (Radioactivity/Fluorescence) G->H I 9. Calculate %ID/g and Analyze Data H->I I->end

Caption: Workflow for in vivo validation of a PSMA ligand.

Logical Relationship: Ligand Selectivity

This diagram illustrates the principle of PSMA ligand selectivity, where the ligand preferentially binds to PSMA-expressing cancer cells over normal cells with low or no PSMA expression.

Ligand_Selectivity cluster_cancer Prostate Cancer Cell cluster_normal Normal Cell This compound This compound Conjugate (Drug/Imaging Agent) CancerCell High PSMA Expression This compound->CancerCell High Affinity Binding NormalCell Low/No PSMA Expression This compound->NormalCell Minimal Binding Internalization Internalization & Drug Release CancerCell->Internalization

Caption: this compound's selective binding to PSMA-positive cancer cells.

References

A Comparative Analysis of DUPA-Based Imaging Agents for Prostate Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of DUPA-Based Imaging Agents for PET, SPECT, and Fluorescence Imaging

The prostate-specific membrane antigen (PSMA) has emerged as a premier target for the imaging and therapy of prostate cancer due to its significant overexpression on prostate cancer cells. Ligands based on the urea-based glutamate (B1630785) scaffold, 2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid (this compound), have been extensively developed to target PSMA with high affinity and specificity. This guide provides a comparative analysis of various this compound-based imaging agents across three major imaging modalities: Positron Emission Tomography (PET), Single Photon Emission Computed Tomography (SPECT), and Fluorescence Imaging. The information presented is intended to aid researchers in selecting the most appropriate imaging agent for their preclinical and clinical research needs.

Performance Comparison of this compound-Based Imaging Agents

The efficacy of this compound-based imaging agents is determined by several key parameters, including binding affinity to PSMA, tumor uptake, and clearance from non-target tissues. The following tables summarize quantitative data for representative this compound-based agents from each imaging modality. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

PET Imaging Agents

PET offers high sensitivity and good spatial resolution, making it a leading modality for clinical imaging. This compound-based PET tracers are typically labeled with positron-emitting radionuclides such as Gallium-68 (⁶⁸Ga) or Fluorine-18 (¹⁸F).

AgentRadionuclideBinding Affinity (Ki, nM)Tumor Uptake (%ID/g at 1h p.i. in LNCaP xenografts)Key Characteristics
⁶⁸Ga-PSMA-11 ⁶⁸Ga9.2~4.95Widely used clinically; rapid renal clearance.[1][2]
¹⁸F-DCFPyL ¹⁸F0.83~18.83Longer half-life of ¹⁸F allows for centralized production and later imaging time points.[3]
⁶⁸Ga-PSMA-I&T ⁶⁸Ga8 - 16~4.95Shows favorable pharmacokinetics and high tumor uptake.[2][4]
SPECT Imaging Agents

SPECT is a more widely accessible and cost-effective alternative to PET. This compound-based SPECT agents are often labeled with Technetium-99m (⁹⁹mTc).

AgentRadionuclideBinding Affinity (IC₅₀, nM)Tumor Uptake (%ID/g at 2h p.i. in DU145-PSMA+ xenografts)Key Characteristics
⁹⁹mTc-MIP-1404 ⁹⁹mTc~0.1HighHigh affinity and specific tumor uptake.[5]
⁹⁹mTc-PSMA-I&S ⁹⁹mTc~5.0~7.96 (1h p.i. in LNCaP)Used for both SPECT imaging and radioguided surgery.[4][6]
[⁹⁹mTc]TcO-ABX474 ⁹⁹mTc6.1 (Kd)HighFavorable pharmacokinetics with rapid clearance from non-target tissues.[7]
Fluorescence Imaging Agents

Fluorescence imaging provides high-resolution, real-time visualization, making it ideal for preclinical research and intraoperative surgical guidance. This compound is conjugated to near-infrared (NIR) fluorescent dyes for these applications.

AgentFluorophoreBinding Affinity (Ki, pM)Tumor-to-Muscle Ratio (at 4h p.i.)Key Characteristics
This compound-IRDye800CW IRDye800CW1 - 700HighExcellent for in vivo imaging due to NIR fluorescence.[8]
YC-27 NIR FluorophoreNot specifiedHighOptimized for real-time laparoscopic imaging.[9]
This compound-Cy7 Cy71 - 700HighProvides high tumor-to-nontarget tissue ratios.[8]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental data. Below are representative protocols for key experiments involving this compound-based imaging agents.

In Vivo PET Imaging with ⁶⁸Ga-PSMA-11 in a Mouse Xenograft Model
  • Animal Model: Male athymic nude mice (4-6 weeks old) are subcutaneously inoculated with LNCaP prostate cancer cells (PSMA-positive). Tumors are allowed to grow to a volume of 100-200 mm³.

  • Radiotracer Administration: Mice are anesthetized, and approximately 5-10 MBq of ⁶⁸Ga-PSMA-11 is injected intravenously via the tail vein.[10][11]

  • PET/CT Imaging: Dynamic or static PET scans are acquired at specified time points (e.g., 30, 60, 120 minutes) post-injection using a small-animal PET/CT scanner. A low-dose CT scan is performed for anatomical co-registration and attenuation correction.[10][11]

  • Image Analysis: Regions of interest (ROIs) are drawn on the PET images over the tumor and various organs to quantify radiotracer uptake, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).[10]

In Vivo SPECT Imaging with ⁹⁹mTc-MIP-1404 in a Mouse Xenograft Model
  • Animal Model: Male SCID/Beige mice are inoculated with DU145-PSMA+ cells to establish xenograft tumors.[12]

  • Radiotracer Administration: Approximately 10-20 MBq of ⁹⁹mTc-MIP-1404 is administered intravenously.

  • SPECT/CT Imaging: Whole-body SPECT/CT imaging is performed at 2-4 hours post-injection.[5][12]

  • Biodistribution Analysis: After the final imaging session, mice are euthanized, and organs of interest (tumor, blood, kidneys, liver, muscle, etc.) are harvested, weighed, and the radioactivity is measured using a gamma counter to determine the biodistribution profile (%ID/g).[12]

In Vivo Fluorescence Imaging with this compound-IRDye800CW in a Mouse Xenograft Model
  • Animal Model: Similar to PET and SPECT protocols, mice bearing PSMA-positive prostate cancer xenografts (e.g., LNCaP) are used.

  • Probe Administration: A solution of this compound-IRDye800CW (typically 1-10 nmol) in a suitable vehicle (e.g., PBS) is injected intravenously.

  • Fluorescence Imaging: At various time points (e.g., 1, 4, 24 hours) post-injection, mice are anesthetized and placed in a small-animal in vivo fluorescence imaging system. Images are acquired using appropriate excitation and emission filters for IRDye800CW (Ex/Em: ~774/789 nm).[8]

  • Image Analysis: Fluorescence intensity in the tumor and surrounding tissues is quantified to determine tumor-to-background ratios. For ex vivo analysis, tissues can be harvested and imaged to confirm probe distribution.[5][8]

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological mechanisms and experimental processes is essential for a comprehensive understanding. The following diagrams were created using Graphviz to illustrate the PSMA signaling pathway and a typical preclinical imaging workflow.

Caption: PSMA signaling promotes prostate cancer cell survival by redirecting signaling from the MAPK pathway to the PI3K-AKT pathway.

Preclinical_Imaging_Workflow Preclinical Imaging Workflow for this compound-Based Agents start Start animal_model Establish Animal Model (e.g., LNCaP Xenograft) start->animal_model agent_prep Prepare Imaging Agent (Radiolabeling/Conjugation) animal_model->agent_prep injection Intravenous Injection of Imaging Agent agent_prep->injection imaging In Vivo Imaging (PET/SPECT/Fluorescence) injection->imaging data_acq Data Acquisition & Reconstruction imaging->data_acq biodist Ex Vivo Biodistribution (Optional) imaging->biodist Post-imaging analysis Image & Data Analysis (ROI, %ID/g, Ratios) data_acq->analysis biodist->analysis results Results Interpretation & Comparison analysis->results end End results->end

Caption: A generalized workflow for the preclinical evaluation of this compound-based imaging agents in animal models.

References

A Head-to-Head Showdown: DUPA-Drug Conjugates Versus Standard Chemotherapy in Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more effective and less toxic cancer therapies is a continuous endeavor. In the realm of prostate cancer, a promising strategy has emerged in the form of DUPA-drug conjugates, a type of small molecule-drug conjugate (SMDC) that targets the Prostate-Specific Membrane Antigen (PSMA). This guide provides an objective comparison of the preclinical performance of these targeted therapies against the current standard-of-care chemotherapy, docetaxel (B913), supported by experimental data.

The core principle behind this compound-drug conjugates is to selectively deliver a potent cytotoxic payload to cancer cells that overexpress PSMA, thereby sparing healthy tissues and reducing the debilitating side effects associated with conventional chemotherapy. This targeted approach has the potential to widen the therapeutic window and improve patient outcomes.

Mechanism of Action: A Targeted Strike

This compound-drug conjugates operate on a sophisticated "guided missile" principle. The this compound (2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid) moiety acts as the targeting ligand, binding with high affinity to PSMA, a protein abundant on the surface of most prostate cancer cells. Following this binding, the entire conjugate is internalized by the cancer cell. Once inside, the linker connecting the this compound ligand to the cytotoxic drug is cleaved, releasing the potent payload to execute its cell-killing function. This mechanism contrasts sharply with standard chemotherapy, which circulates systemically and affects all rapidly dividing cells, leading to widespread toxicity.

cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Intracellular Space DDC This compound-Drug Conjugate CancerCell PSMA-expressing Cancer Cell DDC->CancerCell PSMA Binding Chemo Standard Chemotherapy Chemo->CancerCell HealthyCell Healthy Cell Chemo->HealthyCell Payload Cytotoxic Payload CancerCell->Payload Internalization & Payload Release Apoptosis Apoptosis Payload->Apoptosis

Mechanism of this compound-Drug Conjugate Action

Preclinical Efficacy: A Quantitative Comparison

Head-to-head preclinical studies provide critical insights into the relative performance of this compound-drug conjugates and standard chemotherapy. Below is a summary of data from a study evaluating a PSMA-targeted docetaxel conjugate compared to free docetaxel in a prostate cancer xenograft model.

ParameterPSMA-Docetaxel ConjugateDocetaxel (Standard Chemotherapy)
In Vivo Tumor Growth Inhibition >80% at 30 mg/kgVariable, dose-dependent
In Vitro Cytotoxicity (IC50) Close to unmodified docetaxel1.1 nM (in DU145 cells)[1]
Acute Molar Toxicity Up to 20% lower than docetaxel[2][3][4]Higher
Solubility Up to 20 times higher than docetaxel[2][3]Low

Experimental Protocols

To ensure the reproducibility and accurate interpretation of these findings, detailed experimental methodologies are crucial.

In Vitro Cytotoxicity Assay (IC50 Determination)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

  • Cell Culture : Human prostate cancer cell lines (e.g., 22Rv1 for PSMA-positive, DU145 for PSMA-negative) are cultured in appropriate media and conditions.

  • Compound Preparation : The this compound-drug conjugate and standard chemotherapy are dissolved in a suitable solvent and then serially diluted to a range of concentrations.

  • Cell Treatment : Cells are seeded in 96-well plates and, after allowing them to attach, are treated with the various concentrations of the test compounds.

  • Viability Assay : After a set incubation period (e.g., 72 hours), cell viability is assessed using a method such as the MTT assay.

  • Data Analysis : The absorbance values are converted to percentage of viable cells compared to an untreated control. The IC50 value is then calculated by fitting the data to a dose-response curve.[5][6]

In Vivo Xenograft Efficacy Study

Animal models are indispensable for evaluating the in vivo anti-tumor activity of novel cancer therapies.

cluster_0 Preparation cluster_1 Tumor Implantation cluster_2 Treatment cluster_3 Data Collection & Analysis start Start CellCulture Prostate Cancer Cell Culture start->CellCulture AnimalAcclimatization Acclimatization of Immunocompromised Mice start->AnimalAcclimatization end End TumorInoculation Subcutaneous Inoculation of Cancer Cells CellCulture->TumorInoculation AnimalAcclimatization->TumorInoculation TumorGrowth Monitor Tumor Growth TumorInoculation->TumorGrowth Randomization Randomize Mice into Treatment Groups TumorGrowth->Randomization TreatmentAdmin Administer this compound-Drug Conjugate or Standard Chemotherapy Randomization->TreatmentAdmin MeasureTumor Measure Tumor Volume and Body Weight TreatmentAdmin->MeasureTumor Sacrifice Sacrifice and Tissue Collection MeasureTumor->Sacrifice Analysis Analyze Data and Assess Efficacy Sacrifice->Analysis Analysis->end

In Vivo Xenograft Study Workflow
  • Animal Model : Male immunodeficient mice (e.g., nude mice) are used.

  • Tumor Cell Implantation : A suspension of human prostate cancer cells (e.g., 22Rv1) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization : Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomly assigned to different treatment groups: vehicle control, this compound-drug conjugate, and standard chemotherapy.[1]

  • Treatment Administration : The respective treatments are administered according to a predetermined schedule and route (e.g., intravenously).

  • Monitoring : Tumor volume and the body weight of the mice are measured regularly (e.g., twice a week).

  • Endpoint : The study is concluded when tumors in the control group reach a certain size or after a specified duration. Efficacy is determined by comparing the tumor growth inhibition in the treated groups to the control group.

The Verdict and Future Directions

The preclinical data strongly suggest that this compound-drug conjugates hold significant promise in the targeted therapy of prostate cancer. The ability to achieve high tumor growth inhibition with reduced toxicity compared to standard chemotherapy like docetaxel is a compelling advantage.[2][3][4] The improved solubility of some conjugates also addresses a key formulation challenge with certain chemotherapeutic agents.[2][3]

While these preclinical findings are encouraging, further research, including comprehensive clinical trials, is necessary to fully elucidate the therapeutic potential of this compound-drug conjugates in human patients. The continued development of this and other PSMA-targeting strategies offers a beacon of hope for more effective and better-tolerated treatments for prostate cancer.

References

In Vivo Efficacy of DUPA-PROTACs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of targeted protein degradation, this guide provides a comprehensive in vivo comparison of DUPA-PROTACs against alternative therapeutic strategies for prostate cancer. We present a detailed analysis of their efficacy, supported by experimental data, structured protocols, and visual workflows to aid in critical decision-making.

Proteolysis-targeting chimeras (PROTACs) that utilize the 2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid (this compound) ligand have emerged as a promising strategy for selectively targeting and degrading proteins in prostate cancer cells overexpressing prostate-specific membrane antigen (PSMA). This guide delves into the in vivo validation of these this compound-PROTACs, comparing their performance with non-targeted PROTACs and other PSMA-directed therapies.

Performance Comparison of Prostate Cancer Therapeutics

The following tables summarize the in vivo performance of this compound (PSMA-Targeting) PROTACs compared to non-targeted PROTACs and other PSMA-targeted therapies based on preclinical xenograft models.

Table 1: In Vivo Efficacy of PSMA-Targeting PROTACs vs. Non-Targeted PROTACs in Prostate Cancer Xenograft Models

Therapeutic AgentTarget ProteinAnimal ModelDosing RegimenTumor Growth Inhibition (TGI)Key Findings & Citations
PSMA-AR-PROTAC Androgen Receptor (AR)LNCaP Xenograft Mice1 mmol/L, i.v., for 3 daysNot explicitly quantified, but significant AR degradation observed.Enhanced tumor exposure and prolonged half-life compared to the non-targeted version.[1][2][3]
Non-Targeted AR-PROTAC (ARD-203) Androgen Receptor (AR)LNCaP Xenograft Mice1 mmol/L, i.v., for 3 daysLess effective AR degradation in tumors compared to PSMA-targeted version.Lower tumor accumulation compared to the PSMA-targeted counterpart.[1][2][3]
PSMA-BET-PROTAC BET ProteinsNot specifiedNot specifiedNot explicitly quantifiedDesigned to selectively deliver BET degraders to PSMA-expressing cells.[1][2][3]
Non-Targeted BET-PROTAC (ARV-771) BET Proteins22Rv1 Xenograft Mice10 mg/kg, s.c., dailyResulted in tumor regression.[4]Showed significant reduction in AR-V7 levels in tumors.[4]
Nano-PROTAC (PSMA-Targeted) AR and HSP90Enzalutamide-resistant 22Rv1 Xenograft MiceNot specifiedUp to 78% TGIDegraded both AR and HSP90, overcoming drug resistance.[5]

Table 2: In Vivo Efficacy of Other PSMA-Targeted Therapies

Therapeutic ModalitySpecific AgentAnimal ModelDosing RegimenTumor Growth Inhibition (TGI) / ResponseKey Findings & Citations
Radioligand Therapy [¹⁷⁷Lu]Lu-PSMA-617PC-3 PIP Xenograft Mice2, 5, or 10 MBq, i.v.Dose-dependent tumor growth delay; 10 MBq led to 83% survival at study end.Demonstrated significant survival benefit compared to untreated controls.[6]
Antibody-Drug Conjugate (ADC) PSMA ADC (vcMMAE)Docetaxel-refractory Xenografts1-6 mg/kg, i.v., weekly x 4Complete tumor regressions in some models (e.g., LuCaP 96CR).Efficacy correlated with PSMA expression levels.[7][8][9][10][11]

Signaling Pathways and Mechanisms of Action

This compound-PROTACs leverage the overexpression of PSMA on prostate cancer cells for targeted delivery. Upon binding to PSMA, the PROTAC is internalized, releasing the active PROTAC molecule which then initiates the degradation of the target protein via the ubiquitin-proteasome system.

PSMA-Mediated Internalization and PROTAC Action

PSMA_PROTAC_MOA cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space DUPA_PROTAC This compound-PROTAC PSMA PSMA Receptor DUPA_PROTAC->PSMA Binding Endosome Endosome PSMA->Endosome Internalization PROTAC Active PROTAC Endosome->PROTAC Release Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (e.g., AR, BET) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Protein Degradation Proteasome->Degradation PSMA_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PSMA PSMA mGluR1 mGluR1 PSMA->mGluR1 Glutamate Metabolism RACK1 RACK1 PSMA->RACK1 Interaction PI3K PI3K (p110β) mGluR1->PI3K Integrin Integrin β1 Integrin->RACK1 IGF1R IGF-1R IGF1R->RACK1 AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation AR_signaling AR Signaling (Negative Regulation) AKT->AR_signaling Inhibition Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival MAPK_pathway MAPK Pathway RACK1->MAPK_pathway Disruption of Integrin/IGF-1R Signaling to MAPK Experimental_Workflow start Start cell_culture Prostate Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth (100-150 mm³) implantation->tumor_growth randomization Randomization into Treatment & Control Groups tumor_growth->randomization treatment PROTAC/Vehicle Administration randomization->treatment monitoring In-Life Monitoring (Tumor Volume, Body Weight) treatment->monitoring termination Study Termination monitoring->termination sample_collection Tumor & Blood Collection termination->sample_collection analysis Endpoint Analysis (Tumor Weight, Western Blot, PK) sample_collection->analysis end End analysis->end

References

DUPA Cross-Reactivity Profile: A Comparative Guide to Off-Target Binding

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding specificity of 2-(3-(1,3-dicarboxypropyl)ureido)pentanedioic acid (DUPA) with a focus on its cross-reactivity with other cell surface markers. Experimental data and detailed methodologies are presented to support the findings.

This compound is a potent, high-affinity ligand of Prostate-Specific Membrane Antigen (PSMA), a well-established biomarker overexpressed in prostate cancer. This specificity has positioned this compound as a valuable targeting moiety for diagnostic imaging agents and targeted therapeutics. However, understanding its potential for off-target binding is crucial for predicting and mitigating potential side effects. This guide summarizes the existing knowledge on this compound's cross-reactivity, with a primary focus on its interaction with Glutamate (B1630785) Carboxypeptidase III (GCPIII), a close homolog of PSMA.

Data Presentation: this compound Binding Affinity Comparison

The following table summarizes the binding affinity of this compound and its derivatives for PSMA and its known cross-reactive target, GCPIII. The data is compiled from various in vitro studies.

LigandTargetCell Line / SystemBinding Affinity (Kd or Ki)Citation
This compoundPSMA (GCPII)Purified Enzyme8 nM (Ki)[1]
This compound-99mTcPSMA (GCPII)LNCaP cells14 nM (Kd)
This compoundGCPIIIRecombinant Protein~1.2 nM (KD)[2]
Affinity-matured this compound analogPSMA (GCPII)Recombinant Protein0.9 ± 0.5 nM (KD)[2]
Affinity-matured this compound analogGCPIIIRecombinant Protein38 ± 6 nM (KD)[2]

Key Observations:

  • This compound exhibits high, nanomolar affinity for its primary target, PSMA (also known as Glutamate Carboxypeptidase II).

  • Notably, this compound also binds with high affinity to Glutamate Carboxypeptidase III (GCPIII), a closely related homolog of PSMA. This cross-reactivity is a significant consideration, as GCPIII is expressed in healthy tissues such as the salivary glands and kidneys.[2][3] This interaction is believed to be a contributing factor to the off-target accumulation of this compound-based radioligands in these organs.[3]

  • Efforts in drug development have focused on generating this compound analogs with improved selectivity for PSMA over GCPIII. As shown in the table, affinity-matured analogs have been developed that demonstrate a significant reduction in binding to GCPIII while maintaining high affinity for PSMA.[2]

In Vitro Specificity Studies

To assess the specificity of this compound for PSMA-expressing cells, numerous studies have compared its binding to PSMA-positive and PSMA-negative cell lines.

Cell LinePSMA ExpressionThis compound Conjugate UptakeCitation
LNCaPHighHigh[4]
C4-2HighHigh
PC-3 PIPHigh (transfected)High[4]
PC-3Low/NegativeSignificantly Lower[4]
A549NegativeMinimal

These studies consistently demonstrate that this compound-conjugated agents are preferentially taken up by cells expressing PSMA. The uptake in PSMA-positive cells can be significantly reduced by co-incubation with a competing PSMA inhibitor, such as 2-phosphonomethyl pentanedioic acid (PMPA), further confirming the specificity of the interaction.[1]

Experimental Protocols

Below are detailed methodologies for key experiments used to assess the binding affinity and specificity of this compound.

Competitive Binding Assay (In Vitro)

This assay is used to determine the binding affinity (Ki) of a non-labeled ligand (e.g., this compound) by measuring its ability to displace a labeled ligand from its target receptor.

Materials:

  • Target Cells/Membranes: PSMA-positive cells (e.g., LNCaP) or cell membranes expressing PSMA.

  • Labeled Ligand: A radiolabeled or fluorescently-labeled ligand known to bind PSMA (e.g., 177Lu-PSMA-617).

  • Unlabeled Competitor: this compound.

  • Binding Buffer: Typically a buffered saline solution (e.g., Tris-HCl or PBS) containing a small amount of protein (e.g., BSA) to reduce non-specific binding.

  • Filtration Apparatus: To separate bound from free ligand.

Procedure:

  • Preparation: Prepare a series of dilutions of the unlabeled competitor (this compound) in binding buffer.

  • Incubation: In a multi-well plate, incubate a constant concentration of the target cells or membranes with a fixed concentration of the labeled ligand and varying concentrations of the unlabeled competitor.

  • Equilibrium: Allow the binding reaction to reach equilibrium (incubation time and temperature will need to be optimized).

  • Separation: Rapidly separate the bound and free labeled ligand by vacuum filtration through a filter mat. The filter retains the cells/membranes with the bound ligand.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any unbound labeled ligand.

  • Quantification: Measure the amount of radioactivity or fluorescence retained on the filters.

  • Data Analysis: Plot the percentage of specific binding of the labeled ligand as a function of the log concentration of the unlabeled competitor. The data is then fitted to a one-site or two-site competition model to determine the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the labeled ligand). The Ki can then be calculated using the Cheng-Prusoff equation.

Cellular Uptake and Internalization Assay

This assay measures the amount of a labeled this compound conjugate that binds to and is internalized by cells.

Materials:

  • Cell Lines: PSMA-positive (e.g., LNCaP) and PSMA-negative (e.g., PC-3) cell lines.

  • Labeled this compound Conjugate: this compound conjugated to a radioisotope (e.g., 177Lu) or a fluorescent dye.

  • Cell Culture Medium: Appropriate for the cell lines used.

  • Acid Wash Buffer: To differentiate between surface-bound and internalized conjugate (e.g., glycine-HCl, pH 2.5).

Procedure:

  • Cell Seeding: Seed cells in multi-well plates and allow them to adhere overnight.

  • Incubation: Replace the medium with fresh medium containing the labeled this compound conjugate at a specific concentration. For competition experiments, a parallel set of wells is pre-incubated with an excess of unlabeled PSMA inhibitor.

  • Time Course: Incubate the cells for various time points (e.g., 1h, 4h, 24h) at 37°C.

  • Washing: At each time point, wash the cells with ice-cold PBS to remove unbound conjugate.

  • Quantification of Total Uptake: Lyse the cells and measure the total radioactivity or fluorescence to determine the total cellular uptake.

  • Quantification of Internalization: For internalization, after washing with PBS, incubate the cells with an acid wash buffer to strip off surface-bound conjugate. Then, lyse the cells and measure the remaining intracellular radioactivity or fluorescence.

  • Data Analysis: Express the uptake as a percentage of the added dose and normalize to cell number or protein content. Compare the uptake in PSMA-positive versus PSMA-negative cells and in the presence and absence of a competitor.

Mandatory Visualization

PSMA Signaling Pathway

PSMA activation has been shown to influence key signaling pathways in prostate cancer, notably the PI3K-AKT and MAPK pathways. This compound, as a PSMA ligand, can modulate these pathways.[5][6][7][8]

PSMA_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound PSMA PSMA This compound->PSMA Binds RACK1 RACK1 PSMA->RACK1 Interacts with PI3K PI3K PSMA->PI3K Activates Integrin Integrin β1 Integrin->RACK1 IGF1R IGF-1R IGF1R->RACK1 MAPK MAPK RACK1->MAPK Inhibits signaling to AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival mTOR->Survival ERK ERK MAPK->ERK Proliferation Proliferation ERK->Proliferation

Caption: this compound binding to PSMA can modulate intracellular signaling, promoting the PI3K-AKT survival pathway.

Experimental Workflow: Competitive Binding Assay

The following diagram illustrates the workflow for a competitive binding assay to determine the binding affinity of this compound.

Competitive_Binding_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare serial dilutions of unlabeled this compound D Incubate cells/membranes with labeled ligand and varying concentrations of this compound A->D B Prepare fixed concentration of labeled PSMA ligand B->D C Prepare PSMA-expressing cells/membranes C->D E Separate bound from free ligand via filtration D->E F Wash filters to remove unbound ligand E->F G Quantify bound labeled ligand F->G H Plot % specific binding vs. [this compound] G->H I Calculate IC50 and Ki H->I

Caption: Workflow of a competitive binding assay to determine this compound's binding affinity for PSMA.

References

A Comparative Benchmark: DUPA vs. Next-Generation PSMA-Targeting Molecules in Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prostate-Specific Membrane Antigen (PSMA) has become a critical molecular target in the landscape of prostate cancer diagnosis and treatment. Its overexpression in the majority of prostate cancer cells, particularly in aggressive and metastatic forms, offers a unique opportunity for targeted therapies.[1][2] This guide provides a detailed comparison of one of the foundational PSMA-targeting molecules, DUPA, against the newer generation of ligands that have demonstrated enhanced properties for imaging and therapy.

From Foundational Ligand to Theranostic Powerhouse

The development of PSMA-targeting agents has evolved significantly. Early molecules like This compound (2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid) , a urea-based inhibitor, established the principle of selectively targeting PSMA.[3][4] this compound's design, with its high affinity for PSMA, paved the way for its use as a homing agent, delivering conjugated cytotoxic drugs directly to cancer cells while sparing healthy tissue.[5][6] This mechanism relies on the internalization of the PSMA-ligand complex through endocytosis.[5][7]

Subsequent research led to the development of "next-generation" molecules, such as PSMA-617 and PSMA I&T . These ligands are distinguished by modifications to their structure, including different linkers and chelators, which optimize their binding affinity, pharmacokinetic profiles, and suitability for theranostics—the integrated use of a single molecule for both diagnosis (imaging) and therapy (radionuclide treatment).[8][9] PSMA-617, for instance, has demonstrated significantly improved binding affinity and internalization efficiency compared to earlier agents and has achieved FDA approval for therapeutic use as [¹⁷⁷Lu]Lu-PSMA-617 (Pluvicto).[10][11][12]

Quantitative Performance Metrics

The following tables summarize key performance data for this compound and its successors, providing a clear comparison of their capabilities.

Table 1: Comparative Binding Affinity of PSMA Ligands

MoleculeLigand TypeBinding Affinity (K_i, K_d, or IC_50)Cell Line(s)
This compound Glu-urea-GluK_i = 8 nM[13][14][15]22RV1
K_d = 14 nM ([⁹⁹ᵐTc]Tc-DUPA)[7]LNCaP
PSMA-11 Glu-urea-LysK_i = 12.0 ± 2.8 nM[10]LNCaP
PSMA-617 Glu-urea-LysK_i = 2.3 ± 2.9 nM[10]LNCaP
IC_50 ≈ 5-7 nM[11]LNCaP, C4-2
PSMA I&T Glu-urea-LysK_d = 3.9 ± 1.2 nM ([¹¹¹In]In-PSMA I&T)[9]LNCaP
MIP-1095 Glu-urea-LysK_i = 0.24 nM[16]-

K_i (Inhibition Constant), K_d (Dissociation Constant), and IC_50 (Half-maximal Inhibitory Concentration) are all measures of binding affinity, where lower values indicate stronger binding.

Table 2: Cellular Internalization and Tumor Uptake

MoleculeInternalization Rate (% ID/10⁶ cells)Tumor Uptake (% ID/g)Animal Model / Cell LineTime Point
This compound -11.3 ([⁹⁹ᵐTc]Tc-DUPA)[7]LNCaP Xenograft4 h
PSMA-11 9.47 ± 2.56[10]-LNCaP-
PSMA-617 17.67 ± 4.34[10]7.7 ([⁶⁸Ga]Ga-PSMA-11)[17]LNCaP Xenograft1 h
PSMA I&T Efficient and PSMA-specific[18]High[18]LNCaP Xenograft-

% ID/10⁶ cells: Percentage of injected dose per million cells. % ID/g: Percentage of injected dose per gram of tissue.

Key Experimental Protocols

Reproducibility is paramount in scientific research. The data presented above are typically generated using the following standardized methodologies.

Competitive Binding Assay

This assay is used to determine the binding affinity (IC_50) of a test ligand by measuring its ability to compete with a known radiolabeled ligand for binding to PSMA-expressing cells.

  • Objective: To determine the half-maximal inhibitory concentration (IC_50) of a non-radiolabeled PSMA ligand.[19]

  • Cell Culture: PSMA-positive cells, such as the LNCaP human prostate cancer cell line, are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS) until they reach 80-90% confluency in a multi-well plate.[19][20]

  • Procedure:

    • Preparation: Serial dilutions of the non-radiolabeled test ligand (e.g., this compound, PSMA-617) are prepared. A constant, known concentration of a radiolabeled reference ligand (e.g., [¹⁷⁷Lu]Lu-PSMA-617) is also prepared.[19]

    • Competition: The cells are washed, and the various concentrations of the non-radiolabeled ligand are added to the wells, immediately followed by the addition of the radiolabeled ligand.[19]

    • Controls: Wells containing only the radioligand are used to measure total binding, while wells with a large excess of the non-radiolabeled ligand are used to determine non-specific binding.[19]

    • Incubation: The plate is incubated (e.g., for 1 hour at 37°C) to allow the ligands to bind to the cells.[19]

    • Analysis: After incubation, unbound ligands are washed away. The cells are lysed, and the radioactivity in each well is measured using a gamma counter. The IC_50 value is calculated by plotting the percentage of specific binding against the concentration of the non-radiolabeled ligand.[19]

Cellular Internalization Assay

This experiment quantifies the rate at which a PSMA-targeting molecule is internalized by cancer cells after binding to the receptor on the cell surface.

  • Objective: To measure the fraction of cell-bound radioligand that is internalized over time.

  • Procedure:

    • Incubation: PSMA-positive cells (e.g., LNCaP) are incubated with the radiolabeled ligand (e.g., [¹⁷⁷Lu]Lu-PSMA-617) at 37°C for various time points.[19]

    • Surface Stripping: At each time point, the radioactive medium is removed. An acid wash buffer (e.g., 0.2 M glycine, pH 2.5) is added to the cells for a short period. This buffer strips the ligands bound to the surface receptors without lysing the cells. The buffer is collected to measure the surface-bound fraction.[19]

    • Internalized Fraction: The cells are then washed and lysed. The radioactivity remaining within the lysed cells represents the internalized fraction.[19]

    • Quantification: Both the surface-bound and internalized fractions are measured in a gamma counter to determine the internalization rate.[19]

Visualizing Pathways and Processes

PSMA Signaling Pathway

PSMA is not merely a passive docking site; it actively participates in cellular signaling. Its enzymatic activity can trigger signaling cascades that promote cancer cell survival. A key mechanism involves PSMA's ability to shift signaling from the standard MAPK pathway towards the pro-survival PI3K-AKT pathway.[21][22] This occurs when PSMA interacts with the scaffolding protein RACK1, disrupting its complex with IGF-1R and β1-integrin, thereby redirecting the downstream signal to activate AKT.[22][23]

PSMA_Signaling_Pathway IGF1R IGF-1R RACK1 RACK1 IGF1R->RACK1 Forms Complex beta1_integrin β1-integrin beta1_integrin->RACK1 PSMA PSMA PSMA->RACK1 Binds & Disrupts Complex FAK FAK RACK1->FAK Activates PI3K PI3K RACK1->PI3K Activates GRB2 GRB2 FAK->GRB2 ERK MAPK/ERK GRB2->ERK AKT AKT PI3K->AKT Proliferation Proliferation, Growth ERK->Proliferation Survival Cell Survival, Anti-Apoptosis AKT->Survival Experimental_Workflow A 1. Culture PSMA+ LNCaP Cells D 4. Add Ligands to Cells & Incubate (1h, 37°C) A->D B 2. Prepare Serial Dilutions of Test Ligand (e.g., this compound) B->D C 3. Prepare Constant Conc. of Radioligand (e.g., [¹⁷⁷Lu]PSMA-617) C->D E 5. Wash to Remove Unbound Ligands D->E F 6. Lyse Cells & Measure Radioactivity (Gamma Counter) E->F G 7. Plot Data & Calculate IC₅₀ F->G

References

Navigating the Landscape of PSMA-Targeted Therapies: A Comparative Analysis of Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the rapidly evolving field of prostate cancer therapeutics, Prostate-Specific Membrane Antigen (PSMA)-targeted agents are at the forefront of precision medicine. This guide offers a comprehensive statistical analysis of clinical trial data for DUPA-based and other PSMA-targeted therapies, providing researchers, scientists, and drug development professionals with a vital comparative tool. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex biological pathways, this document aims to facilitate a deeper understanding of the current therapeutic landscape.

Executive Summary

This guide focuses on the clinical trial data for PSMA-targeted radioligand therapies, with a primary emphasis on the pivotal VISION and TheraP trials evaluating ¹⁷⁷Lu-PSMA-617. While the term "this compound-based" is broad, the core of current clinical success lies in urea-based PSMA inhibitors, exemplified by PSMA-617. We also provide a comparative look at a this compound-based diagnostic agent, ⁶⁸Ga-P16-093. The performance of these agents is contrasted with alternative treatments for metastatic castration-resistant prostate cancer (mCRPC), including taxane-based chemotherapy.

Comparative Analysis of Therapeutic Agents

The following tables summarize the key efficacy and safety data from major clinical trials of PSMA-targeted therapies and their alternatives.

Table 1: Efficacy of ¹⁷⁷Lu-PSMA-617 in Metastatic Castration-Resistant Prostate Cancer (mCRPC)
Clinical TrialTreatment ArmComparator ArmMedian Overall Survival (OS)Median Radiographic Progression-Free Survival (rPFS)PSA Response Rate (≥50% decline)Objective Response Rate (ORR)
VISION ¹⁷⁷Lu-PSMA-617 + Standard of Care (SOC)Standard of Care (SOC) alone15.3 months[1][2][3][4]8.7 months[1][3][4]46%[1][3]29.8%
(95% CI: 14.2-16.9)(99.2% CI: 0.29-0.57)
TheraP ¹⁷⁷Lu-PSMA-617Cabazitaxel (B1684091)19.1 months (RMST to 36 mo)[5][6]19% at 12 months[7]66%[5][7][8]49%[5][7]
(vs 19.6 mo for Cabazitaxel)(vs 3% for Cabazitaxel)(vs 37% for Cabazitaxel)(vs 24% for Cabazitaxel)

CI: Confidence Interval, RMST: Restricted Mean Survival Time

Table 2: Safety Profile of ¹⁷⁷Lu-PSMA-617 vs. Cabazitaxel (TheraP Trial)
Adverse Event (Grade 3-4)¹⁷⁷Lu-PSMA-617 (n=98)Cabazitaxel (n=85)
Any Grade 3-4 Event 33%[8]53%[8]
Thrombocytopenia11%[7]0%[7]
Anemia8%[7]8%[7]
Neutropenia4%[7]13%[7]
Diarrhea1%[7]5%[7]
Fatigue5%[7]4%[7]

Comparative Analysis of Diagnostic Agents

While the primary focus is on therapeutics, the development of diagnostic agents is crucial for patient selection. The following table compares the this compound-based agent ⁶⁸Ga-P16-093 to the widely used ⁶⁸Ga-PSMA-11.

Table 3: Diagnostic Performance of ⁶⁸Ga-P16-093 vs. ⁶⁸Ga-PSMA-11 in Primary Prostate Cancer
Parameter⁶⁸Ga-P16-093⁶⁸Ga-PSMA-11P-value
Positive Tumor Detections 2021900.002[9][10]
Intraprostatic Lesions48410.016[9][10]
Metastatic Lesions1541490.125[9][10]
Median SUVmax (Matched Tumors) 13.7 ± 10.211.4 ± 8.3<0.001[9][10]
Normal Organ SUVmean (Kidney) 20.1 ± 6.129.3 ± 9.1<0.001[9][10]
Normal Organ SUVmean (Urinary Bladder) 6.5 ± 7.120.9 ± 17.4<0.001[9][10]

SUVmax: Maximum Standardized Uptake Value

Experimental Protocols

A detailed understanding of the clinical trial methodologies is essential for interpreting the data.

VISION Trial (NCT03511664)
  • Objective: To evaluate the efficacy and safety of ¹⁷⁷Lu-PSMA-617 in patients with PSMA-positive mCRPC.

  • Study Design: International, prospective, open-label, multicenter, randomized phase 3 trial.

  • Patient Population: Patients with mCRPC who had received at least one androgen receptor pathway inhibitor and one or two taxane (B156437) regimens. Patients were required to have PSMA-positive PET scans.

  • Treatment Arms:

    • Experimental Arm: ¹⁷⁷Lu-PSMA-617 (7.4 GBq every 6 weeks for 4-6 cycles) plus standard of care (SOC).

    • Control Arm: SOC alone. SOC excluded chemotherapy, immunotherapy, and radium-223.

  • Primary Endpoints: Radiographic progression-free survival (rPFS) and overall survival (OS).[11]

TheraP Trial (NCT03392428)
  • Objective: To compare the efficacy and safety of ¹⁷⁷Lu-PSMA-617 versus cabazitaxel in men with mCRPC.

  • Study Design: Randomized, open-label, phase 2 trial.

  • Patient Population: Men with mCRPC progressing after docetaxel (B913) chemotherapy. Patients underwent both ⁶⁸Ga-PSMA-11 and ¹⁸F-FDG PET/CT scans for eligibility, requiring PSMA-positive disease and no discordant FDG-positive/PSMA-negative sites.

  • Treatment Arms:

    • Experimental Arm: ¹⁷⁷Lu-PSMA-617 (6.0–8.5 GBq intravenously every 6 weeks for up to six cycles).

    • Control Arm: Cabazitaxel (20 mg/m² intravenously every 3 weeks for up to ten cycles).

  • Primary Endpoint: Prostate-specific antigen (PSA) response rate (≥50% reduction from baseline).[8]

Signaling Pathways and Mechanisms of Action

Visualizing the underlying biological pathways provides context for the clinical data. The following diagrams were generated using Graphviz.

PSMA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PSMA PSMA RACK1 RACK1 PSMA->RACK1 Interacts with PI3K PI3K PSMA->PI3K Activates Integrin_beta1 Integrin_beta1 MAPK MAPK Integrin_beta1->MAPK Canonical Pathway IGF-1R IGF-1R IGF-1R->MAPK Canonical Pathway RACK1->MAPK Disrupts signaling to AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Survival Cell_Survival mTOR->Cell_Survival Promotes ERK1/2 ERK1/2 MAPK->ERK1/2 Proliferation Proliferation ERK1/2->Proliferation

Caption: PSMA signaling redirects from MAPK to the PI3K-AKT pathway.[12][13][14]

Androgen_Receptor_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins AR->HSP Dissociates from AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation ARE Androgen Response Element AR_dimer->ARE Binds to Gene_Transcription Gene_Transcription ARE->Gene_Transcription Initiates Cell_Proliferation Cell_Proliferation Gene_Transcription->Cell_Proliferation Cell Proliferation & Survival

Caption: Canonical androgen receptor signaling pathway in prostate cancer.[15][16][17][18][19]

Caption: Taxanes inhibit AR nuclear translocation by stabilizing microtubules.[20][21]

References

Navigating the Landscape of Preclinical Reproducibility: A Comparative Guide to DUPA-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

The challenge of reproducibility in preclinical research is a well-documented concern, with various factors contributing to discrepancies in findings across different laboratories. These can range from subtle variations in experimental protocols and reagents to differences in animal models and data analysis methods. In the context of targeted drug development, where precision is paramount, understanding the consistency of preclinical data is crucial for advancing promising therapeutic and diagnostic agents into clinical trials.

DUPA has emerged as a high-affinity ligand for Prostate-Specific Membrane Antigen (PSMA), a cell surface protein overexpressed in prostate cancer and the neovasculature of many solid tumors. This property has led to the development of a wide array of this compound-conjugates, where this compound serves as a guiding molecule to deliver imaging agents or therapeutic payloads specifically to PSMA-expressing cells. This guide focuses on the preclinical findings for several key this compound-conjugates, presenting the available quantitative data and experimental protocols to facilitate an indirect comparison of their performance.

Comparative Preclinical Performance of this compound-Conjugates

The following tables summarize key quantitative findings from preclinical studies of different this compound-conjugates. These tables are designed to provide a snapshot of the performance metrics reported in individual studies, allowing for a cross-study comparison.

Table 1: Preclinical Efficacy of this compound-Paclitaxel Conjugate

Cell Line (PSMA Expression)OutcomeReported Efficacy
PSMA-expressing cell linesCytotoxicityPotent cytotoxicity observed.
In vivo tumor modelsTumor GrowthInduced complete cessation of tumor growth with no obvious toxicity.[1]

Table 2: Preclinical Biodistribution and Imaging with ¹⁸F-DCFPyL (a this compound-based PET agent)

Animal ModelParameterResult
LNCaP (PSMA+) tumor-bearing miceTumor Uptake (SUVmax)Up to >100 in putative prostate cancer sites.[2][3]
LNCaP (PSMA+) tumor-bearing miceTumor-to-Blood RatioUp to >50.[2][3]
PC3 (PSMA-) vs. LNCaP (PSMA+) xenograftsTumor-to-Background RatioExceeded 300:1 at 2 hours post-injection.[2]
Human Subjects (Dosimetry)Effective Radiation Dose0.0139 mGy/MBq.[2][3]

Experimental Methodologies

Detailed and standardized experimental protocols are the bedrock of reproducible research. Below are summaries of the methodologies employed in the preclinical evaluation of key this compound-conjugates, extracted from the cited literature.

This compound-Paclitaxel Conjugate
  • In Vitro Cytotoxicity Assays: The this compound-paclitaxel conjugate was evaluated for its cytotoxic effects on PSMA-expressing prostate cancer cell lines. Standard assays such as MTT or CellTiter-Glo would typically be used to measure cell viability after treatment with the conjugate.

  • In Vivo Efficacy Studies:

    • Animal Model: Preclinical efficacy was assessed in animal models bearing PSMA-expressing tumors. This often involves subcutaneously implanting human prostate cancer cells into immunocompromised mice.

    • Treatment Regimen: The this compound-paclitaxel conjugate would be administered to the tumor-bearing animals, and tumor growth would be monitored over time.

    • Outcome Measures: Key endpoints would include tumor volume, tumor weight, and overall survival of the animals. Toxicity is also monitored through changes in body weight and observation of any adverse effects.

¹⁸F-DCFPyL (PET Imaging Agent)
  • Radiosynthesis: ¹⁸F-DCFPyL was synthesized through a direct nucleophilic heteroaromatic substitution reaction.[1] The final product was purified using HPLC.[1]

  • In Vitro Internalization Studies: The uptake and internalization of ¹⁸F-DCFPyL were assessed in PSMA-positive (LNCaP) and PSMA-negative (PC3) prostate cancer cell lines.[1]

  • In Vivo Biodistribution and PET Imaging:

    • Animal Model: Dynamic PET imaging and biodistribution studies were conducted in BALB/c nude mice bearing LNCaP (PSMA+) and PC3 (PSMA-) tumors.[1]

    • Imaging Protocol: Mice were injected with ¹⁸F-DCFPyL, and dynamic PET scans were acquired over a specific time course (e.g., 60 minutes).[1]

    • Data Analysis: Regions of interest were drawn on the PET images to quantify the uptake of the radiotracer in various tissues, including the tumors. The uptake is often expressed as the Standardized Uptake Value (SUV).[1]

    • Biodistribution Studies: Following imaging, animals were euthanized, and organs of interest were harvested, weighed, and the radioactivity counted to determine the percentage of injected dose per gram of tissue (%ID/g).

  • Metabolic Profiling: The metabolic stability of ¹⁸F-DCFPyL was assessed in vivo to determine the extent to which the radiotracer remains intact after administration.[1]

Visualizing the Mechanisms and Workflows

To further clarify the processes involved in this compound-targeted therapy and its preclinical evaluation, the following diagrams have been generated using the Graphviz DOT language.

PSMA_Targeted_Drug_Delivery cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DUPA_conjugate This compound-Drug Conjugate PSMA PSMA Receptor DUPA_conjugate->PSMA Binding Endosome Endosome PSMA->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Fusion Drug_release Drug Release Lysosome->Drug_release Cleavage Target Cellular Target (e.g., Microtubules) Drug_release->Target Action Effect Therapeutic Effect (e.g., Apoptosis) Target->Effect

Caption: PSMA-mediated drug delivery pathway.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis This compound-Conjugate Synthesis & Characterization Binding PSMA Binding Affinity Assay Synthesis->Binding Internalization Cellular Internalization Assay (PSMA+ vs PSMA- cells) Synthesis->Internalization Cytotoxicity In Vitro Cytotoxicity Assay (for therapeutic conjugates) Synthesis->Cytotoxicity Animal_model Tumor Xenograft Model Development Binding->Animal_model Internalization->Animal_model Cytotoxicity->Animal_model Biodistribution Biodistribution Studies (%ID/g) Animal_model->Biodistribution Imaging PET/SPECT Imaging (for imaging agents) Animal_model->Imaging Efficacy Therapeutic Efficacy Study (Tumor growth inhibition) Animal_model->Efficacy Toxicity Toxicity Assessment Animal_model->Toxicity

Caption: A typical preclinical evaluation workflow for this compound-conjugates.

Discussion and Conclusion

The preclinical data available for this compound-conjugates, particularly for the imaging agent ¹⁸F-DCFPyL, demonstrate a consistent pattern of high affinity and specificity for PSMA-expressing tissues. The reported high tumor-to-background ratios and significant tumor uptake across different studies suggest a robust and reproducible targeting mechanism. Similarly, the potent anti-tumor effects observed with the this compound-paclitaxel conjugate align with the expected targeted delivery of a cytotoxic payload.

While these findings are encouraging, the lack of direct, multi-laboratory comparison studies underscores the importance of adhering to standardized and well-documented experimental protocols. The methodologies outlined in this guide provide a framework for designing and interpreting preclinical studies of this compound-conjugates. For researchers and drug developers, ensuring meticulous documentation of all experimental details, including cell line authentication, animal model characteristics, and precise reagent concentrations, is paramount for enhancing the reproducibility and translational potential of their findings.

The broader issue of preclinical reproducibility remains a significant challenge. Initiatives promoting data sharing, transparent reporting, and multi-laboratory validation studies are crucial for strengthening the foundation of preclinical research. As the development of targeted therapies like this compound-conjugates continues to advance, a collective effort towards more rigorous and reproducible preclinical science will be essential for accelerating the delivery of effective and safe treatments to patients.

References

Safety Operating Guide

Proper Disposal of DUPA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides essential, step-by-step guidance for the proper disposal of DUPA (2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid), a widely used prostate-specific membrane antigen (PSMA) inhibitor in cancer research. Adherence to these procedures will help maintain a safe laboratory environment and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. While specific toxicity data may vary depending on the exact this compound conjugate, it is prudent to treat all research chemicals as potentially hazardous.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: If working with a powdered form of this compound outside of a chemical fume hood, or if aerosolization is possible, use a NIOSH-approved respirator.

Always work in a well-ventilated area, preferably within a chemical fume hood, when handling this compound.

This compound Properties and Safety Data

The following table summarizes key information for this compound, derived from available safety data sheets and chemical profiles. This information is critical for its safe handling and disposal.

PropertyValue
Chemical Name 2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid
Class Urea-based glutamate (B1630785) carboxypeptidase II inhibitor
Appearance Typically a solid
Primary Hazard May be harmful if swallowed, inhaled, or absorbed through the skin. May cause eye, skin, and respiratory tract irritation.[1]
Incompatibilities Strong oxidizing agents.[1]
Storage Keep container tightly closed. Store in a dry, well-ventilated place.[1]
Decomposition Products Under fire conditions, may produce oxides of carbon (CO, CO2) and nitrogen (NOx).[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash. All waste must be handled in accordance with federal, state, and local environmental control regulations.[1]

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, vials, gloves).

    • Segregate this compound waste from other chemical waste streams to prevent accidental mixing with incompatible materials, such as strong oxidizing agents.

  • Waste Collection and Containerization:

    • Collect all this compound waste in a designated, leak-proof, and chemically compatible hazardous waste container. Plastic containers are generally preferred for their durability.

    • Ensure the container has a secure, tight-fitting lid and is kept closed except when adding waste.

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.

  • Labeling:

    • Clearly label the hazardous waste container with the words "Hazardous Waste."

    • Include the full chemical name: "this compound (2-[3-(1,3-dicarboxypropyl)ureido]pentanedioic acid)."

    • List all components of the waste, including solvents and their approximate concentrations.

    • Indicate the associated hazards (e.g., "Irritant," "Potentially Toxic").

    • Include the date of waste accumulation and the name of the generating laboratory/researcher.

  • Storage of Waste:

    • Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory.

    • Ensure the storage area is well-ventilated and away from heat, ignition sources, and incompatible chemicals.

    • Secondary containment is recommended to mitigate spills.

  • Disposal Request and Pickup:

    • Once the waste container is full or ready for disposal, follow your institution's procedures for requesting a hazardous waste pickup.

    • This is typically handled by the Environmental Health and Safety (EHS) department. Do not attempt to transport or dispose of the waste yourself.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

DUPA_Disposal_Workflow This compound Disposal Workflow cluster_assessment Waste Assessment cluster_procedure Hazardous Waste Procedure start This compound-containing material identified for disposal is_contaminated Is material contaminated with this compound? start->is_contaminated hazardous_waste Treat as Hazardous Waste is_contaminated->hazardous_waste Yes non_hazardous_waste Dispose as non-hazardous waste (consult EHS) is_contaminated->non_hazardous_waste collect Collect in a designated, compatible, and sealed container hazardous_waste->collect label_waste Label container with: 'Hazardous Waste', chemical name, constituents, and hazards collect->label_waste store Store in a secure satellite accumulation area label_waste->store request_pickup Request pickup by Environmental Health & Safety (EHS) store->request_pickup

Caption: Workflow for the proper disposal of this compound.

Disclaimer: This document provides general guidance. Researchers must consult their institution's specific waste disposal protocols and adhere to all applicable federal, state, and local regulations.

References

Personal protective equipment for handling DUPA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of DUPA (N,N'-carbonylbis-L-glutamic acid), a prostate-specific membrane antigen (PSMA) inhibitor utilized in targeted cancer therapy research.[1] Given that the toxicological properties of this compound have not been exhaustively studied, a cautious approach is paramount.[2] This guide outlines essential personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safety of laboratory personnel.

Hazard Assessment and Key Properties

While some safety data sheets (SDS) for this compound derivatives indicate that it is not classified as a hazardous substance, the absence of comprehensive toxicological data necessitates handling it with care.[2][3] It is prudent to treat this compound as a potentially hazardous compound.

Physicochemical Properties of this compound

PropertyValue
CAS Number 302941-52-2[1]
Molecular Formula C₁₁H₁₆N₂O₉[1]
Molecular Weight 320.3 g/mol [1]
Appearance Solid[1]
Solubility Sparingly soluble in DMSO, Ethanol, and PBS (pH 7.2)[1]

This table summarizes the key physicochemical properties of this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table outlines the recommended PPE for handling this compound in a laboratory setting.

Recommended Personal Protective Equipment for Handling this compound

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves. Inspect for tears or holes before use.To prevent skin contact with the compound.
Eye Protection Safety glasses with side shields or safety goggles.To protect eyes from splashes or airborne particles.
Body Protection A standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Not generally required if handled in a well-ventilated area or a fume hood.To be used if there is a risk of generating dust or aerosols.

This table provides a summary of the recommended PPE for handling this compound.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and contamination.

Experimental Workflow for Handling this compound

prep Preparation handling Handling in Ventilated Area prep->handling weighing Weighing handling->weighing dissolving Dissolving weighing->dissolving exp Experimental Use dissolving->exp decon Decontamination exp->decon disposal Waste Disposal decon->disposal

Caption: This diagram illustrates the sequential workflow for safely handling this compound from preparation to disposal.

  • Preparation : Before handling this compound, ensure that the designated work area, typically a chemical fume hood or a well-ventilated space, is clean and uncluttered. Assemble all necessary equipment and materials, including the required PPE.

  • Weighing : When weighing the solid form of this compound, perform the task in a fume hood to minimize the potential for inhalation of any fine particles. Use a dedicated spatula and weighing paper.

  • Dissolving : When preparing solutions, add this compound to the solvent slowly to avoid splashing. As this compound is sparingly soluble in common laboratory solvents, ensure proper mixing.[1]

  • Experimental Use : Conduct all procedures involving this compound within a fume hood.

  • Decontamination : After handling, decontaminate all surfaces and equipment. Wipe down the work area with an appropriate cleaning agent.

  • Hand Washing : Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and potential exposure to others.

Disposal Workflow for this compound and Contaminated Materials

cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_disposal Final Disposal solid_waste Contaminated PPE (gloves, weighing paper) solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container disposal_service Licensed Hazardous Waste Disposal Service solid_container->disposal_service liquid_waste Unused this compound Solutions liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container liquid_container->disposal_service

Caption: This diagram outlines the proper segregation and disposal pathway for solid and liquid waste contaminated with this compound.

  • Solid Waste : All disposable items that have come into contact with this compound, such as gloves, weighing papers, and pipette tips, should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste : Unused or waste solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not pour this compound solutions down the drain.

  • Disposal : All this compound waste must be disposed of through a licensed hazardous waste disposal service, following all local, state, and federal regulations.

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is crucial.

First Aid Measures for this compound Exposure

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[2]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

This table provides essential first aid information for accidental exposure to this compound.

By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。